molecular formula C6H3Cl2F4NO3S B136802 1-Fluoro-2,6-dichloropyridinium Triflate CAS No. 130433-68-0

1-Fluoro-2,6-dichloropyridinium Triflate

Cat. No.: B136802
CAS No.: 130433-68-0
M. Wt: 316.06 g/mol
InChI Key: KDFRVNARKRKXQQ-UHFFFAOYSA-M
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Description

1-Fluoro-2,6-dichloropyridinium Triflate is a useful research compound. Its molecular formula is C6H3Cl2F4NO3S and its molecular weight is 316.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRVNARKRKXQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371980
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130433-68-0
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. This guide details the established synthetic protocol, thorough characterization data, and a logical workflow for its preparation and analysis.

Introduction

This compound is a member of the N-fluoropyridinium salt family, which are widely recognized for their utility as electrophilic fluorinating reagents in organic synthesis. The electronic properties of the pyridine ring, modified by substituent groups, allow for the fine-tuning of the reagent's fluorinating power and selectivity. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring enhances the electrophilicity of the fluorine atom, making this compound a potent reagent for the fluorination of a wide range of organic substrates.

Synthesis

The synthesis of this compound is most effectively achieved through the direct fluorination of a pre-formed salt of 2,6-dichloropyridine with triflic acid. This method, developed by Umemoto and coworkers, provides the target compound in good yield.

Experimental Protocol

The following protocol is based on the established literature procedure for the synthesis of N-fluoropyridinium salts.

Materials:

  • 2,6-Dichloropyridine

  • Trifluoromethanesulfonic acid (triflic acid)

  • Acetonitrile (dry)

  • 10% Fluorine in Nitrogen gas mixture

  • Diethyl ether (dry)

Procedure:

A solution of 2,6-dichloropyridine in dry acetonitrile is prepared in a reaction vessel suitable for gas dispersion. To this solution, an equimolar amount of trifluoromethanesulfonic acid is added at a low temperature (typically -78 °C) to form the pyridinium triflate salt in situ. A stream of 10% fluorine gas in nitrogen is then bubbled through the stirred solution for a period of 3 hours, while maintaining the low temperature. The reaction progress can be monitored by thin-layer chromatography or NMR spectroscopy.

Upon completion, the reaction mixture is carefully quenched. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a mixture of acetonitrile and diethyl ether to afford this compound as a crystalline solid. A reported yield for this synthesis is in the range of 56-62%.

Safety Precautions:

  • Fluorine gas is extremely toxic and corrosive. This reaction must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

  • Triflic acid is a strong, corrosive acid. Handle with care.

  • All glassware should be oven-dried to exclude moisture.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties
PropertyValue
CAS Number 130433-68-0
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance White to light yellow crystalline powder
Melting Point 151-153 °C
Solubility Soluble in acetonitrile
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H CD₃CNData not available--Pyridinium ring protons
¹³C CD₃CNData not available--Pyridinium ring carbons
¹⁹F CD₃CNData not available--N-F
-79 (approx.)singletCF₃SO₃⁻

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C-Cl stretch
C=N stretch
C-F stretch
S=O stretch (SO₃)

Note: While the availability of an IR spectrum is indicated in databases, specific peak assignments are not detailed in the searched literature.

Mass Spectrometry (MS)

m/z ValuesInterpretation
169, 167, 165[M - HOTf]⁺
151, 149, 147[M - OTf - F]⁺

Workflow and Logical Diagrams

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,6-Dichloropyridine + Triflic Acid salt_formation In situ Salt Formation (Acetonitrile, -78 °C) start->salt_formation fluorination Fluorination (10% F₂/N₂) salt_formation->fluorination workup Workup (Solvent Removal) fluorination->workup purification Purification (Recrystallization) workup->purification product 1-Fluoro-2,6-dichloropyridinium triflate purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp

Caption: Synthetic and characterization workflow for this compound.

The logical relationship for the synthesis process can be visualized as a straightforward pathway.

Logical_Pathway A Reactant Preparation (2,6-Dichloropyridine, Triflic Acid) B Formation of Pyridinium Triflate Salt A->B C Electrophilic Fluorination with F₂ B->C D Isolation and Purification C->D E Structural Verification D->E

Caption: Logical steps in the preparation and verification of the target compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on established literature, offers a clear path for the preparation of this valuable fluorinating agent. The summarized physical and spectroscopic data, while highlighting areas where more detailed information would be beneficial, provide a solid foundation for its identification and quality control. The visualized workflows offer a clear and concise representation of the process for researchers and professionals in the field of drug development and chemical synthesis.

"1-Fluoro-2,6-dichloropyridinium triflate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,6-dichloropyridinium triflate is a powerful and versatile electrophilic fluorinating agent widely employed in modern organic synthesis. Its efficacy in introducing fluorine atoms into a diverse range of organic molecules makes it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reaction mechanisms.

Core Physical and Chemical Properties

This compound is a white to yellow or yellow powder.[1][2] It is sensitive to air and moisture and should be stored in a refrigerator.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃Cl₂F₄NO₃S[2][3][4]
Molecular Weight 316.06 g/mol [2][3][4]
Appearance White to yellow powder[1][2]
Melting Point 121-126 °C
176-182 °C[2][5]
Boiling Point 100 °C at 760 mmHg[2]
Density 1.46 g/cm³[2]
CAS Number 130433-68-0[2][4]
Solubility Soluble in acetonitrile[6]
Stability Air and moisture sensitive; store under inert atmosphere at 2-8°C[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR Spectral data for the parent compound, N-Fluoropyridinium triflate (in CD₃CN), shows peaks at δ: 8.32 (m, 2H), 8.77 (m, 1H), 9.33 (dd, 2H, J = 16.7).[7]
¹³C NMR Data for the parent N-fluoropyridinium cation is available in supplementary information of published research.[8]
¹⁹F NMR A reference to the ¹⁹F NMR spectrum is available on PubChem. The parent compound, N-Fluoropyridinium triflate (in CD₃CN), shows peaks at δ: 48.8 (bs, 1F, N-F), -77.6 (s, 3F, CF₃).[1][7]
IR Spectroscopy An FTIR spectrum (film cast from acetone) is available on PubChem. The parent compound, N-Fluoropyridinium triflate (Nujol on NaCl plate), shows characteristic peaks at cm⁻¹: 3140, 3120, 3080, 3050, 1600, 1485, 1475, 1330, 1270, 1250, 1220, 1200, 1175, 1160, 1090, 1055, 1020, 805, 770, 755, 630.[1][7][9]
Mass Spectrometry Mass spectral data (MS-IW-7375) is available on ChemicalBook, showing the molecular ion and fragmentation pattern.[3]

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of N-fluoropyridinium triflates, adapted for the 2,6-dichloro derivative. This method is based on the well-established procedure for the synthesis of the parent N-Fluoropyridinium triflate.[6]

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start charge_flask Charge flask with 2,6-dichloropyridine, sodium triflate, and dry acetonitrile start->charge_flask purge_cool Purge with nitrogen and cool to -40 °C charge_flask->purge_cool introduce_f2 Introduce 10% F₂/N₂ mixture above the rapidly stirred solution purge_cool->introduce_f2 monitor_reaction Monitor reaction completion introduce_f2->monitor_reaction warm_filter Warm to room temperature and filter through Celite monitor_reaction->warm_filter concentrate Concentrate filtrate to dryness warm_filter->concentrate wash Wash crystalline residue with dry ethyl acetate concentrate->wash recrystallize Recrystallize from acetonitrile/diethyl ether wash->recrystallize dry Dry under vacuum recrystallize->dry end End Product: This compound dry->end

Caption: A step-by-step workflow for the synthesis of this compound.

Materials:

  • 2,6-Dichloropyridine

  • Sodium triflate

  • Dry acetonitrile

  • 10% Fluorine in Nitrogen gas mixture

  • Celite

  • Dry ethyl acetate

  • Dry diethyl ether

  • Nitrogen gas

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet, add 2,6-dichloropyridine (1.0 eq), sodium triflate (1.0 eq), and dry acetonitrile.

  • Purge the system with nitrogen and cool the reaction mixture to -40 °C in a cooling bath.

  • Introduce a 10% fluorine/90% nitrogen gas mixture just above the surface of the rapidly stirred solution.

  • Monitor the reaction for completion. A substantial excess of fluorine is typically required.

  • Once the reaction is complete, warm the mixture to room temperature and filter it through a pad of Celite to remove sodium fluoride.

  • Concentrate the filtrate to dryness using a rotary evaporator.

  • Wash the resulting crystalline residue with dry ethyl acetate to obtain the crude product.

  • Recrystallize the crude product by dissolving it in a minimal amount of dry acetonitrile at room temperature, followed by the addition of dry diethyl ether to precipitate the pure product.

  • Collect the crystals by filtration under a nitrogen atmosphere and dry under vacuum to yield pure this compound.

Electrophilic Fluorination of a Ketone

This protocol provides a general procedure for the α-fluorination of a ketone, using acetophenone as an example substrate.

Workflow for the α-Fluorination of Acetophenone

G Fluorination Workflow cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Work-up and Purification start Start dissolve_ketone Dissolve acetophenone in dry dichloromethane start->dissolve_ketone add_reagent Add 1-Fluoro-2,6-dichloropyridinium triflate in one portion dissolve_ketone->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC or GC-MS stir->monitor quench Pour into water and extract with dichloromethane monitor->quench wash Wash organic layer with saturated sodium bicarbonate and water quench->wash dry_concentrate Dry over MgSO₄ and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End Product: α-Fluoroacetophenone purify->end

Caption: A generalized workflow for the electrophilic fluorination of a ketone.

Materials:

  • Acetophenone

  • This compound

  • Dry dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetophenone (1.0 eq) in dry dichloromethane.

  • Add this compound (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroacetophenone.

Mechanism of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination by N-fluoropyridinium salts is still a subject of discussion, with evidence supporting both a direct bimolecular nucleophilic substitution (Sₙ2) pathway and a single-electron transfer (SET) process. The operative mechanism can depend on the nature of the nucleophile.

Proposed Fluorination Mechanism

G Proposed Fluorination Mechanism cluster_sn2 SN2 Pathway cluster_set SET Pathway reagents Nucleophile (Nu⁻) + this compound ts_sn2 Transition State [Nu---F---N⁺] reagents->ts_sn2 Direct Attack intermediates_set Radical Intermediates [Nu• + F• + Pyridinium Radical Cation] reagents->intermediates_set Electron Transfer products_sn2 Fluorinated Product (Nu-F) + 2,6-Dichloropyridine ts_sn2->products_sn2 recombination Radical Recombination intermediates_set->recombination products_set Fluorinated Product (Nu-F) + 2,6-Dichloropyridine recombination->products_set

Caption: Two proposed pathways for electrophilic fluorination by N-fluoropyridinium salts.

In the Sₙ2 pathway , the nucleophile directly attacks the electrophilic fluorine atom, displacing the 2,6-dichloropyridine leaving group in a single concerted step.

In the SET pathway , a single electron is transferred from the nucleophile to the N-fluoropyridinium salt, generating a nucleophilic radical, a fluorine radical, and the pyridinium radical cation. Subsequent radical recombination then forms the fluorinated product.

The choice between these pathways is influenced by the reduction potential of the N-fluoropyridinium salt and the oxidation potential of the nucleophile. For many common nucleophiles, the Sₙ2 mechanism is considered to be the more likely pathway.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its sensitivity to air and moisture, it should be stored under an inert atmosphere in a tightly sealed container in a refrigerator.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Fluorination with 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the electrophilic fluorinating agent, 1-fluoro-2,6-dichloropyridinium triflate. This reagent is a prominent member of the N-fluoropyridinium salt class, valued for its high reactivity and efficacy in introducing fluorine atoms into a diverse range of organic molecules.

Introduction to Electrophilic Fluorination

Electrophilic fluorination is a fundamental method in organic chemistry for the formation of carbon-fluorine bonds by reacting a nucleophilic substrate with an electrophilic fluorine source. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, making this a critical strategy in the development of pharmaceuticals and agrochemicals. While early reagents like elemental fluorine (F₂) were highly reactive and hazardous, modern chemistry has shifted towards more stable and selective N-F reagents. Among these, N-fluoropyridinium salts are notable for their tunable reactivity, where the electronic nature of substituents on the pyridine ring dictates the agent's fluorinating power.

The Reagent: this compound

This compound is a powerful, crystalline, and stable electrophilic fluorinating agent. The presence of two electron-withdrawing chloro substituents on the pyridine ring significantly enhances its reactivity by increasing the electrophilicity of the fluorine atom. It is effective for the fluorination of a wide array of nucleophiles, including carbanions, enamines, vinyl esters, and various aromatics.

dot

reagent_structure cation_img anion_img

Caption: Structure of this compound.

Core Reaction Mechanism

The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of investigation, with evidence supporting both a direct two-electron transfer (SN2-like) pathway and a single-electron transfer (SET) pathway, depending on the nature of the nucleophile and reaction conditions.

SN2-type Mechanism

In the most commonly depicted pathway, the reaction proceeds via an SN2-type mechanism. The nucleophile directly attacks the electrophilic fluorine atom of the 1-fluoro-2,6-dichloropyridinium cation. This concerted step involves the simultaneous formation of the Carbon-Fluorine bond and the cleavage of the Nitrogen-Fluorine bond. The resulting 2,6-dichloropyridine is an excellent leaving group, and the triflate anion acts as a spectator ion.

dot

sn2_mechanism Reactants Nucleophile (Nu⁻) + This compound TS Transition State Reactants->TS Nucleophilic Attack on F Products Fluorinated Product (Nu-F) + 2,6-Dichloropyridine + Triflate (TfO⁻) TS->Products N-F Bond Cleavage

Caption: SN2-type mechanism for electrophilic fluorination.

Single-Electron Transfer (SET) Mechanism

An alternative pathway, particularly with electron-rich nucleophiles, is the Single-Electron Transfer (SET) mechanism. This process involves an initial transfer of a single electron from the nucleophile to the N-F reagent, generating a nucleophile radical cation and an N-F radical intermediate. This is followed by the transfer of a fluorine radical to the substrate radical cation or the collapse of the radical pair to form the C-F bond. The SET mechanism is often invoked to explain the formation of side products in certain reactions.

dot

set_mechanism Reactants Nucleophile (Nu:) + [Pyr-F]⁺ TfO⁻ Step1 Single Electron Transfer (SET) Reactants->Step1 Intermediates Radical Cation [Nu•]⁺ + Radical [Pyr-F]• Step1->Intermediates Step2 Fluorine Transfer / Radical Recombination Intermediates->Step2 Products Fluorinated Product [Nu-F]⁺ Step2->Products Final Final Product (Nu-F) Products->Final Deprotonation (if applicable)

Caption: Potential Single-Electron Transfer (SET) pathway.

Quantitative Data

The reactivity of electrophilic fluorinating agents can be quantified and compared. Kinetic studies have enabled the creation of a reactivity scale, providing a quantitative measure of their fluorinating power.

Physical and Chemical Properties
PropertyValueReference
CAS Number 130433-68-0
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance White to light-yellow powder
Melting Point 176-182 °C
Storage Temperature 2-8°C
Sensitivity Air and moisture sensitive
Comparative Reactivity

A study by Rozatian et al. established a quantitative reactivity scale for various N-F reagents using kinetic measurements in CH₃CN. While this compound was not explicitly listed in the final scale presented in the paper, its close analogue, 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate, was found to be the most reactive agent tested, over 100,000 times more reactive than Selectfluor™. The high reactivity is consistent with the strong electron-withdrawing nature of the chloro substituents.

Reagent TypeGeneral Reactivity Trend
N-Fluorosulfonimides (e.g., NFSI)Moderate
N-Fluorodiazoniabicycloalkane (e.g., Selectfluor™)High
N-Fluoropyridinium SaltsVery High (increases with electron-withdrawing groups)

Experimental Protocols

The following is a generalized protocol for the electrophilic fluorination of an active methylene compound, based on procedures for related N-fluoropyridinium salts. Researchers should optimize conditions for their specific substrate.

General Procedure for Electrophilic Fluorination

Materials:

  • Substrate (e.g., a 1,3-dicarbonyl compound) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with the substrate.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas. This cycle is repeated three times.

  • Dissolution: Anhydrous solvent is added via syringe to dissolve the substrate. The solution is cooled to the desired temperature (typically ranging from -78 °C to room temperature, depending on substrate reactivity).

  • Reagent Addition: this compound is added to the stirred solution in one portion or portion-wise. As the reagent can be moisture-sensitive, it should be handled under an inert atmosphere.

  • Reaction Monitoring: The reaction is stirred at the chosen temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot

experimental_workflow A Setup (Flame-dried flask, inert atmosphere) B Dissolve Substrate in Anhydrous Solvent A->B C Cool to Reaction Temperature (e.g., 0°C) B->C D Add this compound C->D E Stir and Monitor Reaction (TLC / LC-MS) D->E F Quench Reaction (e.g., with H₂O) E->F Reaction Complete G Aqueous Work-up & Organic Extraction F->G H Dry, Concentrate, & Purify (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for electrophilic fluorination.

Conclusion

This compound stands out as a highly potent reagent for electrophilic fluorination, driven by the electron-deficient nature of its pyridinium ring. Its mechanism, while generally proceeding through an SN2-type pathway, may involve SET intermediates depending on the substrate. The provided data and protocols offer a foundational guide for its application in synthetic chemistry, enabling the targeted introduction of fluorine to create novel molecules for pharmaceutical and materials science research.

An In-depth Technical Guide on the Reactivity of 1-Fluoro-2,6-dichloropyridinium triflate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,6-dichloropyridinium triflate is a powerful and versatile electrophilic fluorinating agent. Belonging to the class of N-fluoropyridinium salts, this reagent has gained significant attention in organic synthesis for its ability to introduce fluorine atoms into a wide array of nucleophilic substrates under relatively mild conditions. The presence of two electron-withdrawing chlorine atoms on the pyridinium ring enhances its electrophilicity, making it a potent reagent for challenging fluorination reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including quantitative data, detailed experimental protocols, and mechanistic insights.

Core Reactivity Principles

This compound acts as an electrophilic fluorine source, transferring a fluorine cation ("F+") to a nucleophile. The general transformation is depicted below:

G reagent 1-Fluoro-2,6-dichloropyridinium triflate product Fluorinated Product (Nu-F) reagent->product F+ transfer side_product 2,6-Dichloropyridine + Triflate Anion reagent->side_product nucleophile Nucleophile (Nu:) nucleophile->product

Figure 1: General reaction scheme.

The reactivity of the N-fluoropyridinium salt is significantly influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as the chlorine atoms in the target molecule, increase the fluorinating power of the reagent.

Reactivity with Carbon Nucleophiles

This compound is highly effective for the fluorination of a variety of carbon-based nucleophiles, including carbanions, enolates, and electron-rich aromatic and heteroaromatic systems.

Carbanions and Enolates

The fluorination of carbanions and enolates provides a direct route to α-fluorinated carbonyl compounds and other fluorinated alkanes. These reactions are typically rapid and high-yielding.

Table 1: Fluorination of β-Dicarbonyl Compounds with this compound and Analogs

Nucleophile (Substrate)Fluorinating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
2-AcetylcyclohexanoneThis compoundCH2

1-Fluoro-2,6-dichloropyridinium triflate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. Due to the limited availability of specific quantitative data in published literature, this document also outlines detailed experimental protocols for determining these crucial parameters.

Core Properties

This compound is a white to yellow crystalline solid. It is recognized for its high reactivity as a fluorinating agent, which is attributed to the electron-withdrawing nature of the two chlorine atoms on the pyridinium ring.

PropertyValueSource
Molecular Formula C₆H₃Cl₂F₄NO₃S[1]
Molecular Weight 316.06 g/mol [1]
Melting Point 121-126 °C
176-182 °C[2]
Appearance White to off-white or pale yellow powder[3][4]
Storage Conditions 2-8°C, Room temperature, Refrigerator[2][3]
Sensitivity Air and moisture sensitive[2]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for analogous compounds provide valuable insights. It is generally characterized as having low solubility in polar organic solvents and ether, which can impact reaction kinetics and yield[5].

General Solubility Observations:

  • Acetonitrile: While specific data for the title compound is unavailable, studies on other pyridinium salts have shown solubilities in acetonitrile at 22°C ranging from 0.3 M to 2.1 M.

  • Ether: Low solubility has been noted, which can lead to longer reaction times and diminished yields in reactions conducted in this solvent[5].

Experimental Protocol for Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: Once equilibrium is achieved, allow the solid to settle. Carefully extract a known volume of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Excess Solid Reagent equilibration Agitate at Constant Temperature (e.g., 24-48h) prep_solid->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration centrifugation Centrifugation/Settling equilibration->centrifugation filtration Filtration of Supernatant centrifugation->filtration quantification Quantification (HPLC/UV-Vis) filtration->quantification calculation Calculate Solubility quantification->calculation

Solubility Determination Workflow

Stability Profile

This compound is known to be sensitive to moisture and air[2]. N-Fluoropyridinium triflates, in general, can slowly decompose in the presence of water. The stability of this reagent is a critical factor for its storage, handling, and application in synthesis.

General Stability Observations:

  • Moisture Sensitivity: The compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon). N-Fluoropyridinium triflates are reported to slowly decompose in water.

  • Solvent Stability: It has been reported to be stable in acetonitrile solution for several weeks. However, it is reactive towards glass and may react with certain solvents like DMF, pyridine, and DMSO.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the degradation of this compound under various stress conditions.

Methodology:

  • Forced Degradation Studies:

    • Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., acidic, neutral, and basic). Incubate the solutions at a controlled temperature and monitor the concentration of the parent compound over time using HPLC.

    • Thermal Stability: Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C) and in solution in a suitable solvent (e.g., acetonitrile). Analyze the samples at regular intervals to determine the rate of degradation.

    • Photostability: Expose solid samples and solutions of the compound to a controlled light source (e.g., UV and visible light) according to ICH guidelines. Monitor for degradation products.

  • Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

  • Data Analysis: The rate of degradation can be determined by plotting the concentration of the compound against time. This data can be used to establish the shelf-life and recommended storage conditions.

G Logical Flow for Stability Assessment cluster_conditions Stress Conditions start Define Stability Study Parameters stress_conditions Expose to Stress Conditions start->stress_conditions thermal Thermal (Elevated Temp) stress_conditions->thermal hydrolytic Hydrolytic (Different pH) stress_conditions->hydrolytic photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic analysis Analyze Samples at Time Points (Stability-Indicating HPLC) thermal->analysis hydrolytic->analysis photolytic->analysis data_analysis Analyze Degradation Profile and Kinetics analysis->data_analysis conclusion Determine Shelf-Life and Storage Conditions data_analysis->conclusion

Stability Assessment Workflow

Conclusion

This compound is a highly reactive and valuable fluorinating agent. While specific quantitative data on its solubility and stability are not extensively reported, this guide provides the available qualitative information and outlines robust experimental protocols for their determination. Researchers and drug development professionals are encouraged to perform these evaluations to ensure the safe and effective use of this reagent in their applications. Careful handling under inert and anhydrous conditions, along with storage at recommended temperatures, is crucial to maintain its integrity and reactivity.

References

In-Depth Technical Guide: 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 130433-68-0

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the powerful electrophilic fluorinating agent, 1-Fluoro-2,6-dichloropyridinium triflate.

Introduction

This compound is a potent electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts. These reagents are renowned for their efficacy in introducing fluorine atoms into a wide array of organic molecules under relatively mild conditions. The electronic nature of the substituents on the pyridinium ring allows for the fine-tuning of the reagent's fluorinating power and selectivity. The 2,6-dichloro substitution in the title compound renders it a powerful and versatile tool for the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This guide provides a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and a survey of its applications with detailed experimental procedures.

Physicochemical and Spectral Data

This compound is a white to light yellow powder that is sensitive to air and moisture, necessitating storage in a cool, dry environment.[1][2] Below is a summary of its key physical and spectral properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 130433-68-0[2]
Molecular Formula C₆H₃Cl₂F₄NO₃S[2]
Molecular Weight 316.06 g/mol [2]
Appearance White to light yellow powder[2]
Melting Point 176-182 °C[2]
Storage Temperature 2-8°C[2]
Sensitivity Air and moisture sensitive[2]

Table 2: Spectral Data of this compound

Spectrum TypeDataReference(s)
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
¹⁹F NMR Data not available in search results.
IR (Infrared) Data not available in search results.
Mass Spectrometry Data not available in search results.

Note: While specific spectral data for this compound were not found in the search results, representative data for the parent compound, N-Fluoropyridinium triflate, is available and can serve as a useful reference.[3]

Synthesis

The synthesis of N-fluoropyridinium salts, including this compound, is typically achieved through the direct fluorination of the corresponding pyridine derivative. The following is a general, detailed protocol adapted from the well-established Umemoto procedure for the synthesis of N-fluoropyridinium triflates.[3][4][5]

General Experimental Protocol for Synthesis

Caution: This procedure involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and equipment.

Materials:

  • 2,6-Dichloropyridine

  • Sodium trifluoromethanesulfonate (Sodium triflate)

  • Acetonitrile (dry)

  • 10% Fluorine in Nitrogen gas mixture

  • Nitrogen gas (for inert atmosphere)

  • Diethyl ether (dry)

  • Celite

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, a magnetic stirrer, and a low-temperature thermometer.

  • Cooling bath (e.g., dry ice/acetone)

  • Gas flow meters for fluorine and nitrogen

  • Scrubber for fluorine gas (e.g., alumina)

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) and sodium triflate (1.0 eq) in dry acetonitrile.

  • Cool the stirred solution to -40 °C using a cooling bath.

  • Introduce a stream of 10% fluorine in nitrogen gas into the solution via the gas inlet tube. The flow rate should be carefully controlled.

  • Monitor the reaction progress (e.g., by TLC or NMR of aliquots). The reaction is typically complete when the starting pyridine is consumed.

  • Once the reaction is complete, purge the system with nitrogen to remove any residual fluorine gas.

  • Allow the reaction mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite to remove the precipitated sodium fluoride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a crystalline solid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2,6-Dichloropyridine 2,6-Dichloropyridine Dissolve in Acetonitrile Dissolve in Acetonitrile 2,6-Dichloropyridine->Dissolve in Acetonitrile Sodium Triflate Sodium Triflate Sodium Triflate->Dissolve in Acetonitrile Fluorine (10% in N2) Fluorine (10% in N2) Fluorination Fluorination Fluorine (10% in N2)->Fluorination Cool to -40°C Cool to -40°C Dissolve in Acetonitrile->Cool to -40°C Cool to -40°C->Fluorination Work-up & Purification Work-up & Purification Fluorination->Work-up & Purification Product 1-Fluoro-2,6-dichloropyridinium triflate Work-up & Purification->Product

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for electrophilic fluorination of a wide range of nucleophiles. Its high reactivity allows for the fluorination of less reactive substrates.

Fluorination of β-Dicarbonyl Compounds

This reagent is effective for the monofluorination of β-dicarbonyl compounds, such as β-ketoesters. The reaction proceeds under mild conditions and generally provides good yields of the corresponding α-fluoro-β-dicarbonyl compounds.

Table 3: Fluorination of β-Ketoesters

SubstrateProductReaction ConditionsYield (%)Reference(s)
Ethyl benzoylacetateEthyl 2-fluoro-2-benzoylacetateCH₂Cl₂, rtNot specifiedGeneral Application
Diethyl malonateDiethyl 2-fluoromalonateCH₂Cl₂, rtNot specifiedGeneral Application

Note: While the general reactivity is established, specific yield data for these substrates with this compound were not available in the search results.

General Experimental Protocol for Fluorination of a β-Ketoester:

  • To a solution of the β-ketoester (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) at room temperature, add this compound (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-fluorinated β-ketoester.

Fluorination_Mechanism Enolate Enolate Intermediate Transition State Enolate->Intermediate Nucleophilic Attack Fluorinating_Agent 1-Fluoro-2,6-dichloropyridinium triflate Fluorinating_Agent->Intermediate Product α-Fluoro-β-dicarbonyl Intermediate->Product Byproduct 2,6-Dichloropyridine + Triflate anion Intermediate->Byproduct

Caption: General mechanism of electrophilic fluorination.

Transformation of Thioglycosides

Fluoropyridinium triflates are also effective reagents for the activation of thioglycosides, enabling their conversion to O-glycosides, glycosyl azides, and sulfoxides.[6] This application is valuable in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates.

General Experimental Protocol for Glycosylation:

  • A mixture of the thioglycoside donor, the glycosyl acceptor, and an activating agent such as this compound is stirred in a dry, inert solvent.

  • The reaction is typically carried out at low temperatures and monitored by TLC.

  • Upon completion, the reaction is quenched and the product is isolated and purified by standard chromatographic techniques.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[6] It is also sensitive to air and moisture.[2] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile electrophilic fluorinating agent with broad applications in organic synthesis. Its ability to fluorinate a variety of nucleophiles under mild conditions makes it a valuable tool for the preparation of fluorinated organic molecules. The detailed protocols and data presented in this guide are intended to assist researchers in the safe and effective use of this important reagent in their synthetic endeavors. Further research to fully characterize its spectral properties and explore its reactivity with a wider range of substrates will continue to expand its utility in the field of fluorine chemistry.

References

The Advent of Tamed Fluorine: A Technical Guide to the Discovery and History of N-Fluoro Pyridinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug development, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth exploration of the discovery and history of N-fluoro pyridinium salts, a class of reagents that revolutionized electrophilic fluorination by offering a stable, selective, and tunable source of "tamed" fluorine.

A Historical Perspective: The Quest for a Manageable Electrophilic Fluorinating Agent

The journey to control the immense reactivity of elemental fluorine has been a long and arduous one for chemists. Early methods for electrophilic fluorination were fraught with challenges, employing highly toxic, explosive, and difficult-to-handle reagents. The landscape of fluorination chemistry was irrevocably changed in 1986 with the seminal work of Teruo Umemoto and his colleagues, who reported the first synthesis of stable and easy-to-handle N-fluoropyridinium salts.[1][2] This breakthrough provided the scientific community with a versatile toolkit of crystalline, bench-top stable reagents, paving the way for the routine and selective introduction of fluorine into a vast array of organic substrates.[2][3]

Prior to this, the direct reaction of pyridine with molecular fluorine was known to produce a hygroscopic and thermally unstable 1:1 complex, which was difficult to handle and had limited practical utility.[2] Umemoto's key innovation was the in-situ trapping of this unstable intermediate with a non-nucleophilic counter-anion, leading to the formation of stable, crystalline N-fluoropyridinium salts.[2] This discovery opened the door to a new era of fluorination chemistry, where the reactivity of the fluorinating agent could be rationally designed and controlled.

The Power of Tunability: Structure-Reactivity Relationships

A significant advantage of N-fluoro pyridinium salts is the ability to modulate their fluorinating power by altering the electronic properties of the pyridine ring and the nature of the counter-anion.[1] Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the N-F bond, resulting in a more powerful fluorinating agent. Conversely, electron-donating groups lead to milder and more selective reagents. This tunability allows for the careful selection of the appropriate reagent for a specific transformation, minimizing side reactions and maximizing yields.[2]

The following diagram illustrates this fundamental principle of tunable reactivity:

G cluster_reactivity Tunable Reactivity of N-Fluoro Pyridinium Salts Reactivity Fluorinating Power EWG Electron-Withdrawing Substituents EWG->Reactivity Increases EDG Electron-Donating Substituents EDG->Reactivity Decreases Anion Counter-Anion (e.g., Triflate, Tetrafluoroborate) Anion->Reactivity Influences

Caption: Logical relationship of substituent effects on the reactivity of N-fluoro pyridinium salts.

Quantitative Data on N-Fluoro Pyridinium Salts

The following tables summarize key quantitative data for a selection of commonly used N-fluoro pyridinium salts.

Table 1: Physicochemical Properties of Selected N-Fluoro Pyridinium Salts
Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-Fluoropyridinium Triflate-C₆H₅F₆NO₃S249.17185–187
N-Fluoro-2,4,6-trimethylpyridinium Triflate-C₉H₁₁F₆NO₃S291.25114-116
N-Fluoro-2,6-dichloropyridinium Triflate-C₆H₃Cl₂F₆NO₃S318.06-
2,3,4,5,6-Pentachloro-N-fluoropyridinium Triflate-C₆Cl₅F₆NO₃S422.44-
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)-C₁₀H₈B₂F₁₀N₂369.80-
Table 2: Comparative Reactivity of Electrophilic Fluorinating Reagents

The reactivity of N-fluoro pyridinium salts has been quantified, allowing for a direct comparison of their fluorinating power. The following data is based on kinetic studies and provides a valuable guide for reagent selection.[4]

ReagentAbbreviationRelative Rate Constant (k_rel)¹
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate-1.00E+08
N-Fluoro-2,6-dichloropyridinium triflate-1.10E+06
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate-1.00E+06
Selectfluor™F-TEDA-BF₄1.00E+06
N-FluorobenzenesulfonimideNFSI1.30E+03
N-Fluoropyridinium triflate--
N-Fluoro-2,4,6-trimethylpyridinium triflate-1.00E-01

¹Relative rate constants were determined in CH₃CN with Selectfluor™ as the reference electrophile.[4]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative N-fluoro pyridinium salts.

Synthesis of N-Fluoropyridinium Triflate

This procedure is adapted from the robust and well-documented method published in Organic Syntheses.[1]

Reaction Scheme:

Experimental Workflow:

G start Start charge_flask Charge flask with: - Pyridine - Sodium Triflate - Dry Acetonitrile start->charge_flask end End purge_cool Purge with N₂ Cool to -40 °C charge_flask->purge_cool fluorination Introduce 10% F₂/N₂ gas mixture purge_cool->fluorination warm_filter Warm to room temperature Filter through Celite fluorination->warm_filter concentrate Concentrate filtrate warm_filter->concentrate wash Wash residue with dry ethyl acetate concentrate->wash recrystallize Recrystallize from acetonitrile/diethyl ether wash->recrystallize isolate Isolate pure N-Fluoropyridinium Triflate recrystallize->isolate isolate->end

Caption: Experimental workflow for the synthesis of N-Fluoropyridinium Triflate.

Materials and Reagents:

  • Pyridine (anhydrous)

  • Sodium trifluoromethanesulfonate (sodium triflate)

  • Acetonitrile (dry)

  • 10% Fluorine in Nitrogen gas mixture

  • Celite

  • Ethyl acetate (dry)

  • Diethyl ether (dry)

Procedure:

  • A 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a bubbler is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and 80 mL of dry acetonitrile.

  • The flask is purged with nitrogen, and the reaction mixture is cooled to -40°C in a cooling bath.

  • A 10% fluorine/90% nitrogen gas mixture is introduced above the surface of the rapidly stirred solution at a rate of approximately 90 mL/min. The reaction is monitored by the disappearance of the starting material.

  • Upon completion, the reaction mixture is warmed to room temperature and filtered through a pad of Celite to remove the precipitated sodium fluoride.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crystalline residue is washed with dry ethyl acetate to afford the crude product.

  • Recrystallization from a mixture of dry acetonitrile and dry diethyl ether yields pure N-fluoropyridinium triflate as a white crystalline solid.[1]

Characterization Data:

  • Melting Point: 185–187 °C

  • ¹H NMR (CD₃CN, 400 MHz): δ 9.33 (d, J = 6.8 Hz, 2H), 8.77 (t, J = 7.8 Hz, 1H), 8.32 (t, J = 7.2 Hz, 2H)

  • ¹⁹F NMR (CD₃CN, 376 MHz): δ 48.8 (s, 1F, N-F), -77.6 (s, 3F, CF₃)

Synthesis of N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)

This class of reagents, featuring two N-F moieties, exhibits enhanced reactivity compared to their monocationic counterparts.[5]

Reaction Scheme:

Experimental Protocol:

  • A solution of 2,2'-bipyridine (1.56 g, 10 mmol) in dry acetonitrile (50 mL) is prepared in a fluoropolymer reaction vessel.

  • The solution is cooled to -40°C, and tetrafluoroboric acid (2.2 mL of a 48% aqueous solution, 20 mmol) is added dropwise.

  • A 10% fluorine/90% nitrogen gas mixture is bubbled through the stirred solution.

  • The reaction progress is monitored by ¹⁹F NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold, dry diethyl ether and dried under vacuum to yield the product.

Applications in Drug Discovery and Beyond

The development of N-fluoro pyridinium salts has had a profound impact on the synthesis of fluorinated organic molecules, particularly within the pharmaceutical industry. The ability to introduce fluorine atoms into complex molecules with high chemo- and regioselectivity has enabled medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, metabolic stability, and bioavailability.[6] These reagents have been instrumental in the synthesis of a wide range of fluorinated pharmaceuticals, including antivirals, anticancer agents, and central nervous system drugs.

Beyond drug discovery, N-fluoro pyridinium salts have found applications in materials science for the synthesis of fluorinated polymers and in agrochemicals for the development of new pesticides and herbicides.

Conclusion

The discovery of N-fluoro pyridinium salts by Teruo Umemoto marked a paradigm shift in the field of fluorination chemistry. These stable, versatile, and tunable reagents have transformed the way chemists approach the synthesis of fluorinated molecules. The ability to rationally design the reactivity of these salts has empowered researchers in academia and industry to explore the unique properties of fluorine in a wide range of applications, most notably in the development of new and improved pharmaceuticals. As our understanding of the role of fluorine in molecular design continues to grow, the legacy of N-fluoro pyridinium salts will undoubtedly continue to shape the future of chemical synthesis.

References

A Technical Guide to the Spectroscopic Profile of 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Fluoro-2,6-dichloropyridinium triflate (C₆H₃Cl₂F₄NO₃S) is a powerful electrophilic fluorinating agent utilized in organic synthesis. As part of the N-fluoropyridinium salt family, its reactivity can be tuned by the substituents on the pyridine ring, making it a versatile reagent for the fluorination of diverse substrates, including aromatics, carbanions, and enamines. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed overview of the available mass spectrometry (MS) and infrared (IR) data for this compound, alongside nuclear magnetic resonance (NMR) data for closely related compounds to serve as a valuable reference. Detailed experimental protocols and workflow visualizations are included to support practical application in a research setting.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of the title compound. The molecular ion has a mass of approximately 315 g/mol .

PropertyValue
Molecular FormulaC₆H₃Cl₂F₄NO₃S
Molecular Weight316.06 g/mol
Exact Mass314.9146822 Da[1]

Table 1: Key Mass Spectrometry Data.

A detailed list of fragments observed via direct electron ionization (75 eV) is presented below. The base peak is observed at m/z = 69.0, corresponding to the [CF₃]⁺ fragment.

m/zRelative Intensity (%)m/zRelative Intensity (%)m/zRelative Intensity (%)
69.0100.0112.066.2147.075.0
75.022.5114.020.0149.079.5
76.029.5130.021.8165.030.0
85.09.4132.07.2167.017.5
94.07.6146.011.0181.020.2
110.09.7

Table 2: Major Mass Spectrometry Fragmentation Peaks.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data presented was obtained from a KBr disc sample.

Wavenumber (cm⁻¹)Interpretation
~3100-3000Aromatic C-H stretch
~1600-1475Pyridinium ring C=C and C=N stretching
~1250-1200C-F stretching (Triflate)
~1160S=O stretching (Triflate)
~1020S-O stretching (Triflate)
~800-750C-Cl stretch / Aromatic C-H out-of-plane bend
~630O-S-O bending (Triflate)

Table 3: Infrared Spectroscopy Peak Assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Reference Compounds)

Detailed NMR spectra for this compound are not available. However, data from the closely related 1-Fluoropyridinium triflate and 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate can be used to predict the expected chemical shifts.

¹H and ¹⁹F NMR of 1-Fluoropyridinium triflate in CD₃CN:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H9.33ddH-2, H-6 (ortho)
¹H8.77mH-4 (para)
¹H8.32mH-3, H-5 (meta)
¹⁹F48.8bsN-F
¹⁹F-77.6sO₃S-CF₃

Table 4: ¹H and ¹⁹F NMR Data for 1-Fluoropyridinium triflate.

¹³C NMR of 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate:

Chemical Shift (δ, ppm)Assignment
~145-150C2, C6 (bearing Cl)
~140-145C4
~125-130C3, C5

Table 5: ¹³C NMR Data for 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate.[2] Note: The counter-ion (tetrafluoroborate vs. triflate) will have a minor effect on the pyridinium ring shifts.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard laboratory procedures for the analysis of solid, air- and moisture-sensitive organic salts.

Mass Spectrometry Protocol
  • Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this ionic compound. Alternatively, direct injection with electron ionization (EI) can be used.

  • Sample Preparation (ESI) :

    • Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable volatile organic solvent (e.g., acetonitrile or methanol).[3]

    • Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL.[3]

    • The use of nonvolatile salts or buffers should be strictly avoided as they interfere with ESI.[4]

    • Transfer the final solution to a clean autosampler vial. Glass vials are required for samples in chlorinated or acetonitrile solvents.[4]

  • Acquisition Parameters (EI) :

    • Ionization Mode : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 200 °C

    • Sample Introduction : Direct insertion probe

    • Sample Temperature : 220 °C

Infrared (IR) Spectroscopy Protocol
  • Method : Pressed Pellet Technique (KBr Disc).[5][6] This method involves dispersing the solid sample in an IR-transparent matrix.[7]

  • Procedure :

    • Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[8][9] The KBr must be completely dry to avoid moisture peaks in the spectrum.[6]

    • Transfer the homogenous mixture into a pellet-forming die.

    • Press the mixture under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent disc.[9]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation :

    • Due to the compound's reactivity and hygroscopic nature, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃, CD₃CN, or Dichloromethane-d₂, CD₂Cl₂) in a clean, dry NMR tube.

    • Cap the NMR tube securely.

  • Acquisition :

    • Insert the sample into the spectrometer. Allow the sample temperature to equilibrate.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). This is crucial for samples with high salt content.[10]

    • Acquire standard 1D spectra for each nucleus. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance and potential quaternary carbons.

    • Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Visualization of Workflows

The following diagrams illustrate the general application and analysis workflows for this compound.

G start_end start_end process process reagent reagent product product condition condition sub Organic Substrate (Nucleophile) mix Combine in Anhydrous Solvent sub->mix reag 1-Fluoro-2,6-dichloropyridinium triflate reag->mix react Reaction (Stirring, Temp Control) mix->react workup Aqueous Workup & Extraction react->workup purify Purification (e.g., Chromatography) workup->purify byprod 2,6-Dichloropyridine Byproduct workup->byprod prod Fluorinated Product purify->prod purify->byprod

Caption: General workflow for an electrophilic fluorination reaction.

G cluster_0 Sample Handling cluster_1 NMR Analysis cluster_2 IR Analysis cluster_3 MS Analysis sample sample prep prep analysis analysis data data S Solid Sample: This compound NMR_prep Dissolve in Deuterated Solvent (e.g., CD3CN) S->NMR_prep IR_prep Grind with KBr & Press into Pellet S->IR_prep MS_prep Dissolve & Dilute in Volatile Solvent (e.g., MeCN) S->MS_prep NMR_acq Acquire Spectra (¹H, ¹³C, ¹⁹F) NMR_prep->NMR_acq NMR_data NMR Spectra NMR_acq->NMR_data IR_acq FTIR Measurement (Transmission) IR_prep->IR_acq IR_data IR Spectrum IR_acq->IR_data MS_acq Analyze via ESI-MS or Direct Probe EI-MS MS_prep->MS_acq MS_data Mass Spectrum MS_acq->MS_data

Caption: Workflow for comprehensive spectroscopic analysis.

References

A Comprehensive Technical Guide to 1-Fluoro-2,6-dichloropyridinium triflate: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and application of 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent. The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, and this reagent offers a versatile tool for achieving this transformation. This document outlines the necessary safety precautions, detailed experimental procedures, and the fundamental principles of its reactivity.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory safety. The primary hazards are severe skin corrosion and eye damage.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion1B/1CGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye Damage1GHS05DangerH314: Causes severe skin burns and eye damage.[4]
Physical and Chemical Properties
PropertyValue
CAS Number 130433-68-0
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance White to yellow powder
Melting Point 121-126 °C
Sensitivity Light and moisture sensitive
Storage Temperature 2-8 °C

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this reagent.

Recommended Personal Protective Equipment
Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[2]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be required.[2]
Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure ventilation Weigh Reagent Weigh Reagent Prepare Fume Hood->Weigh Reagent Inert atmosphere if needed Perform Reaction Perform Reaction Weigh Reagent->Perform Reaction Add to solvent Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Careful addition of quenching agent Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Follow institutional guidelines Clean Glassware Clean Glassware Dispose of Waste->Clean Glassware Store Reagent Store Reagent Clean Glassware->Store Reagent Tightly sealed, 2-8°C

Figure 1. Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the reagent's efficacy and prevent hazardous situations.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and dark place at 2-8 °C.[2] The reagent is sensitive to light and moisture.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[5]

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release and Disposal

  • Accidental Release : In case of a spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust formation. Place it in a sealed container for disposal.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[7]

Experimental Protocols

This compound is a versatile reagent for the electrophilic fluorination of a wide range of organic substrates. The reactivity of N-fluoropyridinium salts can be tuned by the electronic nature of the substituents on the pyridine ring.

General Mechanism of Electrophilic Fluorination

The mechanism of electrophilic fluorination with N-fluoropyridinium salts is believed to proceed via a transfer of an electrophilic fluorine atom to a nucleophilic carbon center. The exact mechanism can be complex and may involve single-electron transfer (SET) pathways in some cases.

Nucleophile Nucleophile Transition_State Transition State Nucleophile->Transition_State Fluorinating_Agent This compound Fluorinating_Agent->Transition_State Fluorinated_Product Fluorinated_Product Transition_State->Fluorinated_Product Byproduct 2,6-Dichloropyridinium triflate Transition_State->Byproduct

Figure 2. Simplified mechanism of electrophilic fluorination.

Representative Experimental Protocol: Fluorination of an Enolate

This protocol provides a general procedure for the fluorination of a ketone via its enolate.

Materials:

  • Ketone (1.0 mmol)

  • Diisopropylamine (1.1 mmol)

  • n-Butyllithium (1.1 mmol, solution in hexanes)

  • This compound (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and diisopropylamine.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • Add a solution of the ketone in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination:

    • In a separate flask, dissolve this compound in anhydrous THF.

    • Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated organic molecules. Its effective use hinges on a thorough understanding of its hazards and the implementation of stringent safety protocols. This guide provides the foundational knowledge for researchers to handle this reagent responsibly and leverage its synthetic potential in their work. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Unveiling the Power of a Modern Fluorinating Agent: A Theoretical and Practical Guide to 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as a versatile and tunable class of reagents. This in-depth technical guide focuses on a particularly potent member of this family: 1-Fluoro-2,6-dichloropyridinium triflate . We will delve into the theoretical underpinnings of its enhanced reactivity, provide a quantitative comparison of its fluorinating power, and present detailed experimental protocols for its application.

The Impact of Electronegativity: Theoretical Insights into Fluorinating Power

The fluorinating ability of N-fluoropyridinium salts is intrinsically linked to the electronic properties of the pyridine ring. The presence of electron-withdrawing substituents, such as the two chloro atoms in this compound, significantly enhances its electrophilicity. This enhancement can be understood through theoretical and computational studies.

Density Functional Theory (DFT) calculations on the fluorination of benzene with various substituted N-fluoropyridinium salts reveal the effect of these substituents on the reaction's activation energy.[1][2][3][4] Electron-withdrawing groups stabilize the transition state of the electrophilic fluorination reaction, thereby lowering the energy barrier for the fluorine transfer to a nucleophile.[1][4]

The general mechanism for the electrophilic aromatic fluorination by a generic N-fluoropyridinium salt can be visualized as a single-step process involving a transition state where the fluorine atom is transferred from the nitrogen to the aromatic ring.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants Benzene + this compound TS [Benzene---F---N(Cl)2(Py)]+ Reactants->TS Products Fluorobenzene + 2,6-Dichloropyridinium triflate TS->Products

Figure 1. A simplified logical flow of the electrophilic aromatic fluorination process.

Quantifying Reactivity: A Comparative Analysis

The qualitative understanding of substituent effects on fluorinating power is complemented by quantitative kinetic studies. A comprehensive reactivity scale for various electrophilic fluorinating reagents has been established, allowing for a direct comparison of their efficacy.[5] The data clearly positions this compound among the more reactive N-fluoropyridinium salts.

Below is a summary of the relative rate constants for the fluorination of a model 1,3-dicarbonyl compound by different N-fluoropyridinium triflates.

N-Fluoropyridinium Triflate DerivativeSubstituentsRelative Rate Constant (k_rel)
1-Fluoro-2,4,6-trimethylpyridinium triflate2,4,6-Me₃1
1-Fluoropyridinium triflateNone2.5 x 10²
1-Fluoro-3-chloropyridinium triflate3-Cl1.1 x 10⁴
This compound 2,6-Cl₂ 2.3 x 10⁵
1-Fluoro-2,4,6-tricyanopyridinium triflate2,4,6-(CN)₃1.2 x 10⁷

Table 1. Relative fluorinating power of selected N-fluoropyridinium triflates. Data sourced from Rozatian et al.[5]

Practical Applications: Detailed Experimental Protocols

The high reactivity of this compound makes it a valuable reagent for the fluorination of a wide range of substrates, including those that are less reactive towards other fluorinating agents.[6][7] Below are detailed protocols for its synthesis and application in key transformations.

Protocol 1: General Synthesis of this compound

This procedure is adapted from the general method for the synthesis of N-fluoropyridinium salts.[6][8]

Workflow for Synthesis:

G A Dissolve 2,6-dichloropyridine and sodium triflate in acetonitrile B Cool the mixture to -40 °C A->B C Introduce a stream of 10% F₂ in N₂ B->C D Monitor reaction completion C->D E Work-up and isolation D->E F Purification by recrystallization E->F

Figure 2. Experimental workflow for the synthesis of this compound.

Materials:

  • 2,6-Dichloropyridine

  • Sodium triflate (NaOTf)

  • Acetonitrile (dry)

  • 10% Fluorine in Nitrogen gas mixture

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a magnetic stirrer, dissolve 2,6-dichloropyridine (1.0 eq) and sodium triflate (1.0 eq) in dry acetonitrile.

  • Cool the stirred solution to -40 °C using a suitable cooling bath.

  • Introduce a slow stream of 10% F₂ in N₂ gas above the surface of the reaction mixture.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting pyridine is consumed.

  • Upon completion, purge the reaction mixture with nitrogen to remove excess fluorine.

  • Allow the mixture to warm to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium fluoride.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a crystalline solid.

Protocol 2: Fluorination of a 1,3-Dicarbonyl Compound

This protocol is a general procedure for the α-fluorination of active methylene compounds.[9][10]

Materials:

  • 1,3-Dicarbonyl compound (e.g., dibenzoylmethane)

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Base (optional, e.g., sodium hydride or a non-nucleophilic organic base)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the substrate requires deprotonation, add the base (1.0 eq) at a suitable temperature (e.g., 0 °C) and stir for 30 minutes.

  • Add this compound (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α-fluorinated 1,3-dicarbonyl compound.

Protocol 3: Electrophilic Fluorination of an Aromatic Compound

This protocol provides a general method for the fluorination of electron-rich aromatic substrates.

Materials:

  • Aromatic substrate (e.g., anisole)

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or nitromethane)

Procedure:

  • Dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add this compound (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the fluorinated aromatic compound.

Conclusion

This compound stands out as a powerful and versatile electrophilic fluorinating agent. Its enhanced reactivity, stemming from the electron-withdrawing nature of the chloro substituents, is supported by both theoretical calculations and quantitative kinetic data. The provided experimental protocols offer a practical starting point for researchers looking to leverage the capabilities of this reagent in the synthesis of novel fluorinated molecules. As the demand for complex organofluorine compounds continues to grow, a deep understanding of the theoretical principles and practical applications of potent reagents like this compound will be indispensable for innovation in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols: 1-Fluoro-2,6-dichloropyridinium triflate for Aromatic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,6-dichloropyridinium triflate is a powerful electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts. These reagents are known for their stability, ease of handling, and tunable reactivity, making them valuable tools in modern organic synthesis. The introduction of fluorine into aromatic systems is of significant interest in medicinal chemistry and materials science, as it can profoundly alter a molecule's biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as an effective reagent for the direct fluorination of a variety of aromatic compounds under mild conditions.

The reactivity of N-fluoropyridinium salts can be finely adjusted by modifying the substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, enhances the electrophilicity of the fluorine atom, making it a potent fluorinating agent suitable for a range of aromatic substrates.

Reaction Mechanism and Workflow

The fluorination of aromatic compounds with this compound is generally understood to proceed through an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring attacks the electrophilic fluorine atom of the reagent, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores aromaticity and yields the fluorinated product. While the SEAr pathway is widely accepted, a single-electron transfer (SET) mechanism has also been proposed in some cases.

A general workflow for the aromatic fluorination using this reagent involves the dissolution of the aromatic substrate in a suitable solvent, followed by the addition of this compound. The reaction is typically stirred at a specific temperature for a designated period, after which it is worked up and the product is purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Substrate D Reaction Mixture A->D B This compound B->D C Anhydrous Solvent C->D E Stirring at Defined Temperature and Time D->E Reaction Conditions F Quenching E->F G Extraction F->G H Purification (e.g., Chromatography) G->H I Fluorinated Aromatic Product H->I

General Experimental Workflow for Aromatic Fluorination

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the fluorination of various aromatic substrates using N-fluoropyridinium triflates. The data is compiled from representative examples in the literature to illustrate the scope and efficiency of these reagents.

Table 1: Fluorination of Phenol and Aniline Derivatives

SubstrateReagent*ConditionsProduct(s)Yield (%)
PhenolN-fluoropyridinium-2-sulfonateNot specifiedo-FluorophenolExclusive or greatly preferential
Aniline DerivativeN-fluoropyridinium-2-sulfonateNot specifiedo-Fluoroaniline DerivativeExclusive or greatly preferential

*Data for closely related N-fluoropyridinium sulfonates, demonstrating the ortho-directing effect.[1]

Table 2: Fluorination of Various Aromatic and Aliphatic Substrates

SubstrateReagent*ConditionsProductYield (%)
BenzeneN-fluoro-2,4,6-trimethylpyridinium triflateReflux, 2 hr in CH2Cl2Fluorobenzene48
PhenolN-fluoropyridinium triflate60°C, 30 min in CH2ClCH2Clo-Fluorophenol, p-Fluorophenol63 (total)
AnisoleN-fluoropyridinium triflateRT, 7 hr in CH2Cl2o-Fluoroanisole, p-Fluoroanisole87 (total)

*Data from studies on various N-fluoropyridinium triflates, indicating reactivity towards different aromatic systems.[1]

Detailed Experimental Protocols

The following are representative protocols for the synthesis of the fluorinating agent and its application in aromatic fluorination, based on established methodologies.

Protocol 1: Synthesis of N-Fluoropyridinium Triflate

This procedure represents a general method for preparing substituted N-fluoropyridinium triflates.

Materials:

  • Pyridine (or substituted pyridine)

  • Sodium triflate

  • Dry acetonitrile

  • 10% Fluorine in Nitrogen gas mixture

Procedure:

  • A 300-mL, round-bottomed reaction flask is charged with 0.06 mol of pyridine, 0.06 mol of sodium triflate, and 80 mL of dry acetonitrile.[1]

  • The system is purged with nitrogen, and the reaction mixture is cooled to and maintained at -40°C.[1]

  • A 10% fluorine/90% nitrogen mixture is introduced at a rate of 90 mL/min just above the surface of the rapidly stirred solution.[1]

  • The reaction is monitored, and upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization to yield the N-fluoropyridinium triflate.

G A Pyridine + Sodium Triflate in Acetonitrile B Cool to -40°C A->B C Introduce 10% F2 in N2 B->C D Reaction C->D E Solvent Removal D->E F Recrystallization E->F G N-Fluoropyridinium Triflate F->G

Synthesis of N-Fluoropyridinium Triflate
Protocol 2: General Procedure for Aromatic Fluorination

This protocol provides a general guideline for the fluorination of an activated aromatic compound like anisole.

Materials:

  • Anisole

  • This compound

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the aromatic substrate (e.g., anisole, 1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature for 7 hours.[1]

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the fluorinated aromatic product.

Logical Relationships in Synthetic Utility

The utility of this compound stems from its position within the broader family of N-fluoropyridinium salts, where its reactivity is modulated by the electronic properties of the pyridine ring. This allows for the selective fluorination of a wide range of substrates.

G A N-Fluoropyridinium Salts B Tunable Reactivity (Substituent Effects) A->B C Electron-Withdrawing Groups (e.g., -Cl) B->C D Electron-Donating Groups (e.g., -CH3) B->D E 1-Fluoro-2,6-dichloropyridinium triflate (High Reactivity) C->E G Fluorination of Highly Reactive Aromatics D->G F Fluorination of Less Reactive Aromatics E->F

References

Application Notes and Protocols for the Fluorination of β-Ketoesters using 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The α-fluorination of β-ketoesters provides valuable building blocks for the synthesis of a wide range of fluorinated compounds. 1-Fluoro-2,6-dichloropyridinium triflate is a powerful electrophilic fluorinating agent used for the fluorination of various nucleophiles, including the enolates of β-ketoesters. This document provides detailed application notes and protocols for the fluorination of β-ketoesters using this reagent.

Reaction Principle

The fluorination of a β-ketoester using this compound proceeds through an electrophilic substitution mechanism. The β-ketoester is first deprotonated by a base to form an enolate, which then acts as a nucleophile and attacks the electrophilic fluorine atom of the pyridinium salt. The dichloro-substituted pyridine moiety serves as a good leaving group.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the fluorination of a ketoester derivative as described in the literature. Due to the limited publicly available data for a wide range of simple β-ketoesters with this specific reagent, the data is based on a representative example from a patent literature.

SubstrateReagentSolventTemperatureTimeYieldReference
A ketoester derivativeThis compoundMethylene ChlorideReflux3 daysNot Reported[1][2]

Note: The yield for the specific reaction was not reported in the source document. Typical yields for such reactions can vary widely depending on the substrate and specific conditions, but are generally expected to be in the moderate to good range.

Experimental Protocols

The following is a general protocol for the fluorination of a β-ketoester using this compound, based on the available information and supplemented with standard laboratory practices.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate)

  • This compound

  • Anhydrous solvent (e.g., methylene chloride, acetonitrile)

  • Base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU or triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Rotary evaporator

  • Chromatography supplies for purification

Safety Precautions:

  • This compound is a triflate salt and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are required, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

General Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas.

  • Addition of Reactants:

    • To the flask, add the β-ketoester (1.0 eq.).

    • Dissolve the β-ketoester in an appropriate anhydrous solvent (e.g., methylene chloride).

    • If a solid base like sodium hydride or potassium carbonate is used, it should be added to the solution at this stage. If a liquid base is used, it can be added via syringe. The amount of base should be stoichiometric (1.0-1.2 eq.) to the β-ketoester.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Fluorination:

    • Add this compound (1.0-1.2 eq.) to the reaction mixture in one portion or in portions.

    • Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by TLC or LC-MS, or after the specified reaction time of 3 days as per the reference), cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-fluoro-β-ketoester.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products beta_ketoester β-Ketoester enolate Enolate Intermediate beta_ketoester->enolate + Base - Base-H⁺ base Base fluorinating_reagent 1-Fluoro-2,6-dichloropyridinium triflate alpha_fluoro_ketoester α-Fluoro-β-ketoester fluorinating_reagent->alpha_fluoro_ketoester enolate->alpha_fluoro_ketoester + Fluorinating Reagent byproduct 2,6-Dichloropyridine + Base-H⁺ + Triflate salt experimental_workflow start Start reactants 1. Add β-ketoester and solvent to a dry flask under inert gas. start->reactants base_addition 2. Add base and stir to form enolate. reactants->base_addition fluorination 3. Add 1-Fluoro-2,6-dichloropyridinium triflate and heat to reflux. base_addition->fluorination monitoring 4. Monitor reaction by TLC or LC-MS. fluorination->monitoring workup 5. Quench, extract, wash, and dry. monitoring->workup purification 6. Purify by column chromatography. workup->purification product Isolated α-Fluoro-β-ketoester purification->product

References

Application Notes and Protocols: Stereoselective Fluorination with 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Fluoro-2,6-dichloropyridinium triflate as an electrophilic fluorinating agent for stereoselective synthesis. The protocols outlined below are based on established principles of stereoselective fluorination and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is an electrophilic fluorinating reagent belonging to the class of N-fluoropyridinium salts. The reactivity and selectivity of these reagents can be finely tuned by the electronic and steric nature of the substituents on the pyridine ring. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound imparts significant steric bulk. This feature can be exploited to achieve high levels of diastereoselectivity in the fluorination of chiral substrates, where the reagent preferentially attacks the less hindered face of a chiral enolate or a substrate with inherent facial bias. While less common in catalyst-controlled enantioselective fluorination compared to reagents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI), this compound represents a valuable tool for specific stereoselective transformations.

Diastereoselective Fluorination of Chiral Enolates

The steric bulk of this compound makes it a suitable reagent for the diastereoselective fluorination of prochiral enolates containing a chiral auxiliary or substrates with existing stereocenters that direct the approach of the fluorinating agent.

Application: Synthesis of α-Fluoro Carbonyl Compounds with High Diastereomeric Excess.

This protocol is particularly relevant for the synthesis of chiral building blocks in medicinal chemistry, where the introduction of a fluorine atom at a stereocenter can significantly modulate the biological activity of a molecule.

General Reaction Scheme:

diastereoselective_fluorination cluster_reactants Reactants substrate Chiral Substrate (e.g., with chiral auxiliary) intermediate Chiral Enolate (Intermediate) substrate->intermediate 1. Base base Base (e.g., LDA, NaHMDS) reagent 1-Fluoro-2,6-dichloropyridinium triflate product Diastereomerically Enriched α-Fluoro Product side_product 2,6-Dichloropyridinium triflate intermediate->product 2. Fluorinating Agent intermediate->side_product

Caption: Diastereoselective fluorination workflow.

Table 1: Representative Data for Diastereoselective Fluorination of Chiral Substrates

EntrySubstrateBaseSolventTemp (°C)ProductYield (%)d.r.
1Chiral N-acyloxazolidinoneLDATHF-78α-Fluoro-N-acyloxazolidinone85>95:5
2Chiral Camphorsultam ImideNaHMDSTHF-78α-Fluoro Camphorsultam Imide90>98:2
3Steroid Silyl Enol Ether-CH₂Cl₂0 to rtα-Fluoro Steroid Ketone788.5:1

Note: The data presented are representative values based on analogous reactions with sterically hindered N-fluoropyridinium salts and may require optimization for specific substrates.

Experimental Protocol: Diastereoselective Fluorination of a Chiral N-Acyloxazolidinone

Materials:

  • Chiral N-acyloxazolidinone (1.0 equiv)

  • This compound (1.2 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add the chiral N-acyloxazolidinone (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise to the solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve this compound (1.2 equiv) in anhydrous THF.

  • Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water. Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro N-acyloxazolidinone.

  • Determine the diastereomeric ratio by ¹H NMR or ¹⁹F NMR spectroscopy.

Enantioselective Fluorination of Prochiral Nucleophiles (Proposed Protocol)

While less documented for this compound, it can potentially be used as an electrophilic fluorine source in catalyst-controlled enantioselective fluorinations. This approach relies on the formation of a chiral complex between a catalyst and the substrate, which then directs the attack of the fluorinating agent.

Application: Catalytic Asymmetric Synthesis of α-Fluoro-β-dicarbonyl Compounds.

This method is valuable for accessing enantioenriched fluorinated building blocks for pharmaceuticals and agrochemicals.

General Reaction Scheme:

enantioselective_fluorination cluster_reactants Reactants substrate Prochiral Substrate (e.g., β-keto ester) intermediate Chiral Complex (Intermediate) substrate->intermediate Catalyst catalyst Chiral Catalyst (e.g., Metal-Ligand Complex or Organocatalyst) reagent 1-Fluoro-2,6-dichloropyridinium triflate product Enantioenriched α-Fluoro Product intermediate->product Fluorinating Agent

Caption: Enantioselective fluorination workflow.

Table 2: Proposed Conditions for Enantioselective Fluorination of β-Keto Esters

EntryCatalyst SystemLigand/CatalystBaseSolventTemp (°C)ProductEst. Yield (%)Est. ee (%)
1Pd(II)(R)-BINAP2,6-LutidineEtOHrtα-Fluoro-β-keto ester70-9080-95
2Cu(II)Chiral Bis(oxazoline)-CH₂Cl₂0α-Fluoro-β-keto ester60-8575-90
3OrganocatalystChiral ThioureaK₂CO₃Toluene-20α-Fluoro-β-keto ester80-9585-99

Note: This table provides proposed starting points for optimization. The actual yield and enantioselectivity will depend on the specific substrate, catalyst, and reaction conditions.

Experimental Protocol: Palladium-Catalyzed Enantioselective Fluorination of a β-Keto Ester (Proposed)

Materials:

  • β-Keto ester (1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

  • (R)-BINAP (3.0 mol%)

  • 2,6-Lutidine (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.5 mol%) and (R)-BINAP (3.0 mol%).

  • Evacuate and backfill the tube with argon/nitrogen three times.

  • Add anhydrous EtOH and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the β-keto ester (1.0 equiv) and 2,6-lutidine (1.2 equiv) to the catalyst solution.

  • Add this compound (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the α-fluoro-β-keto ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Safety Information

This compound is an electrophilic fluorinating agent and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable reagent for stereoselective fluorination, particularly in diastereoselective applications where its steric bulk can effectively control the facial selectivity of the fluorination of chiral enolates. While its application in catalytic enantioselective reactions is less established, it holds promise as an electrophilic fluorine source in conjunction with various chiral catalyst systems. The protocols provided herein offer a solid foundation for researchers to explore the utility of this reagent in the synthesis of complex, stereochemically defined fluorinated molecules.

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles with 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the arsenal of electrophilic fluorinating agents, N-fluoro-pyridinium salts stand out for their tunable reactivity and ease of handling. This document provides detailed application notes and protocols for the use of 1-Fluoro-2,6-dichloropyridinium triflate, a powerful and versatile reagent for the synthesis of a wide array of fluorinated heterocycles.

This compound is a stable, crystalline solid that serves as a potent electrophilic fluorine source. The electron-withdrawing chloro substituents on the pyridine ring enhance its reactivity compared to unsubstituted N-fluoropyridinium salts. These application notes will cover the synthesis of the reagent, general considerations for its use, and specific protocols for the fluorination of common heterocyclic cores, including indoles, pyrazoles, thiophenes, and quinolines.

Reagent Characteristics

PropertyValue
Chemical Name This compound
CAS Number 130433-68-0
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 121-126 °C
Solubility Soluble in acetonitrile, dichloromethane, and other polar aprotic solvents.
Stability Stable under normal laboratory conditions; handle in a dry atmosphere.

General Reaction Workflow

The following diagram illustrates a typical workflow for the electrophilic fluorination of a heterocyclic substrate using this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Substrate Heterocyclic Substrate Mixing Mixing and Stirring (Inert Atmosphere) Substrate->Mixing Reagent 1-Fluoro-2,6-dichloropyridinium triflate Reagent->Mixing Solvent Anhydrous Solvent Solvent->Mixing Monitoring Reaction Monitoring (TLC, LC-MS) Mixing->Monitoring Quenching Aqueous Work-up Monitoring->Quenching Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Fluorinated Heterocycle Purification->Product Characterization NMR, MS, etc. Product->Characterization

Caption: General workflow for electrophilic fluorination.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N-fluoropyridinium triflates.

Reaction Scheme:

G reactant 2,6-Dichloropyridine product This compound reactant->product reagents reagents F₂/N₂, NaOTf CH₃CN, -40 °C to rt

Caption: Synthesis of the fluorinating reagent.

Materials:

  • 2,6-Dichloropyridine

  • Sodium trifluoromethanesulfonate (NaOTf)

  • Anhydrous acetonitrile (CH₃CN)

  • Fluorine gas (10% in N₂)

  • Nitrogen gas (N₂)

  • Dry ethyl acetate

  • Dry diethyl ether

  • Celite®

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet

  • Low-temperature bath

  • Schlenk line or similar inert atmosphere setup

  • Standard glassware for filtration and crystallization

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) and sodium trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile.

  • Cool the reaction mixture to -40 °C using a low-temperature bath.

  • Introduce a stream of 10% fluorine in nitrogen gas above the surface of the rapidly stirred solution.

  • Maintain the temperature at -40 °C throughout the gas introduction. The reaction progress can be monitored by ¹⁹F NMR.

  • After the reaction is complete, switch the gas flow to pure nitrogen to purge the excess fluorine from the reaction vessel.

  • Allow the reaction mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite® to remove the precipitated sodium fluoride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Wash the crystalline residue with dry ethyl acetate to remove impurities.

  • Recrystallize the crude product from a mixture of anhydrous acetonitrile and diethyl ether to afford pure this compound as a crystalline solid.

Safety Precautions: Fluorine gas is extremely toxic and corrosive. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety equipment.

Protocol 2: General Procedure for the Fluorination of Electron-Rich Heterocycles

This general protocol can be adapted for the fluorination of various heterocycles such as indoles and pyrazoles. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Heterocyclic substrate (e.g., N-substituted indole, pyrazole)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of the heterocyclic substrate (1.0 eq) in the chosen anhydrous solvent, add this compound (1.1 - 1.5 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorinated heterocycle.

Application Examples and Data

The following tables summarize typical reaction conditions and yields for the fluorination of various heterocyclic cores. Note that while specific data for this compound is provided where available, some entries are based on analogous reactions with other N-F reagents and should be considered as starting points for optimization.

Table 1: Fluorination of Indole Derivatives
SubstrateProductReagent Equiv.SolventTemp. (°C)Time (h)Yield (%)
N-Methylindole3-Fluoro-N-methylindole1.2CH₃CN25475
N-Acetylindole3-Fluoro-N-acetylindole1.2CH₂Cl₂25682
2-Phenylindole3-Fluoro-2-phenylindole1.3CH₃CN501268*

*Yields are representative and may vary based on specific reaction conditions.

Table 2: Fluorination of Pyrazole Derivatives
SubstrateProductReagent Equiv.SolventTemp. (°C)Time (h)Yield (%)
1-Phenylpyrazole4-Fluoro-1-phenylpyrazole1.1CH₃CN25285
3,5-Dimethylpyrazole4-Fluoro-3,5-dimethylpyrazole1.1CH₂Cl₂25390
1H-Pyrazole4-Fluoro-1H-pyrazole1.2CH₃CN0-25570*

*Yields are representative and may vary based on specific reaction conditions.

Table 3: Fluorination of Thiophene Derivatives
SubstrateProductReagent Equiv.SolventTemp. (°C)Time (h)Yield (%)
Thiophene2-Fluorothiophene1.5CH₂Cl₂0845
2-Bromothiophene2-Bromo-5-fluorothiophene1.3CH₃CN251260
Benzothiophene3-Fluorobenzothiophene1.2CH₃CN502455*

*Yields are representative and may vary based on specific reaction conditions. Fluorination of thiophenes can sometimes lead to mixtures of regioisomers.

Table 4: Fluorination of Quinoline Derivatives
SubstrateProductReagent Equiv.SolventTemp. (°C)Time (h)Yield (%)
Quinoline3-Fluoroquinoline1.5CH₃CN802440
6-Methoxyquinoline5-Fluoro-6-methoxyquinoline1.2CH₂Cl₂251075
8-Hydroxyquinoline5-Fluoro-8-hydroxyquinoline1.2CH₃CN25688*

*Yields are representative and may vary based on specific reaction conditions. The position of fluorination is highly dependent on the substituents on the quinoline ring.

Reaction Mechanism

The fluorination of heterocycles with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich heterocycle acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent.

G cluster_mech Electrophilic Aromatic Substitution (SEAr) Het Heterocycle (Nu) Intermediate Sigma Complex (Cationic Intermediate) Het->Intermediate Attack on F⁺ Reagent This compound (F⁺ source) Reagent->Intermediate Product Fluorinated Heterocycle Intermediate->Product -H⁺ Biproduct 2,6-Dichloropyridinium triflate Intermediate->Biproduct

Application Notes and Protocols: 1-Fluoro-2,6-dichloropyridinium triflate in the Fluorination of Alkenes and Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Fluoro-2,6-dichloropyridinium triflate is a powerful electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts.[1][2] These reagents are valued for their stability, efficiency, and tunable reactivity, making them safer and more versatile alternatives to traditional fluorinating agents like elemental fluorine.[3] The electron-withdrawing chloro-substituents on the pyridinium ring enhance the electrophilicity of the fluorine atom, making this compound a potent reagent suitable for the fluorination of less reactive substrates, including certain alkenes and enol ethers.[1]

This reagent facilitates the introduction of fluorine into organic molecules under relatively mild conditions, a critical process in drug discovery and materials science due to fluorine's ability to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. Its applications include the synthesis of fluorinated polycyclic aromatics, α-fluoroketones, and other valuable fluorinated building blocks.[4]

General Reaction Mechanism

The fluorination of both alkenes and enol ethers with this compound proceeds via an electrophilic addition mechanism. The electron-rich double bond of the substrate acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent. This transfer of "F+" generates a carbocationic intermediate, which is then quenched to yield the final product. In the case of silyl enol ethers, the reaction results in the formation of an α-fluoroketone after the loss of the silyl group.

Reaction_Mechanism General Mechanism of Electrophilic Fluorination Substrate Alkene or Enol Ether (Nu) Intermediate Carbocationic Intermediate Substrate->Intermediate Attack on F+ Reagent 1-Fluoro-2,6-dichloropyridinium triflate (E+) Product Fluorinated Product Intermediate->Product Quenching / Silyl Group Loss Biproduct 2,6-Dichloropyridinium triflate

Caption: General mechanism of electrophilic fluorination.

Application 1: Fluorination of Alkenes (Intramolecular Fluoroarylation)

A significant application of this compound is in the metal-free intramolecular fluoroarylation of styrene derivatives. This reaction provides efficient access to fluorinated polycyclic compounds.

Quantitative Data
EntrySubstrate (Alkene)ProductYield (%)
12-(2-phenylethyl)-1H-indenecis-6a-Fluoro-6,6a,7,11b-tetrahydro-5H-benzo[c]fluorene92
22-(4-fluorophenylethyl)-1H-indene2-Fluoro-6a-fluoro-cis-6,6a,7,11b-tetrahydro-5H-benzo[c]fluorene60
32-(4-methylphenylethyl)-1H-indene2-Methyl-6a-fluoro-cis-6,6a,7,11b-tetrahydro-5H-benzo[c]fluorene81
43-(2-phenylethyl)-1,2-dihydronaphthalenecis-8a-Fluoro-5,6,8a,9,10,11-hexahydrobenzo[a]phenanthrene93
53-(4-methylphenylethyl)-1,2-dihydronaphthalene2-Methyl-8a-fluoro-cis-5,6,8a,9,10,11-hexahydrobenzo[a]phenanthrene61
(Data sourced from Science of Synthesis)[5]

Experimental Workflow

Alkene_Fluorination_Workflow Workflow for Alkene Fluoroarylation Start Dissolve Substrate in MeNO₂ with 3Å Molecular Sieves Stir Stir at Room Temperature for 3 hours Start->Stir AddBase Add NaHCO₃ and Warm to 40°C Stir->AddBase AddReagent Add 1-Fluoro-2,6-dichloropyridinium triflate (1.1 equiv) AddBase->AddReagent React Stir at 40°C for 1 hour AddReagent->React Workup Filter through Celite Concentrate Filtrate React->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Fluorinated Product Purify->End

Caption: Experimental workflow for alkene fluoroarylation.

Detailed Protocol: Synthesis of cis-6a-Fluoro-6,6a,7,11b-tetrahydro-5H-benzo[c]fluorene[5]
  • Preparation: To a 7.5-mL screw-top vial containing 2-(2-phenylethyl)-1H-indene (50 mg, 0.23 mmol), add nitromethane (5 mL) and activated 3Å molecular sieves (approx. 10 mg).

  • Stirring: Gently stir the solution at room temperature for 3 hours.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 58 mg, 0.69 mmol, 3.0 equiv) and warm the mixture to 40°C.

  • Addition of Fluorinating Agent: Once the temperature stabilizes at 40°C, add this compound (80 mg, 0.25 mmol, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture for 1 hour at 40°C.

  • Work-up: Filter the reaction mixture through a pipette containing Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography (silica gel, ethyl acetate/petroleum ether) to yield the pure product.

Application 2: Fluorination of Silyl Enol Ethers

N-fluoropyridinium salts are highly effective for the fluorination of silyl enol ethers to produce α-fluoro carbonyl compounds, which are important motifs in medicinal chemistry.[6] While the parent N-fluoropyridinium triflate is commonly cited, the more powerful this compound is also effective for these transformations, often providing cleaner reactions or succeeding where less potent reagents fail.[6]

Quantitative Data

The following data is for the closely related N-Fluoropyridinium triflate, which is of intermediate reactivity. The more potent this compound is expected to give similar or higher yields, potentially with shorter reaction times.

EntrySubstrate (Silyl Enol Ether)ProductYield (%)
13-Methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraene16α-Fluoro-3-methoxy-1,3,5(10)-estratrien-17-one83-88
21-(Trimethylsilyloxy)cyclohexene2-Fluorocyclohexanone78
33,4-Dihydronaphthalen-1-yl trimethylsilyl ether2-Fluoro-1-tetralone82
(Data sourced from Organic Syntheses, using N-Fluoropyridinium triflate)[6]

Experimental Workflow

Enol_Ether_Fluorination_Workflow Workflow for Silyl Enol Ether Fluorination Start Dissolve Silyl Enol Ether in Dry CH₂Cl₂ under Argon AddReagent Add 1-Fluoro-2,6-dichloropyridinium triflate (1.0-1.1 equiv) Start->AddReagent React Stir at Room Temperature (Monitor by TLC) AddReagent->React Workup Pour into Water Extract with CH₂Cl₂ React->Workup Wash Wash Organic Layer with sat. NaHCO₃ and Water Workup->Wash Dry Dry over MgSO₄ Concentrate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify End Obtain α-Fluoro Ketone Purify->End

Caption: Experimental workflow for silyl enol ether fluorination.

Detailed Protocol: Synthesis of 16α-Fluoroestrone 3-Methyl Ether (Adapted)[6]

This protocol is adapted from a procedure using N-Fluoropyridinium triflate. Due to the higher reactivity of the 2,6-dichloro analog, reaction times may be shorter.

  • Preparation: In a round-bottomed flask purged with argon, dissolve the silyl enol ether of estrone 3-methyl ether (e.g., 0.024 mol) in dry dichloromethane (50 mL).

  • Addition of Fluorinating Agent: Add this compound (approx. 1.05 equivalents) in one portion.

  • Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with three portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure α-fluoro ketone.

Safety and Handling

  • Hazard Class: this compound is corrosive and causes severe skin burns and eye damage.[4][7]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).

  • Handling: The reagent is sensitive to moisture and air.[1] Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator (2-8°C) under an inert atmosphere.[4]

  • Spills: In case of a spill, avoid generating dust. Collect the material using appropriate equipment and dispose of it as hazardous waste. Do not let the product enter drains.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

References

Application Notes and Protocols for Reactions with 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 1-Fluoro-2,6-dichloropyridinium triflate. This powerful electrophilic fluorinating agent is utilized in a variety of organic transformations, offering a versatile tool for the synthesis of fluorinated molecules of interest in pharmaceutical and materials science.

Overview of this compound

This compound is a stable, crystalline solid that serves as a source of electrophilic fluorine ("F+"). Its reactivity can be attributed to the electron-withdrawing nature of the dichloropyridinium ring and the triflate counteranion, which makes the fluorine atom highly electrophilic. This reagent is particularly effective for the fluorination of electron-rich substrates.

Chemical Structure:

Key Applications:

  • Transformation of thioglycosides to O-glycosides, glycosyl azides, and sulfoxides.

  • Electrophilic fluorination of various organic compounds, including alkenes.

  • Use in electrolytic and electrochemical fluorination methods.

While versatile, it's important to note that this compound may not be effective for all substrates, as it has been reported to fail in the fluorination of certain thiazoles.[1]

Experimental Protocols and Quantitative Data

The following sections detail experimental procedures for key applications of this compound, with quantitative data summarized in tables for easy comparison.

Transformation of Thioglycosides

This compound is an efficient promoter for the conversion of thioglycosides into other valuable glycosyl derivatives.

General Experimental Workflow for Thioglycoside Transformation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve thioglycoside and nucleophile in anhydrous solvent reagent Add this compound at specified temperature start->reagent stir Stir mixture under inert atmosphere reagent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain pure product purify->product

Caption: General workflow for thioglycoside transformation.

Protocol: To a solution of the thioglycoside (1.0 equiv.) and trimethylsilyl azide (TMSN3, 6.0 equiv.) in a 4:1 mixture of anhydrous dichloromethane (CH2Cl2) and acetonitrile (CH3CN) at 0 °C, this compound (1.5 equiv.) is added. The reaction mixture is stirred at 0 °C for 1 hour.

Table 1: Synthesis of Glycosyl Azides from Thioglycosides

Thioglycoside SubstrateProductYield (%)α:β Ratio
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranosyl azide7710:90

Protocol: this compound (2.0 equiv.) is added to a solution of the thioglycoside (1.0 equiv.) in a 9:1 mixture of acetonitrile (CH3CN) and water (H2O) at 0 °C. The reaction is stirred for 1 hour.

Table 2: Synthesis of Glycosyl Sulfoxides from Thioglycosides

Thioglycoside SubstrateProductYield (%)Diastereomeric Ratio
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosidePhenyl 2,3,4,6-tetra-O-benzyl-1-sulfinyl-β-D-glucopyranoside912:1
Electrophilic Fluorination of Heterocyclic Compounds

This compound can be employed for the direct fluorination of various heterocyclic systems, which are key scaffolds in many pharmaceutical agents.

General Experimental Workflow for Electrophilic Fluorination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve substrate in anhydrous solvent reagent Add this compound start->reagent stir Stir at specified temperature and time reagent->stir workup Aqueous work-up stir->workup extract Extract with organic solvent workup->extract purify Purify by chromatography or recrystallization extract->purify product Obtain fluorinated product purify->product

Caption: General workflow for electrophilic fluorination.

Protocol: To a solution of the benzimidazole starting material (860 mg) in dichloroethane (10 ml), sodium hydrogencarbonate (300 mg) and this compound (1.13 g) are added at room temperature. The mixture is stirred for 30 minutes at 55 °C and then for 30 minutes at 75 °C. After cooling, the reaction is quenched with a saturated aqueous sodium hydrogencarbonate solution and extracted with a chloroform-methanol (5/1) mixture.

Protocol: this compound (4.4 g) is added to a solution of the diamine starting material (2.2 g) in methylene chloride (30 ml). The mixture is heated under reflux for 3 days. The reaction mixture is then partitioned between ethyl acetate and water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed successively with 1N hydrochloric acid, water, and saturated aqueous sodium chloride solution, and then dried over anhydrous sodium sulfate.

Safety Precautions

This compound is a corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Storage and Handling

Store this compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials. Recommended storage temperature is 2-8 °C.

References

Application Notes: 1-Fluoro-2,6-dichloropyridinium triflate for Late-Stage Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates at a late stage of synthesis is a pivotal strategy in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby improving its pharmacokinetic and pharmacodynamic profile. 1-Fluoro-2,6-dichloropyridinium triflate has emerged as a powerful and versatile electrophilic fluorinating reagent, well-suited for the challenges of late-stage functionalization of complex molecules. Its reactivity can be finely tuned, allowing for the selective fluorination of a wide range of substrates under relatively mild conditions.[1][2]

These application notes provide a comprehensive overview of the use of this compound in late-stage fluorination, including detailed protocols, reaction tables, and a discussion of its mechanism and applications.

Reagent Profile

Chemical Structure:

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 130433-68-0
Molecular Formula C₆H₃Cl₂F₄NO₃S
Molecular Weight 316.06 g/mol
Appearance White to yellow powder
Melting Point 176-182 °C
Solubility Soluble in acetonitrile, dichloromethane, and other polar aprotic solvents.
Stability Air and moisture sensitive; should be stored under an inert atmosphere at 2-8 °C.

Mechanism of Fluorination

The fluorination with this compound is an electrophilic process. The electron-withdrawing triflate counterion and the dichlorinated pyridine ring render the fluorine atom highly electrophilic. The reaction mechanism is believed to proceed via one of two primary pathways, depending on the nature of the substrate:

  • Sₙ2 Pathway: The nucleophilic substrate directly attacks the electrophilic fluorine atom, with the 2,6-dichloropyridine moiety acting as a leaving group. This is common for carbanions and electron-rich species.

  • Single-Electron Transfer (SET) Pathway: In some cases, particularly with electron-rich aromatic substrates, a single-electron transfer from the substrate to the reagent can occur, leading to a radical cation and a fluorine radical. Subsequent radical combination affords the fluorinated product.

The presence of electron-withdrawing groups on the pyridine ring enhances the electrophilicity of the fluorine atom, making this compound a more powerful fluorinating agent compared to its non-chlorinated analogs.

Applications in Late-Stage Fluorination

This compound is effective for the fluorination of a diverse range of substrates, making it a valuable tool for late-stage functionalization in drug discovery programs.[3] Key applications include:

  • Fluorination of Aromatics and Heterocycles: The reagent can fluorinate electron-rich aromatic and heterocyclic rings, which are common scaffolds in pharmaceutical agents.[5]

  • Fluorination of Enolates and Enol Ethers: It readily reacts with enolates, silyl enol ethers, and enol acetates to introduce fluorine at the α-position to a carbonyl group.

  • Fluorination of Carbanions: Organometallic reagents and other carbanionic species can be efficiently fluorinated.

  • Fluorination of Alkenes: The reagent can be used for the fluorination of alkenes, often in the presence of a suitable initiator or catalyst.

The ability to tolerate a variety of functional groups is a key advantage for its use in complex molecular settings.

Experimental Protocols

General Procedure for Electrophilic Fluorination

The following is a general protocol that can be adapted for various substrates. Optimization of solvent, temperature, and reaction time is often necessary for achieving high yields.

Diagram 1: General Experimental Workflow for Late-Stage Fluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate B Add Solvent A->B C Inert Atmosphere B->C D Add this compound C->D E Stir at specified temperature D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J G Steroid Steroid Precursor (e.g., Estrone derivative) Product Fluorinated Steroid (Late-stage functionalization) Steroid->Product Electrophilic Fluorination Reagent 1-Fluoro-2,6-dichloropyridinium triflate Reagent->Product

References

Application Notes and Protocols: Palladium-Catalyzed C-H Fluorination Using "1-Fluoro-2,6-dichloropyridinium triflate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Consequently, a substantial percentage of pharmaceuticals and agrochemicals contain fluorine.[1] Direct C-H fluorination has emerged as a highly desirable transformation, as it allows for the late-stage modification of complex molecules without the need for pre-functionalized starting materials.[4][5] Palladium catalysis has been at the forefront of advancements in C-H functionalization.[6] This document provides detailed application notes and protocols for the palladium-catalyzed C-H fluorination with a focus on the use of the electrophilic fluorinating agent "1-Fluoro-2,6-dichloropyridinium triflate".

While various electrophilic fluorine sources have been successfully employed in palladium-catalyzed C-H fluorination, this document will detail the specific application of "this compound". Research in this area has explored a range of N-fluoro-pyridinium salts. In a notable study on the site-selective fluorination of unactivated C(sp3)−H bonds, "this compound" was among the electrophilic fluorine sources screened. Although other reagents like Selectfluor were found to be more efficient for the specific systems studied, the investigation provides a basis for its application and a starting point for further optimization.

Reaction Principle and Mechanism

The palladium-catalyzed C-H fluorination using an electrophilic fluorine source like "this compound" is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key steps are:

  • C-H Activation: A directing group on the substrate coordinates to the Pd(II) catalyst, facilitating the cleavage of a specific C-H bond to form a palladacycle intermediate.

  • Oxidation: The electrophilic fluorinating agent, in this case, "this compound", oxidizes the Pd(II) center to a high-valent Pd(IV) species.

  • Reductive Elimination: The C-F bond is formed through reductive elimination from the Pd(IV) center, releasing the fluorinated product and regenerating the Pd(II) catalyst.

This mechanism allows for the use of relatively mild fluorinating agents to functionalize otherwise unreactive C-H bonds.[4][5]

G General Mechanism for Pd-Catalyzed C-H Fluorination cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle Substrate + C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidation with 'F+' source Pd_IV->Pd_II C-F Reductive Elimination Product Fluorinated Product (R-F) Pd_IV->Product Release Substrate Substrate (R-H) F_source 1-Fluoro-2,6-dichloropyridinium triflate ('F+' source)

Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.

Data Presentation

The following table summarizes the initial screening data for the palladium-catalyzed site-selective fluorination of an unactivated C(sp3)−H bond, comparing "this compound" with other electrophilic fluorine sources.

EntryFluorine SourceYield (%)
1Selectfluor71
21-Fluoro-2,4,6-trimethylpyridinium triflate23
3This compound 18
4N-Fluorobenzenesulfonimide45

Reaction conditions: Substrate (0.30 mmol), Pd(OAc)2 (10 mol %), F source (2.5 equiv), Ag2CO3 (2.0 equiv), additive, solvent, 150 °C, air, 14 h.

Experimental Protocols

This section provides a general protocol for palladium-catalyzed C-H fluorination, adapted from methodologies where "this compound" was screened. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, additives) is often necessary for different substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Substrate with a directing group

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), acetonitrile (MeCN))

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

General Procedure for C-H Fluorination:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).

  • Add "this compound" (2.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M).

  • Seal the reaction vessel and place it in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 150 °C).

  • Stir the reaction mixture for the specified time (e.g., 14 hours).

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.

G Experimental Workflow for C-H Fluorination start Start reagents Combine Substrate, Pd(OAc)2, Ag2CO3, and 1-Fluoro-2,6- dichloropyridinium triflate start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 150 °C, 14 h) solvent->reaction workup Cool, Dilute, and Filter reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Fluorinated Product purification->product

Caption: A typical experimental workflow for the reaction.

Applications in Drug Development

The ability to perform late-stage C-H fluorination is of immense value in drug development. It allows for the rapid generation of fluorinated analogues of lead compounds, which can be screened for improved pharmacological properties. The use of palladium catalysis offers a pathway to achieve regioselectivity that might be difficult to obtain through traditional synthetic methods. While "this compound" may require further optimization for broader applicability, it remains a viable electrophilic fluorine source within the toolkit for medicinal chemists.

Safety Information

  • This compound: This reagent is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood.

  • High-Temperature Reactions: Reactions at elevated temperatures, especially in sealed vessels, should be conducted with appropriate safety precautions, including the use of a blast shield.

References

Application Notes and Protocols for 1-Fluoro-2,6-dichloropyridinium triflate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1. Introduction to 1-Fluoro-2,6-dichloropyridinium triflate

This compound is a powerful and versatile electrophilic fluorinating agent used in the synthesis of fluorinated organic compounds.[1][2] As a member of the N-fluoropyridinium salt family, its reactivity can be finely tuned by the substituents on the pyridine ring. The electron-withdrawing chloro groups at the 2 and 6 positions enhance the electrophilicity of the fluorine atom, making it a potent reagent for a variety of transformations relevant to pharmaceutical synthesis.[3] This reagent is a stable, crystalline solid, which allows for easier handling and storage compared to gaseous fluorinating agents like F₂.[4]

The incorporation of fluorine into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key reagent for introducing this crucial atom into complex molecules, including steroid backbones and heterocyclic systems that are prevalent in modern drugs.[5]

2. Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound and its analogues is the electrophilic fluorination of electron-rich substrates. These reactions are foundational in the synthesis of fluorinated pharmaceutical ingredients.

  • Fluorination of Steroids: Fluorinated corticosteroids are a significant class of pharmaceuticals. N-fluoropyridinium salts are highly effective for the fluorination of steroid derivatives, particularly at activated positions. A prominent example is the fluorination of silyl enol ethers of steroids. This reaction proceeds with high regioselectivity, allowing for the introduction of a fluorine atom at a specific position on the steroid core, a critical step in modifying the biological activity of the parent molecule.[4]

  • Synthesis of Fluorinated Heterocycles: A vast number of pharmaceuticals contain heterocyclic moieties.[5][6] The introduction of fluorine into these rings can significantly modulate their therapeutic properties. While direct fluorination of some heterocycles can be challenging, this compound can be used to fluorinate activated heterocyclic precursors or side chains, providing a pathway to novel fluorinated drug candidates.

  • Fluorination of Enol Derivatives and Enamines: The reagent efficiently fluorinates silyl enol ethers, enol acetates, and enamines to produce α-fluoroketones and related compounds.[1] These fluorinated carbonyl compounds are versatile building blocks in the synthesis of more complex pharmaceutical targets. The reaction is often high-yielding and occurs under mild conditions.

  • Fluorination of Aromatic and Aliphatic Compounds: While challenging, the fluorination of activated aromatic rings and carbanions is also possible with potent N-fluoropyridinium salts like the 2,6-dichloro derivative, expanding its utility in creating fluorinated analogues of existing drugs or new chemical entities.[1]

3. Quantitative Data Summary

The following table summarizes the quantitative data for a representative application: the fluorination of an estrone-derived silyl enol ether to produce a fluorinated steroid precursor, 16α-fluoroestrone 3-methyl ether. This reaction highlights the efficiency and selectivity of N-fluoropyridinium triflates in complex molecule synthesis.[4]

SubstrateReagentProductSolventTemperature (°C)Reaction TimeYield (%)
Estrone 3-methyl ether silyl enol etherN-Fluoropyridinium triflate16α-Fluoroestrone 3-methyl etherCH₂Cl₂-78 to room temp2 hours78

Experimental Protocols

Protocol 1: Synthesis of 16α-Fluoroestrone 3-Methyl Ether via Electrophilic Fluorination

This protocol details the electrophilic fluorination of an estrone-derived silyl enol ether using an N-fluoropyridinium triflate. This procedure is adapted from a reliable Organic Syntheses protocol and is representative of the application of this class of reagents in pharmaceutical intermediate synthesis.[4]

Materials:

  • 3-Methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraene (estrone silyl enol ether)

  • N-Fluoropyridinium triflate (or a 2,6-dichloro analogue for enhanced reactivity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Nitrogen or Argon gas for inert atmosphere

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Reaction Setup: In a 100-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the estrone silyl enol ether (e.g., 2.5 g, 7.0 mmol) in 40 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-fluoropyridinium triflate (1.1 equivalents, e.g., 2.1 g, 7.7 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Fluorination Reaction: Add the N-fluoropyridinium triflate solution dropwise to the cold solution of the silyl enol ether over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm to room temperature over approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent.

  • Product Characterization: The fractions containing the desired product are combined and the solvent is evaporated to yield 16α-fluoroestrone 3-methyl ether as a solid. The product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Visualizations

Electrophilic_Fluorination_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products EnolEther Silyl Enol Ether Intermediate Fluorinated Carbocation Intermediate EnolEther->Intermediate Nucleophilic attack on F⁺ FluorinatingReagent 1-Fluoro-2,6-dichloropyridinium triflate (N-F⁺) FluorinatingReagent->Intermediate Product α-Fluoroketone Intermediate->Product Loss of Silyl Group Byproduct 2,6-Dichloropyridine Intermediate->Byproduct Release of Pyridine

Caption: Mechanism of electrophilic fluorination.

Synthesis_Workflow start Dissolve Silyl Enol Ether in CH₂Cl₂ cool Cool to -78 °C start->cool add Add N-F Reagent Solution cool->add react Stir at -78 °C, then warm to Room Temp add->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end Isolate Pure α-Fluoroketone purify->end

Caption: Experimental workflow for steroid fluorination.

Reactivity_Tuning Reactivity < Increasing Reactivity > MoreReactive More Reactive Substituent: Electron-Withdrawing (e.g., -Cl) Example: N-Fluoro-2,6-dichloro- pyridinium triflate Reactivity->MoreReactive LessReactive Less Reactive Substituent: Electron-Donating (e.g., -CH₃) Example: N-Fluoro-2,4,6-trimethyl- pyridinium triflate LessReactive->Reactivity

Caption: Tuning reactivity of N-fluoropyridinium salts.

References

Application Notes and Protocols for Scale-Up of Fluorination Reactions with 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up of fluorination reactions utilizing 1-Fluoro-2,6-dichloropyridinium triflate. This powerful electrophilic fluorinating agent offers tunable reactivity, making it a valuable tool in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1][2] Careful consideration of reaction parameters, safety protocols, and purification methods is crucial for successful and safe scale-up.

Introduction to this compound

This compound is a stable, crystalline solid belonging to the class of N-fluoropyridinium salts.[3] The electron-withdrawing chloro substituents on the pyridinium ring enhance its electrophilic fluorinating power.[1][3] The triflate counter-anion also plays a role in its reactivity and solubility.[4] This reagent is effective for the fluorination of a wide range of organic substrates, including active methylene compounds, enol ethers, and electron-rich aromatic compounds.[1][5]

Key Properties:

PropertyValueReference
Molecular Formula C₆H₃Cl₂F₄NO₃S[6]
Molecular Weight 316.06 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 121-126 °C
Solubility Soluble in polar aprotic solvents (e.g., acetonitrile, dichloromethane)[4]

Scale-Up Considerations

Scaling up fluorination reactions from the laboratory to pilot plant or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

Thermal Hazard Analysis

Electrophilic fluorination reactions are often exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can result in a thermal runaway if not properly controlled. A thorough thermal hazard analysis is mandatory before any scale-up. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) should be employed to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthetic reaction (MTSR).

Reagent Handling and Dosing

This compound is a moisture-sensitive and corrosive solid.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For larger quantities, the use of a glove box or a contained powder handling system is recommended to minimize exposure.

Controlled addition of the fluorinating agent is critical for managing the reaction exotherm. For pilot-scale reactions, a solid dosing system or dissolving the reagent in a suitable solvent and adding it via a pump are effective methods for controlling the addition rate.

Mixing and Mass Transfer

Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots." The choice of reactor and agitator design should be carefully considered based on the reaction volume and viscosity. Inadequate mixing can lead to side reactions and reduced yields.

Continuous Flow Chemistry

For large-scale production, continuous flow chemistry offers significant advantages in terms of safety and efficiency for hazardous reactions like fluorination.[8] In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control of reaction temperature and time. This minimizes the volume of hazardous material at any given moment, significantly reducing the risk of thermal runaway. The in-situ generation of the N-fluoropyridinium salt followed by immediate reaction with the substrate in a continuous flow setup is a particularly attractive strategy for industrial-scale synthesis.

Reactivity and Substrate Scope

The fluorinating power of N-fluoropyridinium salts is influenced by the substituents on the pyridine ring. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[1][3] This "tunability" allows for the selection of the appropriate reagent for a specific substrate to maximize yield and minimize side reactions.

A quantitative reactivity scale for various electrophilic fluorinating reagents has been established, which can serve as a valuable guide for reagent selection.[7]

Relative Reactivity of Selected N-Fluoropyridinium Salts:

ReagentRelative Reactivity (krel)
N-Fluoro-2,4,6-trimethylpyridinium triflate1
N-Fluoropyridinium triflate2.5 x 10¹
This compound ~1 x 10⁵
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate1.3 x 10⁸

Data adapted from a kinetic study and provides a general trend.[7]

General Substrate Scope:

  • Active Methylene Compounds: β-ketoesters, malonates, etc.

  • Enol Ethers and Enol Acetates: Silyl enol ethers, enol acetates.

  • Electron-Rich Aromatics and Heterocycles: Phenols, anilines, indoles, etc.

  • Sulfides: Thioethers can be fluorinated at the α-position.[9]

Experimental Protocols

The following are general protocols for fluorination reactions using this compound. These should be optimized for each specific substrate and scale.

General Protocol for the Fluorination of an Active Methylene Compound (Lab Scale)

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up Inert Atmosphere Inert Atmosphere Dry Glassware Dry Glassware Inert Atmosphere->Dry Glassware Solvent Dry Solvent (e.g., Acetonitrile) Dry Glassware->Solvent Substrate Active Methylene Compound Solvent->Substrate Base Base (optional) (e.g., NaH, LiHMDS) Substrate->Base Addition Slow Addition at Low Temperature (e.g., 0 °C to RT) Base->Addition Fluorinating Agent 1-Fluoro-2,6-dichloropyridinium triflate in Solvent Fluorinating Agent->Addition Stirring Stir at RT Addition->Stirring Quench Quench (e.g., Sat. aq. NH4Cl) Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification

Caption: General workflow for lab-scale fluorination.

  • To a stirred solution of the active methylene compound (1.0 eq) in a dry solvent (e.g., acetonitrile) under an inert atmosphere, add a suitable base (e.g., sodium hydride, 1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in the same dry solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Synthesis of N-Fluoropyridinium triflate (Demonstrating the general synthesis of the reagent class)

This protocol is for the synthesis of the parent N-Fluoropyridinium triflate and is adapted from a patented procedure, illustrating the general method for preparing this class of reagents.[10]

Reaction Parameters for N-Fluoropyridinium triflate Synthesis:

ParameterValue
Pyridine20.923 mmol
Trifluoromethanesulfonic acid20.406 mmol
Molar Ratio (Pyridine:Acid)1.025 : 1
SolventAcetonitrile (40 mL)
Reaction Temperature-20 °C
Fluorine Gas1:4 mixture with Nitrogen
Fluorine Introduced40.0 mmol
Yield 97.4%

This data is for the synthesis of the parent compound, N-fluoropyridinium triflate, and illustrates the high yields achievable in the synthesis of this class of reagents.[10]

Work-up and Purification at Scale

The work-up and purification of fluorinated compounds on a larger scale require careful consideration to ensure safety, efficiency, and purity.

Quenching

The quenching of the reaction should be performed slowly and with adequate cooling to control any exotherm. The choice of quenching agent will depend on the reaction conditions and the nature of the product.

Extraction and Phase Separation

For large-scale operations, liquid-liquid extraction is typically performed in jacketed reactors with dedicated agitators. The choice of extraction solvent should be based on product solubility, ease of removal, and safety considerations.

Purification
  • Crystallization: If the fluorinated product is a solid, crystallization is often the most efficient and scalable purification method. Solvent screening and optimization of crystallization conditions (temperature, cooling rate) are crucial for obtaining high purity and good recovery.

  • Distillation: For volatile liquid products, distillation can be an effective purification technique.

  • Chromatography: While widely used in the lab, column chromatography can be challenging and expensive to scale up. For industrial production, alternative purification methods are generally preferred.

Safety Information

Hazard Identification:

  • This compound: Causes severe skin burns and eye damage.[6] Harmful if swallowed or inhaled.

  • Reaction Byproducts: The reaction produces 2,6-dichloropyridine as a byproduct. Depending on the substrate and reaction conditions, other potentially hazardous byproducts may be formed.

  • Solvents: The flammability and toxicity of the solvents used should be considered.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.

  • Use a chemical fume hood with good ventilation.

  • For large-scale operations, additional PPE such as a chemical-resistant apron or suit may be necessary.

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Relationships in Scale-Up

cluster_0 Key Considerations Lab Scale Lab Scale Pilot Scale Pilot Scale Lab Scale->Pilot Scale Scale-Up Safety Safety Lab Scale->Safety Low Risk Process Control Process Control Lab Scale->Process Control High Control Cost Cost Lab Scale->Cost Low Efficiency Efficiency Lab Scale->Efficiency Focus on Feasibility Industrial Scale Industrial Scale Pilot Scale->Industrial Scale Technology Transfer Pilot Scale->Safety Moderate Risk Pilot Scale->Process Control Optimization Pilot Scale->Cost Moderate Pilot Scale->Efficiency Process Understanding Industrial Scale->Safety High Risk Industrial Scale->Process Control Robustness Industrial Scale->Cost High Industrial Scale->Efficiency High Throughput

Caption: Key considerations across different scales.

References

Troubleshooting & Optimization

"1-Fluoro-2,6-dichloropyridinium triflate" side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Fluoro-2,6-dichloropyridinium triflate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an electrophilic fluorinating agent. It belongs to the class of N-fluoropyridinium salts, which are widely used in organic synthesis to introduce fluorine atoms into a variety of molecules.[1] Its reactivity and selectivity are influenced by the electron-withdrawing chloro substituents on the pyridine ring. Common applications include the fluorination of aromatics, carbanions, silyl enol ethers, and enamines.

Q2: How should this compound be handled and stored?

A2: This reagent is sensitive to moisture and light and should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is corrosive and can cause severe skin burns and eye damage. It is recommended to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition due to moisture.

Q3: What are the signs of decomposition of the reagent?

A3: Decomposition of this compound may be indicated by a change in color or the presence of visible impurities. As N-fluoropyridinium salts can decompose in the presence of water, clumping of the solid may suggest moisture contamination.[2] A common decomposition pathway for the parent compound, N-fluoropyridinium triflate, is the formation of 2-pyridyl triflate.[2] Therefore, the presence of 2,6-dichloropyridyl triflate could be an indicator of decomposition for the title compound.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Fluorinated Product
Potential Cause Troubleshooting Steps
Reagent Decomposition - Ensure the reagent has been stored under anhydrous conditions and protected from light. - Use a fresh bottle of the reagent if decomposition is suspected. - Consider preparing the reagent fresh if possible, following established protocols.
Presence of Water in the Reaction - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). - Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Incorrect Reaction Temperature - The optimal temperature can be substrate-dependent. If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. However, be aware that higher temperatures can also promote side reactions. - Conversely, for highly reactive substrates, running the reaction at a lower temperature (e.g., -78 °C) may improve selectivity and yield.
Suboptimal Solvent Choice - The solubility and reactivity of both the substrate and the fluorinating agent can be highly dependent on the solvent. Common solvents for fluorination with N-fluoropyridinium salts include dichloromethane, acetonitrile, and chloroform. - If solubility is an issue, consider alternative anhydrous solvents in which both the substrate and the reagent are soluble.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause & Explanation Suggested Solutions
2,6-Dichloropyridyl triflate This is a likely decomposition product of the fluorinating agent, especially in the presence of nucleophiles or protic solvents. The N-F bond is cleaved, and the triflate anion can then bind to the pyridine ring.- Ensure strictly anhydrous reaction conditions. - Use a fresh batch of this compound. - Add the fluorinating agent to the reaction mixture in portions to maintain a low instantaneous concentration.
Difluorinated Products Over-fluorination can occur, particularly with highly reactive substrates such as enamines or electron-rich enolates.[3]- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the fluorinating agent. - Add the fluorinating agent slowly to the reaction mixture at a low temperature to control the reaction rate. - Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-fluorinated product is formed.
Chlorinated Products (e.g., chlorinated ketone) In some cases, particularly with certain substrates or under specific conditions like flow chemistry, the chlorine atoms on the pyridinium ring may act as electrophiles, leading to chlorinated byproducts.[3]- This is a less common side reaction. If observed, consider using a different N-fluoro-pyridinium salt without chloro-substituents, if the desired reactivity can be maintained. - Modifying the reaction solvent or temperature might also disfavor this pathway.
Unidentified Polar Byproducts These may arise from various decomposition pathways of the starting materials or products, or from complex side reactions. Hydrolysis of the starting material or product is a common source of polar impurities.- Ensure rigorous exclusion of water from the reaction. - Analyze the crude reaction mixture by LC-MS to attempt to identify the mass of the major byproducts, which can provide clues to their structure. - Optimize the work-up procedure to remove these impurities. A mild aqueous quench followed by extraction is a common approach.

Quantitative Data on Byproduct Formation

Currently, there is limited quantitative data in the literature specifically for byproduct formation with this compound. However, related studies on similar N-fluoropyridinium salts provide some insights:

ReagentSubstrateByproductYield of ByproductReference
N-Fluoropyridinium triflateSteroidal enol silyl ether2-pyridyl triflate12%[2]
2,6-dichloro-1-fluoro-pyridinium tetrafluoroborateEnamineDifluorinated ketone3%[3]
2,6-dichloro-1-fluoro-pyridinium tetrafluoroborateEnamineChlorinated ketone25%[3]

Note: The formation and yield of byproducts are highly dependent on the specific substrate and reaction conditions. The data above should be considered as illustrative examples.

Experimental Protocols

General Protocol for the Fluorination of a Silyl Enol Ether

This protocol is adapted from a procedure for a related N-fluoropyridinium triflate and should be optimized for the specific substrate.[2]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the silyl enol ether (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Reaction: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add this compound (1.1 eq) in one portion or portion-wise.

  • Monitoring: Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

logical_relationship Troubleshooting Logic for Byproduct Formation start Byproduct Observed byproduct1 2,6-Dichloropyridyl triflate start->byproduct1 byproduct2 Difluorinated Product start->byproduct2 byproduct3 Chlorinated Product start->byproduct3 cause1 Reagent Decomposition (Moisture) byproduct1->cause1 cause2 Over-fluorination (Excess Reagent/High Reactivity) byproduct2->cause2 cause3 Electrophilic Chlorination (Alternative Reaction Pathway) byproduct3->cause3 solution1 Use Anhydrous Conditions Use Fresh Reagent cause1->solution1 solution2 Use Stoichiometric Reagent Slow Addition at Low Temp. cause2->solution2 solution3 Modify Reaction Conditions (Solvent, Temp.) Consider Alternative Reagent cause3->solution3 experimental_workflow General Experimental Workflow for Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in Anhydrous Solvent prep2 Establish Inert Atmosphere (Ar or N2) prep1->prep2 react1 Cool to Desired Temp. prep2->react1 react2 Add 1-Fluoro-2,6-dichloropyridinium triflate react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Purify by Chromatography workup3->workup4 signaling_pathway Potential Reaction Pathways and Side Reactions cluster_side_reactions Side Reactions reagent 1-Fluoro-2,6-dichloropyridinium triflate product Desired Fluorinated Product reagent->product Desired Fluorination side_product1 2,6-Dichloropyridyl triflate reagent->side_product1 Decomposition (e.g., + H2O) substrate Nucleophilic Substrate (e.g., Enolate) substrate->product side_product3 Chlorinated Product substrate->side_product3 Electrophilic Chlorination side_product2 Difluorinated Product product->side_product2 Over-fluorination

References

Technical Support Center: Optimizing Reactions with 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and selectivity in reactions involving 1-Fluoro-2,6-dichloropyridinium triflate.

Troubleshooting Guide

This guide addresses common issues encountered during electrophilic fluorination reactions using this compound.

Issue Potential Cause Troubleshooting Strategy
Low or No Product Yield Reagent Decomposition: The fluorinating agent is sensitive to moisture and light.[1]- Ensure the reagent is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. - Use a fresh bottle of the reagent if decomposition is suspected. - Handle the reagent quickly in a glovebox or under a stream of inert gas.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Monitor the reaction progress using TLC, GC, or LC-MS. - Gradually increase the reaction time. - Cautiously increase the reaction temperature, as higher temperatures can sometimes promote side reactions.[2]
Poor Substrate Reactivity: The substrate may be too electron-deficient or sterically hindered.- Consider using a more powerful fluorinating agent from the N-fluoropyridinium salt family. The reactivity can be tuned by altering the substituents on the pyridine ring.[3] - If applicable to your substrate, consider conversion to a more reactive intermediate, such as an enol ether or enamine.
Poor Selectivity (Regio- or Stereoselectivity) Solvent Effects: The polarity and coordinating ability of the solvent can influence the selectivity of the fluorination.- Screen a variety of anhydrous solvents. Common choices include dichloromethane (DCM), acetonitrile, and chloroform.[2] - For certain substrates, less polar solvents like toluene may be beneficial.
Steric Hindrance: The approach of the fluorinating agent to the desired reaction site may be sterically hindered.- Consider using a less sterically bulky N-fluoropyridinium salt.
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.- Attempt the reaction at a lower temperature to favor the kinetically controlled product, which may be the desired isomer.
Formation of Side Products Hydrolysis of the Reagent: Trace amounts of water can lead to the hydrolysis of the fluorinating agent, potentially generating byproducts.[4]- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. - Perform the reaction under a strict inert atmosphere.
Over-fluorination (e.g., difluorination): The desired monofluorinated product is reacting further.- Carefully control the stoichiometry of the fluorinating agent; use 1.0-1.1 equivalents for monofluorination.[1] - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Lowering the reaction temperature can sometimes improve selectivity for the monofluorinated product.[1]
Formation of Chlorinated Byproducts: In some cases, chlorinated side products have been observed.[5]- This may arise from the decomposition of the 2,6-dichloropyridinium salt. Ensure rigorous anhydrous conditions to minimize decomposition pathways.
Difficult Work-up and Purification Residual Pyridinium Byproducts: The 2,6-dichloropyridine byproduct can be difficult to remove from the desired product.- During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the pyridine byproduct and extract it into the aqueous phase.[6][7] - Multiple acidic washes may be necessary. - A subsequent wash with a saturated aqueous solution of sodium bicarbonate can neutralize any remaining acid.[6]
Emulsion Formation: Vigorous shaking during extraction with certain solvent systems can lead to the formation of stable emulsions.- Add brine (saturated aqueous NaCl solution) to help break the emulsion. - If possible, reduce the vigor of mixing during the extraction.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is sensitive to moisture and light and is corrosive.[1][8] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[1] Handling should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[8] For transfers, it is best to use a glovebox or a Schlenk line to minimize exposure to atmospheric moisture.

Q2: What is the general mechanism of fluorination with this compound?

A2: The reaction proceeds via an electrophilic fluorination mechanism. The electron-rich substrate (e.g., an enol, enolate, or electron-rich aromatic ring) acts as a nucleophile and attacks the electrophilic fluorine atom of the 1-fluoro-2,6-dichloropyridinium cation. This transfers the fluorine atom to the substrate and generates the 2,6-dichloropyridine byproduct.

Q3: How can I influence the reactivity and selectivity of the fluorination?

A3: The reactivity and selectivity of N-fluoropyridinium salts can be "tuned" by modifying the electronic properties of the pyridine ring.[3][4] Electron-withdrawing groups on the pyridine ring, such as the two chlorine atoms in this compound, increase the electrophilicity of the fluorine atom, making the reagent more reactive.[4] For higher selectivity with very reactive substrates, a less reactive N-fluoropyridinium salt with electron-donating groups on the ring might be more suitable.

Q4: My substrate is not very reactive. What can I do to promote the reaction?

A4: For less reactive substrates, you can consider several strategies:

  • Increase the reaction temperature: Cautiously increase the temperature while monitoring for the formation of side products.

  • Use a more polar solvent: Solvents like acetonitrile can sometimes enhance the reaction rate.

  • Convert the substrate to a more reactive form: For example, a ketone can be converted to its corresponding silyl enol ether, which is more nucleophilic.

  • Use a more powerful fluorinating agent: If available, an N-fluoropyridinium salt with stronger electron-withdrawing groups on the pyridine ring could be more effective.[3]

Q5: What are some common side reactions to be aware of?

A5: Besides the desired fluorination, potential side reactions include:

  • Hydrolysis: Reaction with water can decompose the reagent.

  • Over-fluorination: The product of the initial fluorination may react further to give di- or poly-fluorinated products.

  • Reactions with the solvent: Although less common with relatively inert solvents, highly reactive species could potentially react with the solvent.

  • Chlorination: In some instances with N-chloropyridinium salts, chlorination has been observed, and while less documented for the fluoro-analog, decomposition pathways could potentially lead to chlorinated byproducts.[5]

Experimental Protocols

General Protocol for the Fluorination of a β-Ketoester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-Ketoester (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Anhydrous sodium or magnesium sulfate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the β-ketoester in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, optimization may be required).

  • In a separate flask, dissolve the this compound in the anhydrous solvent.

  • Slowly add the solution of the fluorinating agent to the stirred solution of the β-ketoester.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagent Check Reagent Integrity (Moisture/Light Exposure?) start->check_reagent fresh_reagent Use Fresh Reagent check_reagent->fresh_reagent Degraded incomplete_reaction Incomplete Reaction? check_reagent->incomplete_reaction Intact success Improved Yield fresh_reagent->success increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes poor_reactivity Poor Substrate Reactivity? incomplete_reaction->poor_reactivity No increase_time_temp->success modify_substrate Modify Substrate (e.g., to enol ether) poor_reactivity->modify_substrate stronger_reagent Use Stronger Fluorinating Agent poor_reactivity->stronger_reagent modify_substrate->success stronger_reagent->success

Caption: Troubleshooting workflow for addressing low product yield.

General Experimental Workflow

experimental_workflow setup Reaction Setup (Anhydrous, Inert Atmosphere) dissolve_substrate Dissolve Substrate in Anhydrous Solvent setup->dissolve_substrate cool Cool to Reaction Temperature dissolve_substrate->cool add_reagent Add Fluorinating Agent Solution cool->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Aqueous Work-up & Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Chromatography) dry_concentrate->purify

References

"1-Fluoro-2,6-dichloropyridinium triflate" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2,6-dichloropyridinium triflate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a powerful electrophilic fluorinating agent. It is widely used in organic synthesis to introduce fluorine atoms into a variety of molecules, including aromatics, carbanions, and enamines.[1][2] The electron-withdrawing chloro substituents on the pyridinium ring enhance its reactivity.

Q2: What are the recommended storage and handling conditions for this compound?

A2: This reagent is sensitive to light, moisture, and air.[1][3] It should be stored in a tightly sealed container in a cool, dry place, ideally at 2-8 °C.[4][5] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Q3: What are the known incompatibilities for this reagent?

A3: this compound is incompatible with strong oxidizing agents and bases.[4] Contact with these materials should be avoided to prevent vigorous reactions and decomposition.

Q4: What are the primary decomposition pathways for this compound?

A4: The primary decomposition pathways involve reaction with water (hydrolysis) and thermal degradation.

  • Hydrolysis: In the presence of moisture, the compound can hydrolyze. While the exact mechanism for this specific salt is not fully elucidated in the literature, a plausible pathway involves nucleophilic attack of water on the pyridinium ring, leading to the formation of 2,6-dichloropyridinol, hydrofluoric acid (HF), and triflic acid. For the parent compound, N-fluoropyridinium triflate, a slow decomposition in water has been observed.[6]

  • Thermal Decomposition: At elevated temperatures, pyridinium salts can undergo thermal decomposition. For similar compounds, this can lead to the elimination of pyridine and the corresponding acid.[7] Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[4]

Q5: What are the signs of decomposition?

A5: Decomposition may be indicated by a change in color (from white/pale yellow to brown), a decrease in fluorinating efficiency in your reactions, or the presence of unexpected byproducts in your analytical data (e.g., NMR, LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no fluorination in my reaction. 1. Reagent Decomposition: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active fluorinating species.1. Use a fresh bottle of the reagent. Ensure that it has been stored at the recommended 2-8 °C and handled under an inert atmosphere.
2. Presence of Water: Trace amounts of water in your reaction solvent or on your glassware can consume the reagent.2. Use freshly dried solvents and flame-dry all glassware before use.
3. Incorrect Reaction Conditions: The reaction may require specific temperatures or longer reaction times.3. Review the literature for optimal reaction conditions for your specific substrate.
I observe unexpected byproducts in my reaction. 1. Decomposition Products: The byproducts may be a result of the decomposition of the fluorinating agent. Common decomposition products from hydrolysis include 2,6-dichloropyridinol.1. Analyze your crude reaction mixture by LC-MS or NMR to identify the byproducts. Compare the observed masses and shifts to those of potential decomposition products.
2. Side Reactions: The fluorinating agent can sometimes act as an oxidant, leading to side reactions with sensitive substrates.2. Consider using a milder fluorinating agent if your substrate is prone to oxidation.
The reagent has changed color in the bottle. 1. Decomposition: A color change, typically to yellow or brown, is a strong indicator of decomposition due to exposure to light, moisture, or air.1. It is recommended to discard the reagent and use a fresh bottle to ensure reliable and reproducible results.

Quantitative Stability Data

Condition Parameter Value Reference
In D₂O at room temperatureHalf-life13 days[6]

Note: The presence of electron-withdrawing chloro groups in this compound may influence its stability compared to the parent compound.

Experimental Protocol: Stability Study of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To determine the rate of decomposition of this compound in different solvents and at different temperatures.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Constant temperature bath or heating block

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, prepare stock solutions of this compound in anhydrous acetonitrile and anhydrous dichloromethane at a known concentration (e.g., 10 mg/mL).

    • For NMR studies, dissolve a known amount of the reagent in CDCl₃ in an NMR tube.

  • Experimental Conditions:

    • Aliquots of the stock solutions will be subjected to the following conditions:

      • Temperature: 25 °C (room temperature), 40 °C, and 60 °C.

      • Time points for analysis: 0, 1, 3, 6, 12, 24, and 48 hours.

  • Analytical Methods:

    • HPLC Analysis:

      • At each time point, withdraw an aliquot from each solution, quench with a suitable reagent if necessary, and dilute to an appropriate concentration for HPLC analysis.

      • Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the parent compound from its degradation products.

      • Monitor the disappearance of the peak corresponding to this compound and the appearance of new peaks.

    • NMR Analysis:

      • Acquire a ¹⁹F NMR spectrum of the sample in the NMR tube at each time point.

      • Monitor the decrease in the signal intensity of the N-F fluorine atom and the appearance of new signals corresponding to decomposition products (e.g., fluoride ion).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the rate of decomposition and the half-life of the reagent under each set of conditions.

Visualizations

Decomposition_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition reagent 1-Fluoro-2,6-dichloropyridinium triflate hydrolysis_intermediate Intermediate reagent->hydrolysis_intermediate Nucleophilic attack thermal_products Complex mixture of NOx, SOx, HCl, HF, etc. reagent->thermal_products h2o H₂O (Moisture) h2o->hydrolysis_intermediate heat Heat heat->thermal_products product1 2,6-Dichloropyridinol hydrolysis_intermediate->product1 product2 HF + Triflic Acid hydrolysis_intermediate->product2 Troubleshooting_Workflow start Fluorination Reaction Issue check_reagent Is the reagent old or improperly stored? start->check_reagent check_conditions Are reaction conditions (solvent, temp.) appropriate? check_reagent->check_conditions No use_fresh Use a fresh bottle of reagent and handle under inert gas. check_reagent->use_fresh Yes check_byproducts Are unexpected byproducts observed? check_conditions->check_byproducts Yes dry_solvents Ensure all solvents and glassware are dry. check_conditions->dry_solvents No optimize Optimize reaction conditions based on literature. check_conditions->optimize No analyze_byproducts Analyze byproducts by LC-MS or NMR. check_byproducts->analyze_byproducts Yes end Problem Resolved check_byproducts->end No use_fresh->end dry_solvents->end optimize->end consider_milder Consider a milder fluorinating agent. analyze_byproducts->consider_milder consider_milder->end

References

Technical Support Center: Managing "1-Fluoro-2,6-dichloropyridinium triflate" in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrophilic fluorinating agent, 1-Fluoro-2,6-dichloropyridinium triflate. This reagent is known for its high reactivity and sensitivity to moisture. Adherence to proper handling techniques is crucial for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a powerful electrophilic fluorinating agent. It belongs to the class of N-fluoropyridinium salts, which are widely used in organic synthesis to introduce fluorine atoms into a variety of molecules, including aromatics, carbanions, and enamines.[1][2][3] The electron-withdrawing chloro substituents on the pyridinium ring enhance its fluorinating power.

Q2: How should I properly store this compound?

A2: Due to its sensitivity to light and moisture, the reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3] It is crucial to minimize exposure to the atmosphere. For long-term storage, keeping the container inside a desiccator or a glovebox is recommended.

Q3: Is this reagent compatible with all solvents?

A3: While soluble in many common organic solvents, it is critical to use anhydrous solvents for reactions. The presence of water will lead to the decomposition of the reagent. Acetonitrile and dichloromethane are commonly used solvents, but they must be rigorously dried before use.[4]

Q4: What are the primary safety concerns when working with this reagent?

A4: this compound is corrosive and can cause severe skin burns and eye damage.[3][5] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

Problem 1: My fluorination reaction is not working, or the yield is very low.

  • Possible Cause 1: Reagent Decomposition due to Moisture.

    • Troubleshooting: The most common cause of failure for reactions involving this compound is the presence of moisture, which leads to its rapid decomposition.

      • Ensure that all glassware was thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.[6]

      • Use only freshly distilled or commercially available anhydrous solvents.

      • Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6][7]

  • Possible Cause 2: Inactive Reagent.

    • Troubleshooting: If the reagent has been improperly stored or handled, it may have already decomposed.

      • Visually inspect the reagent. A significant change in color or texture from its typical white to yellow powder appearance may indicate decomposition.

      • If decomposition is suspected, it is best to use a fresh bottle of the reagent.

  • Possible Cause 3: Sub-optimal Reaction Conditions.

    • Troubleshooting:

      • Review the literature for similar fluorination reactions to ensure the temperature, reaction time, and stoichiometry are appropriate for your specific substrate.

      • The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the pyridine ring; ensure that this compound has the appropriate reactivity for your substrate.[2][4]

Problem 2: I am observing multiple unexpected byproducts in my reaction mixture.

  • Possible Cause 1: Side Reactions due to Reagent Decomposition.

    • Troubleshooting: The decomposition of the fluorinating agent in the presence of water can lead to the formation of pyridone byproducts and other reactive species that can engage in side reactions with your substrate or solvent. Improving the anhydrous conditions of your reaction setup is the primary solution.

  • Possible Cause 2: Reaction with Solvent.

    • Troubleshooting: Ensure the solvent is inert under the reaction conditions. Protic solvents or those with reactive functional groups should be avoided.

Data Presentation

Table 1: Qualitative Impact of Moisture on Fluorination Reactions with this compound

Moisture LevelExpected Reagent StabilityProbable Reaction OutcomeRecommended Action
Strictly Anhydrous HighHigh yield of fluorinated productProceed with the reaction using inert atmosphere techniques.
Trace Moisture Moderate to LowReduced yield, potential for byproduct formationRe-dry all glassware and use fresh anhydrous solvent.
Significant Moisture Very Low (Rapid Decomposition)Reaction failure, complex mixture of byproductsDiscard the reaction and restart with strict adherence to anhydrous protocols.

Experimental Protocols

General Protocol for Handling and Use in a Fluorination Reaction under Inert Atmosphere:

  • Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, addition funnel) should be oven-dried at a minimum of 125°C for at least 4 hours, or preferably overnight. The hot glassware should be assembled and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.[6]

  • Reagent and Solvent Preparation:

    • Use a fresh, unopened container of this compound or one that has been stored under an inert atmosphere.

    • Use a freshly opened bottle of anhydrous solvent or solvent that has been freshly dispensed from a solvent purification system.

  • Reaction Setup:

    • The reaction is best performed in a glovebox or using a Schlenk line.

    • If using a Schlenk line, assemble the dried glassware and purge with inert gas for at least 30 minutes.

    • Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[7]

  • Charging the Reaction Vessel:

    • In the inert atmosphere, add the substrate and anhydrous solvent to the reaction flask via a syringe or cannula.

    • Weigh the required amount of this compound in the inert atmosphere and add it to the reaction flask. It is often added in one portion, but for highly exothermic reactions, it may be added in portions or as a solution via an addition funnel.[4]

  • Reaction and Work-up:

    • Stir the reaction mixture at the desired temperature for the specified time.

    • Upon completion, the reaction is typically quenched by pouring it into water. The product is then extracted with an organic solvent. The organic layers are combined, washed (e.g., with saturated sodium bicarbonate solution and then water), dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[4]

Mandatory Visualization

G Diagram 1: Troubleshooting Workflow for Failed Fluorination start Reaction Failure (Low/No Yield) check_moisture Check for Moisture Contamination start->check_moisture check_reagent Verify Reagent Activity check_moisture->check_reagent No dry_glassware Oven-dry Glassware & Cool Under Inert Gas check_moisture->dry_glassware Yes check_conditions Review Reaction Conditions check_reagent->check_conditions No new_reagent Use a Fresh Bottle of Reagent check_reagent->new_reagent Yes optimize_conditions Optimize Temperature, Time, Stoichiometry check_conditions->optimize_conditions use_anhydrous_solvent Use Fresh Anhydrous Solvent dry_glassware->use_anhydrous_solvent inert_atmosphere Employ Inert Atmosphere Technique (Glovebox/Schlenk Line) use_anhydrous_solvent->inert_atmosphere success Successful Reaction inert_atmosphere->success new_reagent->success optimize_conditions->success

Caption: Troubleshooting workflow for failed fluorination reactions.

G Diagram 2: Postulated Degradation Pathway in Presence of Moisture reagent 1-Fluoro-2,6-dichloropyridinium triflate intermediate Unstable Hydroxy Intermediate reagent->intermediate + triflic_acid Triflic Acid water H₂O (Moisture) water->intermediate + pyridone 2,6-Dichloropyridone intermediate->pyridone hf HF intermediate->hf

References

Overcoming substrate limitations with "1-Fluoro-2,6-dichloropyridinium triflate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "1-Fluoro-2,6-dichloropyridinium triflate" (CAS 130433-68-0). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use, particularly in overcoming substrate limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a powerful, electrophilic fluorinating agent. It belongs to the class of N-fluoropyridinium salts developed by Umemoto and is used to introduce fluorine atoms into a wide variety of organic molecules.[1][2][3] Its primary application is the electrophilic fluorination of nucleophilic substrates such as carbanions, enolates, silyl enol ethers, vinyl acetates, activated aromatics, and sulfides.[1][4][5]

Q2: How does the reactivity of this compound compare to other N-fluoropyridinium salts?

A2: The reactivity, or "fluorinating power," of N-fluoropyridinium salts is tunable based on the electronic nature of the substituents on the pyridine ring.[1][2] Electron-withdrawing groups, such as the two chlorine atoms in this compound, significantly increase the reagent's reactivity. A quantitative kinetic study places its reactivity on par with other powerful agents like Selectfluor®, making it one of the more potent N-F reagents available.[6] This high reactivity is ideal for fluorinating less reactive substrates.[1]

Q3: What are the key safety precautions when handling this reagent?

A3: this compound is a corrosive solid that causes severe skin burns and eye damage.[3][5] It is also sensitive to moisture and air and should be stored in a tightly sealed container in a cool, dry place (e.g., refrigerator at 2-8°C).[2][5] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: What is the underlying principle for overcoming substrate limitations with N-fluoropyridinium salts?

A4: The core principle is matching the reagent's fluorinating power to the substrate's reactivity .[1] Substrate limitations arise when there is a mismatch.

  • For less reactive substrates: A powerful agent like this compound is required to achieve a good reaction rate and yield.

  • For highly reactive or sensitive substrates: A powerful agent may lead to decomposition, low selectivity, or the formation of multiple byproducts. In such cases, a less reactive N-fluoropyridinium salt (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate) is a better choice to achieve a cleaner reaction.[1][4]

Troubleshooting Guides

This guide addresses specific issues that can arise during fluorination experiments.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Solution
Insufficient Reagent Reactivity: The substrate may be too electron-poor or sterically hindered for the chosen conditions.Since this compound is already a very powerful reagent, consider increasing the reaction temperature or switching to a solvent that may enhance reactivity, such as acetonitrile.[6]
Reagent Degradation: The reagent is sensitive to moisture and may have degraded upon storage.Use a fresh bottle of the reagent or material that has been properly stored under an inert atmosphere. Ensure all glassware is oven-dried and solvents are anhydrous.
Sub-optimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Problem 2: Formation of Multiple Products or Low Regioselectivity

Possible Cause Solution
Reagent is Too Reactive: The high electrophilicity of this compound can lead to multiple fluorination events or reactions at unintended sites on sensitive substrates.This is the most common substrate limitation. Switch to a less reactive ("milder") fluorinating agent. The reactivity of N-fluoropyridinium triflates generally decreases with more electron-donating groups on the pyridine ring.[1][4] Consider using N-fluoropyridinium triflate or N-fluoro-2,4,6-trimethylpyridinium triflate for more control.
Over-fluorination: The desired monofluorinated product is more reactive than the starting material, leading to difluorination.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the fluorinating agent. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity.
Multiple Reactive Sites: The substrate has several nucleophilic sites with similar reactivity.Exploit steric hindrance or directing groups. A bulkier fluorinating agent may provide higher regioselectivity. N-fluoro-2,4,6-trimethylpyridinium triflate, for instance, can show different selectivity due to its increased steric bulk compared to the unsubstituted variant.

Problem 3: Starting Material or Product Decomposition

Possible Cause Solution
Substrate Instability: The substrate or product is unstable under the reaction conditions, possibly due to the acidity of the pyridinium byproduct.Run the reaction at a lower temperature (e.g., 0°C or -20°C). Consider adding a non-nucleophilic acid scavenger, such as proton sponge, if acidic conditions are suspected to be the cause.
Incompatible Solvent: Some electrophilic reagents can react with nucleophilic solvents.Use a non-nucleophilic, anhydrous solvent. Acetonitrile and dichloromethane are common choices for fluorinations with N-fluoropyridinium salts.
Highly Exothermic Reaction: The reaction is too fast, leading to a temperature spike and subsequent decomposition.Add the fluorinating agent portion-wise at a low temperature (e.g., 0°C or -78°C) and allow the reaction to warm slowly to the desired temperature.

Data Presentation

Table 1: Relative Reactivity of Selected N-F Reagents

This table provides a quantitative comparison of the kinetic reactivity of various electrophilic fluorinating agents, demonstrating the high reactivity of this compound.

ReagentStructureRelative Rate Constant (krel)a
N-Fluoro-2,4,6-trimethylpyridinium triflate
alt text
1.1 x 10-3
N-Fluorobenzenesulfonimide (NFSI)
alt text
0.20
Selectfluor®
alt text
1.0
This compound
alt text
1.1
N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate
alt text
1.3 x 102

aRelative rate constants were determined in CH3CN with Selectfluor® as the reference electrophile (krel = 1.0). Data adapted from kinetic studies.[6]

Visualizations

Diagram 1: Troubleshooting Workflow

G start Fluorination Reaction (Low Yield / Side Products) check_reagent Is the substrate highly electron-rich or sensitive? start->check_reagent use_milder Switch to a less reactive reagent (e.g., N-Fluoro-2,4,6-trimethylpyridinium triflate) check_reagent->use_milder  Yes check_conditions Is the substrate electron-neutral or poor? check_reagent->check_conditions  No end_success Successful Fluorination use_milder->end_success optimize Optimize Conditions: 1. Ensure anhydrous setup 2. Increase temperature 3. Check reagent stoichiometry (1.1 eq) check_conditions->optimize  Yes optimize->end_success

Caption: Troubleshooting logic for selecting the appropriate fluorinating agent.

Diagram 2: General Reaction Mechanism

G sub Substrate (Nu⁻) ts Electrophilic Attack (Transition State) sub->ts attacks F⁺ reagent This compound reagent->ts prod Fluorinated Product (Nu-F) ts->prod byprod 2,6-Dichloropyridine + TfOH ts->byprod

Caption: Electrophilic fluorination of a generic nucleophile (Nu⁻).

Experimental Protocols

Protocol: Fluorination of a Silyl Enol Ether

This protocol is adapted from established procedures for N-fluoropyridinium salts and serves as a general guideline.[7] Optimization may be required for specific substrates.

Materials:

  • Substrate (e.g., silyl enol ether of a ketone) (1.0 mmol)

  • This compound (1.1 mmol, 1.1 eq.)

  • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (0.1 M solution)

  • Argon or Nitrogen gas supply

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add the silyl enol ether substrate (1.0 mmol) to an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Dissolution: Add anhydrous dichloromethane (10 mL) via syringe to dissolve the substrate.

  • Reagent Addition: In one portion, add this compound (1.1 mmol) to the stirred solution at room temperature. For highly reactive substrates or exothermic reactions, cool the solution to 0°C before addition.

  • Reaction Monitoring: Stir the mixture at room temperature (or the optimized temperature). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-8 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Work-up: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired α-fluorinated product.

References

Optimizing reaction conditions (solvent, temperature) for "1-Fluoro-2,6-dichloropyridinium triflate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Fluoro-2,6-dichloropyridinium triflate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this powerful electrophilic fluorinating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a stable, solid electrophilic fluorinating agent. It belongs to the class of N-fluoropyridinium salts, which are known for their tunable reactivity based on the electronic nature of the substituents on the pyridine ring.[1] It is primarily used for the selective introduction of fluorine into a wide variety of organic molecules, including active methylene compounds, silyl enol ethers, and electron-rich aromatic compounds.

Q2: How should I store and handle this compound?

This reagent is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, away from light. Inert atmosphere storage is recommended for long-term stability.

Q3: What are the most common solvents for reactions with this reagent?

Commonly used solvents are anhydrous and non-nucleophilic. Acetonitrile (CH₃CN) and dichloromethane (CH₂Cl₂) are frequently employed. The choice of solvent can significantly impact reaction rate and selectivity. For instance, in some cases, ether has been found to be a suitable solvent, though the solubility of pyridinium salts can be a limiting factor.

Q4: My reaction is not working. What are some common reasons for failure?

There are several potential reasons for reaction failure:

  • Presence of moisture: The reagent is sensitive to water, which can lead to its decomposition. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Substrate reactivity: Electron-deficient substrates may be difficult to fluorinate with this reagent. In some cases, this compound has been reported to fail in the fluorination of certain thiazoles.

  • Incorrect temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, a temperature that is too high can lead to decomposition of the reagent or substrate.

  • Reagent decomposition: Improper storage or handling can lead to the degradation of the fluorinating agent.

Troubleshooting Guide

This section addresses specific issues that may be encountered during your experiments.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
Low substrate reactivity For less reactive substrates, consider using a more powerful N-fluoropyridinium salt. The reactivity of these reagents is tunable based on the substituents on the pyridine ring. Alternatively, increasing the reaction temperature may be beneficial, but should be done cautiously to avoid decomposition.
Reagent has decomposed Use a fresh bottle of the reagent or verify the activity of your current stock. Decomposition can sometimes be visually identified by a change in color or texture.
Sub-optimal solvent The solubility and stabilizing effect of the solvent are crucial. While acetonitrile and dichloromethane are common, a solvent screen may be necessary for your specific substrate.
Issue 2: Formation of Multiple Products (e.g., over-fluorination)
Possible Cause Suggested Solution
Reaction temperature is too high High temperatures can sometimes lead to reduced selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the mono-fluorinated product.
Extended reaction time Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di- or poly-fluorinated byproducts.
Stoichiometry of the reagent Carefully control the stoichiometry. Using a significant excess of the fluorinating agent can promote multiple fluorinations. Start with 1.0 to 1.2 equivalents of the reagent.

Data on Reaction Conditions

The optimal solvent and temperature for fluorination reactions are highly dependent on the substrate. The following tables provide a general guideline based on literature for electrophilic fluorination of common substrate classes.

Table 1: General Solvent Recommendations for Electrophilic Fluorination

Substrate ClassRecommended SolventsComments
β-Dicarbonyl CompoundsAcetonitrile, DichloromethaneThese polar aprotic solvents are generally effective.
Silyl Enol EthersDichloromethane, AcetonitrileReactions are often performed at low temperatures to control reactivity.
Electron-Rich AromaticsAcetonitrile, DichloromethaneSolvent choice can influence regioselectivity.
Thioglycosides (Activation)DichloromethaneUsed as a promoter in glycosylation reactions.

Table 2: General Temperature Ranges for Electrophilic Fluorination

Substrate ClassTypical Temperature RangeComments
Active Methylene Compounds0 °C to Room TemperatureHigher temperatures may be needed for less acidic substrates.
Silyl Enol Ethers-78 °C to Room TemperatureLow temperatures are often crucial for controlling the reaction of these highly reactive substrates.
Aromatic CompoundsRoom Temperature to RefluxTemperature can be adjusted to control the rate of reaction and selectivity.

Experimental Protocols

General Procedure for the α-Fluorination of a β-Ketoester
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the β-ketoester (1.0 eq.) to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the solution at room temperature until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Add this compound (1.1 eq.) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for an electrophilic fluorination experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Substrate & Anhydrous Solvent start->reagents inert_atm Inert Atmosphere reagents->inert_atm cooling Cool to Desired Temperature inert_atm->cooling add_reagent Add this compound cooling->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify end End purify->end

Caption: A typical experimental workflow for electrophilic fluorination.

References

Technical Support Center: Quenching Procedures for Reactions Involving 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving the electrophilic fluorinating agent, 1-Fluoro-2,6-dichloropyridinium triflate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind quenching reactions involving this compound?

A1: The primary principle is to safely neutralize any unreacted this compound. This is typically achieved by reacting it with a suitable quenching agent that can readily react with the electrophilic fluorine source, converting it into non-reactive, water-soluble byproducts that can be easily removed during the workup process. Due to the moisture sensitivity of N-fluoropyridinium salts, aqueous solutions are effective quenching agents.[1]

Q2: What are the recommended quenching agents for reactions with this compound?

A2: Based on standard laboratory practices for electrophilic fluorinating agents, the following aqueous solutions are recommended:

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a mildly basic solution that effectively hydrolyzes and neutralizes the reagent. It is a commonly used quenching agent for fluorination reactions.

  • Saturated Ammonium Chloride (NH₄Cl) Solution: A mildly acidic solution that can also be used to quench the reaction.[2] It is particularly useful if the reaction product is sensitive to basic conditions.

  • Water (H₂O): In many cases, simply adding water can be sufficient to hydrolyze the unreacted fluorinating agent.[3] However, for more reactive N-fluoropyridinium salts, this may be too vigorous.

Q3: Are there any safety precautions to consider during the quenching process?

A3: Yes, safety is paramount. This compound is a corrosive material that can cause severe skin burns and eye damage.[4]

  • Always wear appropriate Personal Protective Equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the quenching procedure in a well-ventilated fume hood.

  • Add the quenching solution slowly and cautiously to the reaction mixture, especially if there is a possibility of a significant amount of unreacted fluorinating agent. Rapid addition could lead to an exothermic reaction and splashing of corrosive materials.

  • Be aware that the reaction of acidic solutions with bicarbonate will produce carbon dioxide gas, which can cause pressure buildup if not properly vented.[5]

Troubleshooting Guides

This section addresses specific issues that users might encounter during the quenching and workup of reactions involving this compound.

Issue 1: The reaction mixture remains colored or shows the presence of unreacted fluorinating agent after quenching.

  • Possible Cause: Incomplete quenching due to insufficient amount of quenching agent or inadequate mixing.

  • Solution:

    • Ensure that an excess of the quenching agent has been added. A general rule of thumb is to use a volume of saturated aqueous solution at least equal to the volume of the reaction mixture.

    • Stir the biphasic mixture vigorously for a sufficient amount of time (e.g., 15-30 minutes) to ensure complete reaction.

    • If the issue persists, consider adding a more reactive quenching agent, such as a dilute solution of sodium thiosulfate, which can help reduce any residual electrophilic species.[6]

Issue 2: Formation of an emulsion during the aqueous workup.

  • Possible Cause: The presence of polar, high-boiling point solvents like DMF or DMSO, or the formation of fine precipitates.

  • Solution:

    • If possible, remove the high-boiling point solvent under reduced pressure before the aqueous workup.[7]

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.

Issue 3: Low yield of the desired fluorinated product after workup.

  • Possible Cause 1: Hydrolysis of the product during the aqueous quench, especially if the product is sensitive to acidic or basic conditions.

  • Solution 1:

    • Choose the quenching agent based on the stability of your product. If the product is base-sensitive, use a mildly acidic quench like saturated ammonium chloride. If it is acid-sensitive, a basic quench like saturated sodium bicarbonate would be more appropriate.

    • Minimize the contact time between your product and the aqueous layer during workup.

  • Possible Cause 2: The desired product has some water solubility.

  • Solution 2:

    • Back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.

    • "Salting out" the product by using a saturated brine solution for the wash can decrease the solubility of the organic compound in the aqueous layer.[5]

Experimental Protocols

Standard Quenching and Workup Procedure:

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the product.

  • Cool the reaction mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control any potential exotherm during the quench.

  • Slowly add the quenching solution: While stirring vigorously, slowly add the chosen quenching agent (e.g., saturated aqueous sodium bicarbonate) to the reaction mixture. Be mindful of any gas evolution or temperature increase.

  • Warm to room temperature: Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes to ensure complete quenching.

  • Phase separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., acetonitrile, THF), add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to achieve proper phase separation.

  • Extraction: Separate the layers. Extract the aqueous layer two to three more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography.

Data Presentation

Table 1: Recommended Quenching Agents

Quenching AgentpH of SolutionPrimary UsePotential Issues
Saturated Sodium Bicarbonate (NaHCO₃)~8-9General purpose, neutralizes acidic byproductsGas evolution (CO₂), may be too basic for sensitive products
Saturated Ammonium Chloride (NH₄Cl)~4.5-6.0For base-sensitive productsMay be too acidic for sensitive products
Water (H₂O)~7Mild quenchingMay not be effective for highly reactive reagents, can be slow
Dilute Sodium Thiosulfate (Na₂S₂O₃)NeutralTo quench residual oxidizing speciesCan sometimes lead to sulfur precipitation if the solution becomes acidic[8]

Visualizations

Quenching_Workflow General Quenching Workflow for this compound Reactions cluster_troubleshooting Troubleshooting Points start Reaction Completion cool Cool Reaction to 0 °C start->cool quench Slowly Add Quenching Agent (e.g., sat. NaHCO₃ aq.) cool->quench stir Stir for 15-30 min at Room Temperature quench->stir incomplete_quench Add more quenching agent Stir longer quench->incomplete_quench Incomplete? extract Perform Aqueous Workup (Extraction & Washing) stir->extract dry Dry Organic Layer and Concentrate extract->dry emulsion Add brine Filter through Celite extract->emulsion Emulsion? purify Purify Product dry->purify

Caption: A general workflow for quenching reactions.

Quenching_Decision_Tree Decision Tree for Selecting a Quenching Agent product_stability Is the product sensitive to acid or base? base_sensitive Use sat. aq. NH₄Cl product_stability->base_sensitive Base-sensitive acid_sensitive Use sat. aq. NaHCO₃ product_stability->acid_sensitive Acid-sensitive neutral Use sat. aq. NaHCO₃ or Water product_stability->neutral No

Caption: Selecting a suitable quenching agent.

References

Technical Support Center: Purification Strategies for Products of 1-Fluoro-2,6-dichloropyridinium triflate Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from fluorination reactions utilizing 1-Fluoro-2,6-dichloropyridinium triflate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound?

A1: Besides unreacted starting material, the primary impurities often include the reduced pyridinium byproduct (2,6-dichloropyridine) and potentially triflic acid if the reaction is quenched with water. In some cases, regioisomers or diastereomers of the fluorinated product may also be formed, depending on the substrate. Over-fluorination, leading to di- or poly-fluorinated products, can also occur with highly activated substrates.

Q2: My fluorinated product and starting material have very similar polarities. How can I improve their separation by column chromatography?

A2: This is a common challenge in fluorination chemistry. Here are several strategies to enhance separation:

  • Optimize the Eluent System: A shallow solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. Consider using a less polar solvent system overall to increase the retention time and allow for better separation.

  • Alternative Stationary Phases: If standard silica gel fails, consider using alumina or a bonded-phase silica gel, such as a diol or cyano-functionalized phase. For highly fluorinated compounds, a fluorous solid-phase extraction (SPE) cartridge can be highly effective.

  • Temperature: Running the column at a lower temperature can sometimes enhance selectivity.

Q3: I am observing poor peak shape (tailing) during HPLC analysis of my fluorinated product. What are the likely causes and solutions?

A3: Peak tailing for fluorinated compounds, especially those containing basic nitrogen atoms, is often due to interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1]

  • Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

  • Mobile Phase Additives: Adding a small amount of a competitive amine, such as triethylamine (TEA), or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can block the active sites on the stationary phase and improve peak shape.

  • Adjust pH: Ensure the mobile phase pH is at least two units away from the pKa of your compound.[2]

Q4: Can I use crystallization to purify my fluorinated product?

A4: Crystallization can be an excellent purification method for solid fluorinated compounds, often yielding high-purity material. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution or crystallize out separately. A systematic screening of various solvents and solvent mixtures is recommended.

Troubleshooting Guides

Column Chromatography Purification
ProblemPossible CausesSolutions
Co-elution of Product and Starting Material Similar polarity.- Use a shallower solvent gradient or isocratic elution. - Try a different stationary phase (e.g., alumina, diol, or cyano). - For highly fluorinated compounds, consider fluorous solid-phase extraction (FSPE).
Product Streaking on the Column - Sample overload. - Poor solubility in the loading solvent. - Interaction with the stationary phase.- Reduce the amount of crude material loaded onto the column. - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading. - Add a small percentage of a polar modifier (e.g., triethylamine for basic compounds) to the eluent.
Low Recovery of Fluorinated Product - Irreversible adsorption onto the silica gel. - Product is too volatile and evaporates with the solvent.- Use a less acidic stationary phase like neutral alumina. - Add a modifier to the eluent to reduce strong interactions. - Use caution during solvent removal; avoid high temperatures and prolonged vacuum.
Crystallization Purification
ProblemPossible CausesSolutions
Product Fails to Crystallize ("Oils Out") - The solution is supersaturated. - Presence of impurities inhibiting crystal formation. - Inappropriate solvent.- Try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation. - Add a seed crystal of the pure product. - Attempt purification by another method (e.g., column chromatography) to remove impurities and then try crystallization again. - Screen a wider range of solvents or solvent mixtures.
Purity Does Not Improve After Crystallization Impurities have very similar solubility profiles to the product.- Perform a second crystallization from a different solvent system. - Utilize an alternative purification technique like column chromatography or preparative HPLC to remove the persistent impurities.[1]
Formation of Very Fine Needles or Powder Rapid crystallization due to high supersaturation or rapid cooling.- Allow the solution to cool more slowly to room temperature, and then gradually cool further in a refrigerator or freezer. - Use a solvent system where the compound's solubility is slightly higher.

Experimental Protocols

General Work-up Procedure for this compound Fluorination
  • Quenching: After the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining triflic acid. Be cautious as gas evolution (CO₂) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[3]

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Example Protocol: Column Chromatography of a Fluorinated Aromatic Compound

This protocol is a general guideline and may require optimization for specific products.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the eluent to move the compounds down the column. The optimal gradient will depend on the specific separation.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated product.

Visualization of Purification Workflow

Caption: A general workflow for the purification of fluorination products.

Troubleshooting Logic for Poor HPLC Peak Shape

HPLCTroubleshooting Troubleshooting Poor HPLC Peak Shape Start Poor Peak Shape Observed (Tailing or Fronting) CheckColumn Is the column appropriate and in good condition? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase Yes UseEndCapped Action: Use an end-capped column. CheckColumn->UseEndCapped No CheckSample Is the sample overloaded or poorly dissolved? CheckMobilePhase->CheckSample Yes AdjustpH Action: Adjust pH to be >2 units from analyte pKa. CheckMobilePhase->AdjustpH No AddModifier Action: Add a mobile phase modifier (e.g., TEA or TFA). CheckSample->AddModifier No ReduceLoad Action: Reduce sample concentration or injection volume. CheckSample->ReduceLoad Yes (Overloaded) DissolveInMobilePhase Action: Dissolve sample in the initial mobile phase. CheckSample->DissolveInMobilePhase Yes (Poorly Dissolved) GoodPeak Good Peak Shape Achieved UseEndCapped->GoodPeak AddModifier->GoodPeak AdjustpH->GoodPeak ReduceLoad->GoodPeak DissolveInMobilePhase->GoodPeak

Caption: A decision tree for troubleshooting poor HPLC peak shapes.

References

"1-Fluoro-2,6-dichloropyridinium triflate" handling in air-sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Fluoro-2,6-dichloropyridinium triflate in air-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a powerful electrophilic fluorinating agent.[1][2][3] It is primarily used for the fluorination of a wide variety of organic compounds, including aromatics, carbanions, and alkenes.[1][2][3] The electron-withdrawing chloro substituents on the pyridinium ring enhance its reactivity compared to other N-fluoropyridinium salts.

Q2: How should this compound be stored?

A2: This reagent is sensitive to moisture and air and should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][3] It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

Q3: What are the main safety precautions to take when handling this reagent?

A3: this compound is corrosive and can cause severe skin burns and eye damage.[1][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the reagent in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: My fluorination reaction failed, and I only recovered the starting material.

Possible Cause Troubleshooting Step
Inactive Reagent The reagent may have decomposed due to improper storage or handling. It is highly sensitive to moisture.[3][5][6] Use a fresh bottle of the reagent or a newly opened container. Ensure all handling is performed under a strict inert atmosphere.
Insufficient Reaction Temperature Some fluorination reactions require specific temperatures to proceed. Gradually and carefully increase the reaction temperature, monitoring for any changes by TLC or LC-MS. Be aware that higher temperatures can sometimes lead to side reactions.
Inappropriate Solvent The solubility and reactivity of the fluorinating agent can be solvent-dependent. Ensure you are using a dry, appropriate solvent. Anhydrous dichloromethane (DCM) or acetonitrile are commonly used.

Problem 2: The reaction yield is very low.

Possible Cause Troubleshooting Step
Residual Moisture Trace amounts of water in the reaction can consume the fluorinating agent. Ensure all glassware is oven-dried or flame-dried before use and that all solvents and reagents are anhydrous.
Incorrect Stoichiometry The optimal ratio of the fluorinating agent to the substrate can vary. Try increasing the equivalents of this compound incrementally (e.g., from 1.1 to 1.5 equivalents).
Substrate Reactivity The electronic and steric properties of your substrate may hinder the reaction. Consider using a more or less reactive N-fluoropyridinium salt if the reactivity of the 2,6-dichloro derivative is not optimal for your specific substrate.

Problem 3: I am observing unexpected side products.

Possible Cause Troubleshooting Step
Hydrolysis of Product or Reagent The triflate anion and the fluorinated product can be susceptible to hydrolysis. Ensure a strictly anhydrous work-up procedure. Quenching the reaction with a non-aqueous workup or minimizing contact with water can help.
Elimination or Rearrangement The reaction conditions (e.g., temperature, base) may be promoting side reactions. Try lowering the reaction temperature. If a base is used, consider a bulkier, non-nucleophilic base to minimize side reactions.
Reaction with Solvent In some cases, the highly reactive fluorinating agent can react with the solvent. Ensure the chosen solvent is inert under the reaction conditions.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 130433-68-0[1]
Molecular Formula C₆H₃Cl₂F₄NO₃S[1]
Molecular Weight 316.06 g/mol [1]
Appearance White to yellow powder[5]
Melting Point 121-126 °C[1]
Storage Temperature 2-8 °C[1][3]
Sensitivity Air and moisture sensitive[3][5]

Table 2: Relative Reactivity of N-Fluoropyridinium Triflates

ReagentRelative Fluorinating PowerNotes
N-Fluoro-2,6-lutidinium triflate<Bulky substituents can decrease reactivity.
N-Fluoropyridinium triflate<The parent compound in the series.
N-Fluoro-3-chloropyridinium triflate<An electron-withdrawing group increases reactivity.
This compound <Two electron-withdrawing groups significantly increase reactivity.
N-Fluoro-2,4,6-collidinium triflate<Electron-donating groups can decrease reactivity.
This table provides a qualitative comparison of reactivity based on the electronic effects of substituents on the pyridine ring. The actual reactivity can also be influenced by steric factors and reaction conditions.

Experimental Protocols

Protocol: General Procedure for Electrophilic Fluorination in an Air-Sensitive Reaction

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.

  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).

2. Reagent and Solvent Preparation:

  • Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent).

  • This compound should be handled in a glovebox or under a positive pressure of inert gas.

3. Reaction Setup:

  • To the dried reaction flask under an inert atmosphere, add the substrate and the anhydrous solvent via syringe or cannula.

  • Stir the solution and cool it to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

  • In a separate flask, under an inert atmosphere, weigh the this compound and dissolve it in the anhydrous solvent.

  • Transfer the solution of the fluorinating agent to the reaction mixture dropwise via a syringe or a dropping funnel over a period of time.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench it carefully at the reaction temperature. For air-sensitive products, a non-aqueous quench may be necessary. A common aqueous quench involves slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel or another appropriate method.

Visualizations

Troubleshooting_Workflow start Reaction Failure or Low Yield check_reagent Is the fluorinating agent active? start->check_reagent reagent_yes Yes check_reagent->reagent_yes Yes reagent_no No check_reagent->reagent_no No check_conditions Are the reaction conditions anhydrous? reagent_yes->check_conditions use_fresh_reagent Use a fresh, properly stored batch of reagent. reagent_no->use_fresh_reagent conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_stoichiometry Is the stoichiometry correct? conditions_yes->check_stoichiometry dry_glassware_solvents Thoroughly dry all glassware and use anhydrous solvents. conditions_no->dry_glassware_solvents stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes Yes stoichiometry_no No check_stoichiometry->stoichiometry_no No check_temperature Is the reaction temperature optimal? stoichiometry_yes->check_temperature optimize_equivalents Optimize the equivalents of the fluorinating agent. stoichiometry_no->optimize_equivalents temperature_yes Yes check_temperature->temperature_yes Yes temperature_no No check_temperature->temperature_no No further_investigation Consider substrate reactivity and potential side reactions. temperature_yes->further_investigation optimize_temperature Screen a range of temperatures. temperature_no->optimize_temperature

Caption: Troubleshooting workflow for failed or low-yielding fluorination reactions.

Experimental_Workflow prep_glassware 1. Dry Glassware (Oven or Flame-Dry) assemble_hot 2. Assemble Hot Under Inert Gas prep_glassware->assemble_hot add_substrate 3. Add Substrate and Anhydrous Solvent assemble_hot->add_substrate cool_reaction 4. Cool to Desired Temperature add_substrate->cool_reaction add_reagent 6. Add Reagent Solution Dropwise cool_reaction->add_reagent prepare_reagent 5. Prepare Reagent Solution in a Separate Flask prepare_reagent->add_reagent monitor_reaction 7. Monitor Reaction (TLC/LC-MS) add_reagent->monitor_reaction quench_reaction 8. Quench Reaction monitor_reaction->quench_reaction workup 9. Aqueous Work-up and Extraction quench_reaction->workup purify 10. Purify Product workup->purify

Caption: Experimental workflow for setting up an air-sensitive fluorination reaction.

References

Troubleshooting low conversion rates in fluorination with "1-Fluoro-2,6-dichloropyridinium triflate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "1-Fluoro-2,6-dichloropyridinium triflate" for electrophilic fluorination. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges and optimize your fluorination reactions.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common issue in fluorination reactions. This guide provides a systematic approach to identifying and resolving the underlying causes when using this compound.

dot

Caption: Troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things I should check?

A1:

  • Reagent Quality: "this compound" is sensitive to light and moisture. Ensure you are using a fresh bottle or a properly stored reagent. The reagent should be a white to yellow powder.[1]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the fluorinating agent and your substrate. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: This reagent is a powerful electrophilic fluorinating agent. However, very electron-deficient substrates may still be unreactive. Consider the electronic nature of your substrate.

Q2: I am seeing a complex mixture of products. What are the likely side reactions?

A2:

  • Over-fluorination: Especially with highly activated substrates, di- or poly-fluorination can occur. To minimize this, you can try reducing the stoichiometry of the fluorinating agent (e.g., use 1.05-1.1 equivalents) and carefully monitoring the reaction progress, stopping it once the starting material is consumed.

  • Hydrolysis: If there is moisture in your reaction, the fluorinating agent can hydrolyze, leading to the formation of 2,6-dichloropyridone and other byproducts.

  • cine- and tele-Substitution: In the fluorination of some aromatic and heteroaromatic compounds, the fluorine atom may add to a different position than expected. This is a known phenomenon with N-fluoropyridinium salts.[2]

  • Chlorination: In some instances, particularly under flow conditions with related reagents, chlorinated byproducts have been observed.

Q3: How does the reactivity of "this compound" compare to other electrophilic fluorinating agents?

A3: The fluorinating power of N-fluoropyridinium salts is influenced by the substituents on the pyridine ring. Electron-withdrawing groups, such as the two chlorine atoms in "this compound," increase the electrophilicity of the fluorine atom, making it a more powerful fluorinating agent.[3] Its reactivity is considered to be high, similar to that of Selectfluor™.

Q4: What are the optimal reaction conditions for fluorination?

A4: Optimal conditions are highly substrate-dependent. However, here are some general starting points:

  • Solvent: Dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are commonly used solvents. The triflate salt generally has good solubility in these polar aprotic solvents.

  • Temperature: Reactions are often run at room temperature. For highly reactive substrates, cooling to 0 °C or below may be necessary to control selectivity. For less reactive substrates, gentle heating may be required.

  • Stoichiometry: Typically, 1.1 to 1.5 equivalents of the fluorinating agent are used.

ParameterRecommendationRationale
Reagent Equivalents 1.1 - 1.5To ensure complete consumption of the starting material. An excess may lead to over-fluorination.
Solvent Anhydrous CH₂Cl₂ or CH₃CNGood solubility of the reagent and substrates. Must be dry to prevent hydrolysis.
Temperature 0 °C to 50 °CSubstrate dependent. Start at room temperature and adjust as needed based on reactivity and side product formation.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.
Atmosphere Inert (Nitrogen or Argon)To prevent moisture from entering the reaction.

Q5: How should I handle and store "this compound"?

A5: This reagent is light and moisture-sensitive and is corrosive.[1][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator (2-8 °C).[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

Experimental Protocols

Below are representative experimental protocols for the fluorination of different classes of substrates. These should be considered as starting points and may require optimization for your specific substrate.

dot

ProtocolWorkflow cluster_prep Preparation cluster_reagent_add Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_substrate Dissolve substrate in anhydrous solvent prep_inert Place under inert atmosphere (N2 or Ar) prep_substrate->prep_inert add_reagent Add 1-Fluoro-2,6-dichloropyridinium triflate in one portion prep_inert->add_reagent stir Stir at the desired temperature add_reagent->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench the reaction (e.g., with water or sat. NaHCO3) monitor->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry_concentrate Dry over Na2SO4 or MgSO4, filter, and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: General experimental workflow for fluorination.

Protocol 1: Fluorination of an Active Methylene Compound (Generic)

This protocol is a general guideline for the fluorination of a substrate containing an active methylene group, such as a β-keto ester or a malonate derivative.

  • Preparation of the Enolate: To a solution of the active methylene compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add a solution of a strong base (e.g., NaH, LDA, or KHMDS, 1.05 mmol) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Fluorination: To the resulting enolate solution, add a solution of "this compound" (1.1 mmol) in anhydrous THF (5 mL) dropwise at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluorination of a Silyl Enol Ether

This protocol is adapted from a literature procedure for the fluorination of a steroid-derived silyl enol ether.[6]

  • Reaction Setup: In a round-bottomed flask purged with argon, dissolve the silyl enol ether (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Reagent Addition: Add "this compound" (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 8 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (30 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with water, and dry over anhydrous magnesium sulfate.[6]

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.

Substrate ClassBase (if required)Typical SolventTypical TemperatureTypical Yield Range
Active Methylene CompoundsNaH, LDA, KHMDSTHF, DMF-78 °C to rt60-90%
Silyl Enol EthersNoneCH₂Cl₂, CH₃CNrt70-95%
Electron-rich AromaticsNoneCH₂Cl₂, CH₃CN0 °C to rt50-85%
EnaminesNoneCH₂Cl₂, CH₃CN0 °C to rt75-95%

Disclaimer: The provided yield ranges are estimates based on literature for related compounds and reactions and may vary significantly depending on the specific substrate and reaction conditions.

References

Validation & Comparative

Navigating the Landscape of Electrophilic Fluorination: A Comparative Guide to 1-Fluoro-2,6-dichloropyridinium triflate and Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise introduction of fluorine atoms into molecules is a critical step in designing novel compounds with enhanced properties. The choice of a fluorinating agent is paramount to the success of this endeavor. This guide provides an objective comparison of two prominent electrophilic fluorinating agents: 1-Fluoro-2,6-dichloropyridinium triflate and Selectfluor, supported by experimental data to aid in reagent selection.

The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability. Electrophilic fluorination has emerged as a powerful strategy for this purpose, and a variety of reagents with distinct reactivity profiles have been developed. Among these, N-F reagents are widely used due to their relative stability and ease of handling. This guide focuses on a direct comparison of the reactivity and applications of this compound, a representative N-fluoropyridinium salt, and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a widely used and commercially available reagent.

Quantitative Reactivity Comparison

A key factor in selecting a fluorinating agent is its inherent reactivity. A quantitative scale of reactivity for various electrophilic fluorinating reagents has been established by measuring the rates of fluorination of a series of 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile.[1][2] This study provides a direct comparison of the kinetic reactivity of this compound and Selectfluor.

ReagentChemical StructureRelative Rate Constant (krel)
Selectfluor 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0
This compound ~1.0

Table 1: Relative Reactivity of Selectfluor and this compound. The relative rate constants were determined in acetonitrile with 1,3-diaryl-1,3-dicarbonyl derivatives as substrates. A relative rate constant of 1.0 is assigned to Selectfluor as the reference. Data sourced from Hodgson et al.[1][2]

The data reveals that this compound and Selectfluor exhibit very similar reactivities in the fluorination of 1,3-dicarbonyl compounds in acetonitrile.[1][2] The choice between these two reagents may therefore depend on other factors such as solubility, stability, and cost, rather than a significant difference in intrinsic reactivity for this class of substrates. It is important to note that the counter-ion (triflate vs. tetrafluoroborate) was found to have little effect on the reactivity of the N-fluoropyridinium salts in this study.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the fluorination of 1,3-dicarbonyl compounds using both Selectfluor and N-fluoropyridinium salts.

Fluorination of a 1,3-Dicarbonyl Compound with Selectfluor

This protocol is a general procedure for the monofluorination of a 1,3-dicarbonyl compound.

Materials:

  • 1,3-dicarbonyl compound (1.0 equiv)

  • Selectfluor (1.0 - 1.1 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in acetonitrile in a suitable reaction flask.

  • Add Selectfluor to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to several days depending on the substrate's reactivity.[3]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated 1,3-dicarbonyl compound.[4]

For difluorination, an excess of Selectfluor (e.g., 3 equivalents) and the addition of a base such as tetrabutylammonium hydroxide (TBAH) may be required, particularly for less reactive substrates.[3][5]

Fluorination of a 1,3-Dicarbonyl Compound with this compound

The following is a general procedure based on protocols for N-fluoropyridinium salts.

Materials:

  • 1,3-dicarbonyl compound (1.0 equiv)

  • This compound (1.0 - 1.1 equiv)

  • Dry acetonitrile (solvent)

Procedure:

  • In a flask dried under inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound in dry acetonitrile.

  • Add this compound to the solution at room temperature under an inert atmosphere. N-fluoropyridinium salts can be moisture-sensitive.[2]

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the fluorinated product.[6]

Reaction Mechanisms

The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing investigation and can be influenced by the substrate, the specific N-F reagent, and the reaction conditions. Two primary pathways are generally considered: a direct S(_N)2 attack on the fluorine atom or a single-electron transfer (SET) process.[7][8]

Proposed Mechanism for Electrophilic Fluorination

G cluster_sn2 SN2 Pathway cluster_set SET Pathway Nu Nucleophile (e.g., Enol) TS_SN2 [Nu---F---N]‡ Nu->TS_SN2 Nucleophilic Attack NF_Reagent_SN2 N-F Reagent NF_Reagent_SN2->TS_SN2 Product_SN2 Fluorinated Product TS_SN2->Product_SN2 N_Leaving_Group_SN2 Nitrogen Leaving Group TS_SN2->N_Leaving_Group_SN2 Nu_SET Nucleophile Radical_Cation Nucleophile Radical Cation Nu_SET->Radical_Cation SET NF_Reagent_SET N-F Reagent NF_Radical_Anion N-F Radical Anion NF_Reagent_SET->NF_Radical_Anion SET Product_SET Fluorinated Product Radical_Cation->Product_SET Fluorine Atom Transfer N_Leaving_Group_SET Nitrogen Leaving Group NF_Radical_Anion->N_Leaving_Group_SET Fragmentation

Figure 1: General mechanistic pathways for electrophilic fluorination.

For many substrates, particularly active methylene compounds like 1,3-dicarbonyls, the reaction is often depicted as proceeding through an S(_N)2-type mechanism where the enol or enolate form of the substrate attacks the electrophilic fluorine atom of the N-F reagent.[1] However, for other substrates, such as certain alkenes, evidence for a single-electron transfer (SET) mechanism has been reported.[7][9] In the SET pathway, an electron is transferred from the nucleophile to the N-F reagent, generating a nucleophile radical cation and an N-F radical anion, which then proceeds to the fluorinated product.

Experimental Workflow

The general workflow for conducting an electrophilic fluorination reaction is straightforward and applicable to both this compound and Selectfluor, with minor adjustments for reagent-specific properties like moisture sensitivity.

G start Start reagents Prepare Substrate and Fluorinating Reagent start->reagents reaction Combine Reagents in Appropriate Solvent reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Fluorinated Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for electrophilic fluorination.

Conclusion

Both this compound and Selectfluor are powerful and effective electrophilic fluorinating agents with comparable reactivities for the fluorination of 1,3-dicarbonyl compounds. The choice between them may be guided by practical considerations such as solubility in a desired solvent, stability to air and moisture (Selectfluor is known for its benchtop stability), and commercial availability and cost.[2] For substrates where reactivity is a limiting factor, more reactive N-fluoropyridinium salts with stronger electron-withdrawing groups on the pyridine ring could be considered. Ultimately, the optimal reagent will depend on the specific substrate and the desired outcome of the fluorination reaction. This guide provides a foundation for making an informed decision in the selection of an appropriate electrophilic fluorinating agent for your research needs.

References

A Comparative Guide to Aromatic Fluorination: 1-Fluoro-2,6-dichloropyridinium triflate vs. N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is critical for the success of this transformation. This guide provides an objective comparison of two prominent electrophilic fluorinating reagents: 1-Fluoro-2,6-dichloropyridinium triflate and N-Fluorobenzenesulfonimide (NFSI), supported by experimental data to aid in reagent selection for aromatic fluorination reactions.

Executive Summary

Both this compound and NFSI are effective electrophilic fluorinating agents for aromatic compounds. N-Fluoropyridinium salts, such as this compound, are generally considered more powerful and their reactivity can be tuned by altering the substituents on the pyridine ring.[1][2][3] NFSI, on the other hand, is a milder and highly stable crystalline solid, often employed for electron-rich aromatic substrates.[4] The choice between these reagents will depend on the specific substrate, desired reactivity, and reaction conditions.

Reagent Characteristics

FeatureThis compoundN-Fluorobenzenesulfonimide (NFSI)
Reagent Type Cationic N-F reagent[5]Neutral N-F reagent[5]
Appearance White to yellow powder[2]White crystalline solid[4]
Stability Stable, crystalline material, but can be light and moisture sensitive.[2][3]Mild, stable, and highly soluble crystalline solid.[4]
Handling Can be handled routinely, but should be stored in a tightly sealed container in a cool, dry place.[2]Easy to handle, bench-stable reagent.[6]
Reactivity Powerful fluorinating agent; reactivity is tunable by substituents on the pyridine ring.[1][2][3]Milder fluorinating agent, often requiring activation for less reactive substrates.[1]

Performance in Aromatic Fluorination: A Data-Driven Comparison

The following tables summarize the performance of this compound and NFSI in the fluorination of various aromatic substrates. It is important to note that the reaction conditions are not identical across all examples, as they represent optimized conditions for each specific transformation.

This compound

N-fluoropyridinium salts are known for their efficacy in fluorinating a range of aromatic compounds, including those that are less electron-rich. The reactivity can be modulated by the electronic nature of the substituents on the pyridine ring.[2][3]

SubstrateProductConditionsYield (%)Reference
AnisoleFluoroanisole (o:p mixture)CH₂Cl₂, rt, 24h58 (32:68)Organic Syntheses, Coll. Vol. 10, p.442 (2004)
PhenolFluorophenol (o:p mixture)CH₂Cl₂, rt, 24h65 (45:55)J. Am. Chem. Soc. 1990, 112, 8563-8571
N,N-DimethylanilineFluoro-N,N-dimethylaniline (o:p mixture)CH₂Cl₂, rt, 24h78 (12:88)J. Am. Chem. Soc. 1990, 112, 8563-8571
Naphthalene1-FluoronaphthaleneCH₂Cl₂, rt, 24h40J. Am. Chem. Soc. 1990, 112, 8563-8571
N-Fluorobenzenesulfonimide (NFSI)

NFSI is a versatile reagent for the fluorination of electron-rich arenes and heterocycles.[4] Its application can be extended to less activated systems through the use of catalysts or specialized conditions.

SubstrateProductConditionsYield (%)Reference
1,3,5-Trimethoxybenzene2-Fluoro-1,3,5-trimethoxybenzeneNeat, 100 °C, 2h85J. Org. Chem. 2009, 74, 2579–2582
AnisoleFluoroanisole (o:p mixture)ZrCl₄ (cat.), CH₂Cl₂, rt, 1h75 (20:80)Synlett 2005, (18), 2757-2760
PhenolFluorophenol (o:p mixture)Neat, 80 °C, 4h60 (40:60)J. Org. Chem. 2009, 74, 2579–2582
2-Phenylpyridine2-(2-Fluorophenyl)pyridinePd(OAc)₂, TFA, MeNO₂/MeCN, 110 °C, 24h75J. Am. Chem. Soc. 2013, 135, 1264–1267
1-Methylindole3-Fluoro-1-methylindoleMeCN, 60 °C, 12h72Org. Lett. 2011, 13, 4056–4059

Experimental Protocols

General Procedure for Aromatic Fluorination with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aromatic substrate (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with the reaction solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.

General Procedure for Aromatic Fluorination with NFSI

This protocol is a general guideline and may require optimization for specific substrates. For less reactive arenes, the addition of a Lewis acid catalyst may be necessary.

  • In a reaction vessel, combine the aromatic substrate (1.0 mmol) and N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv.).

  • For solvent-free conditions, heat the mixture to the desired temperature (e.g., 80-110 °C) and stir.[7]

  • Alternatively, dissolve the reactants in a suitable solvent (e.g., acetonitrile, dichloromethane) and stir at room temperature or heat as required. For catalyzed reactions, add the catalyst (e.g., ZrCl₄, 10 mol%) to the solution before adding NFSI.[8]

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dissolve the residue in a suitable organic solvent.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fluorinated aromatic product.

Mechanistic Overview

The fluorination of aromatic compounds with both this compound and NFSI is generally believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism. However, a single-electron transfer (SET) pathway has also been proposed, particularly for NFSI under certain conditions.[5]

Electrophilic Aromatic Substitution (SEAr) Pathway

In the SEAr mechanism, the aromatic π-system acts as a nucleophile, attacking the electrophilic fluorine atom of the reagent. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of the sigma complex by a weak base restores the aromaticity of the ring and yields the fluorinated product.

SEAr_Mechanism cluster_step1 Step 1: Formation of Sigma Complex cluster_step2 Step 2: Deprotonation Arene Arene Reagent E-F Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex Attack on Electrophilic Fluorine Reagent->Sigma_Complex Fluoroarene Fluorinated Arene Sigma_Complex->Fluoroarene Deprotonation Base Base Base->Fluoroarene

Caption: General mechanism for electrophilic aromatic substitution (SEAr).

Experimental Workflow for Reagent Screening

A typical workflow for selecting the optimal fluorinating agent and conditions for a novel aromatic substrate involves a systematic screening process.

Experimental_Workflow Start Select Aromatic Substrate Screen_Reagents Screen Fluorinating Agents (this compound, NFSI, etc.) Start->Screen_Reagents Screen_Solvents Solvent Screen (DCM, MeCN, Neat, etc.) Screen_Reagents->Screen_Solvents Screen_Temp Temperature Screen (RT, 60 °C, 110 °C, etc.) Screen_Solvents->Screen_Temp Screen_Catalysts Catalyst Screen (optional) (Lewis Acids, etc.) Screen_Temp->Screen_Catalysts Analysis Analyze Yield and Regioselectivity (TLC, GC, NMR) Screen_Catalysts->Analysis Optimization Optimize Reaction Conditions Analysis->Optimization Suboptimal Scale_Up Scale-Up Synthesis Analysis->Scale_Up Optimal Optimization->Screen_Reagents End Final Product Scale_Up->End

Caption: A logical workflow for screening and optimizing aromatic fluorination reactions.

Conclusion

Both this compound and NFSI are valuable reagents for the electrophilic fluorination of aromatic compounds. The choice between them is nuanced and depends on the specific requirements of the synthesis.

  • This compound is a powerful, tunable reagent suitable for a broad range of aromatic substrates, including those that are less electron-rich.

  • NFSI is a milder, highly stable, and easy-to-handle reagent, particularly effective for electron-rich arenes and heterocycles. Its reactivity can be enhanced with catalysts or by adjusting reaction conditions.

For researchers and drug development professionals, a preliminary screening of both reagents, along with other N-F fluorinating agents, is recommended to identify the optimal conditions for a given aromatic substrate. The experimental protocols and data provided in this guide serve as a starting point for such investigations.

References

A Comparative Guide to N-Fluoro Pyridinium Reagents for the Fluorination of Specific Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical step in the synthesis of novel compounds with enhanced pharmacological properties. N-fluoro pyridinium reagents have emerged as a versatile and tunable class of electrophilic fluorinating agents. This guide provides a comparative study of various N-fluoro pyridinium reagents, focusing on their performance with specific classes of substrates, supported by experimental data and detailed protocols.

The reactivity of N-fluoro pyridinium salts can be finely tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups generally increase the fluorinating power of the reagent, while electron-donating groups attenuate it. This "tunability" allows for the selection of an appropriate reagent for a given substrate, minimizing side reactions and maximizing yield.[1][2]

Comparative Performance Data

The following tables summarize the performance of various N-fluoro pyridinium reagents in the fluorination of key substrate classes: 1,3-dicarbonyl compounds, phenols, and steroids. These substrates are frequently encountered in medicinal chemistry and drug development.

Fluorination of 1,3-Dicarbonyl Compounds

A quantitative reactivity scale for several electrophilic fluorinating agents has been established using 1,3-diaryl-1,3-dicarbonyl derivatives as substrates.[3] The relative rate constants provide a direct measure of the fluorinating power of each reagent.

Table 1: Relative Reactivity of N-Fluoro Pyridinium Reagents and Other N-F Agents in the Fluorination of 1,3-Diaryl-1,3-dicarbonyls [3]

ReagentAbbreviationRelative Reactivity (krel vs. Selectfluor™)Key Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™1.0Bench-stable, high reactivity, compatible with aqueous media.[3][4][5]
N-FluorobenzenesulfonimideNFSI~10⁻⁵Stable, non-hygroscopic crystalline solid; less reactive than Selectfluor™.[4][5]
N-Fluoro-2,6-dichloropyridinium tetrafluoroborateSynfluor™~0.1Similar reactivity to Selectfluor™ but highly moisture-sensitive.[3][4]
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate Pentachloro-NFPy-OTf~10³ The most reactive N-fluoro pyridinium agent on the scale, suitable for challenging fluorinations. [3]
N-Fluoro-2,6-dichloropyridinium triflate 2,6-diCl-NFPy-OTf~1.0Reactivity similar to Selectfluor™.
N-Fluoropyridinium triflate NFP-OTf~10⁻⁵Less reactive, suitable for sensitive substrates where milder conditions are required.[5]
N-Fluoro-2,4,6-trimethylpyridinium triflate N-F-collidine-OTf~10⁻⁸Significantly less reactive, useful for highly activated substrates.
Fluorination of Phenols

The fluorination of phenols can yield a mixture of ortho, meta, and para isomers. The regioselectivity is highly dependent on the structure of the N-fluoro pyridinium reagent and the reaction conditions.

Table 2: Regioselectivity in the Fluorination of Phenol with Various N-Fluoro Pyridinium Reagents

ReagentSolventTemperature (°C)Ortho:Para RatioTotal Yield (%)Reference
N-Fluoro-2,4,6-trimethylpyridinium triflateCH₂Cl₂251:1.560Umemoto, T. et al. J. Am. Chem. Soc.
N-Fluoropyridinium triflateCH₂Cl₂251:1.275Umemoto, T. et al. J. Am. Chem. Soc.
N-Fluoro-3,5-dichloropyridinium triflateCH₂Cl₂251:185Umemoto, T. et al. J. Am. Chem. Soc.
N-Fluoro-2,6-dichloropyridinium triflateCH₂Cl₂251.2:182Umemoto, T. et al. J. Am. Chem. Soc.
N-Fluoropentachloropyridinium triflateCH₂Cl₂251.5:190Umemoto, T. et al. J. Am. Chem. Soc.
Fluorination of Steroids

The fluorination of steroids is a crucial transformation in the synthesis of many hormonal drugs. The regioselectivity and stereoselectivity of the reaction are of paramount importance. N-fluoro pyridinium reagents have been shown to be effective for the fluorination of steroid enol acetates and silyl enol ethers.

Table 3: Fluorination of Steroid Derivatives with N-Fluoro Pyridinium Reagents

SubstrateReagentProductYield (%)Reference
Estrone 3-methyl ether silyl enol etherN-Fluoropyridinium triflate16α-Fluoroestrone 3-methyl ether78Organic Syntheses Procedure[6]
3-Acetoxy-5,16-pregnadien-20-oneN-Fluoro-2,4,6-trimethylpyridinium triflate17α-Fluoro-3-acetoxy-5-pregnen-20-one65Lal, G. S. et al. J. Org. Chem.
Testosterone acetate enol acetateN-Fluoro-2,6-dichloropyridinium triflate6β-Fluorotestosterone acetate72Umemoto, T. et al. J. Am. Chem. Soc.

Experimental Protocols

Detailed experimental protocols for the synthesis of a representative N-fluoro pyridinium reagent and its application in the fluorination of a common substrate are provided below.

Synthesis of N-Fluoropyridinium Triflate

This procedure describes a general method for the preparation of N-fluoropyridinium triflate.[6]

Materials:

  • Pyridine (0.06 mol)

  • Sodium triflate (0.06 mol)

  • Dry acetonitrile (80 mL)

  • A mixture of 10% fluorine in nitrogen

Procedure:

  • A 300-mL, round-bottomed reaction flask is charged with pyridine (0.06 mol), sodium triflate (0.06 mol), and dry acetonitrile (80 mL).[6]

  • The system is purged with nitrogen, and the reaction mixture is cooled to -40°C.[6]

  • A 10% fluorine/90% nitrogen gas mixture is introduced at a rate of 90 mL/min just above the surface of the rapidly stirred solution.[6]

  • The reaction is monitored by the disappearance of the pyridine starting material.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is washed with diethyl ether to afford N-fluoropyridinium triflate as a white solid.

α-Fluorination of a β-Ketoester with Selectfluor™

This procedure details the monofluorination of a β-ketoester, a common transformation in pharmaceutical synthesis.[5]

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Selectfluor™ (1.1 mmol, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 mmol, 1.2 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).[5]

  • Add sodium carbonate (1.2 mmol) to the solution.[5]

  • Add Selectfluor™ (1.1 mmol) portion-wise over 5 minutes while stirring at room temperature.[5]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[5]

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the α-fluorinated β-ketoester.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of N-fluoro pyridinium reagents.

G cluster_0 Reactivity Tuning cluster_1 Substrate Activation Electron Donating Groups Electron Donating Groups Decreased Reactivity Decreased Reactivity Electron Donating Groups->Decreased Reactivity Electron Withdrawing Groups Electron Withdrawing Groups Increased Reactivity Increased Reactivity Electron Withdrawing Groups->Increased Reactivity Substrate Substrate Enolate Enolate Substrate->Enolate + Base Base Base Fluorinated Product Fluorinated Product Enolate->Fluorinated Product + N-F Reagent

Caption: Logical relationship of substituent effects on reagent reactivity and substrate activation.

G Start Start Combine Substrate and Solvent Combine Substrate and Solvent Start->Combine Substrate and Solvent End End Add Base (if required) Add Base (if required) Combine Substrate and Solvent->Add Base (if required) Add N-Fluoro Pyridinium Reagent Add N-Fluoro Pyridinium Reagent Add Base (if required)->Add N-Fluoro Pyridinium Reagent Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Add N-Fluoro Pyridinium Reagent->Monitor Reaction (TLC/LC-MS) Workup and Extraction Workup and Extraction Monitor Reaction (TLC/LC-MS)->Workup and Extraction Purification (Chromatography) Purification (Chromatography) Workup and Extraction->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization Characterization->End

References

A Comparative Guide to Regioselectivity in Aromatic Fluorination: The Case of 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a pivotal strategy in modern drug discovery and materials science. The unique electronic properties of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination stands out as a primary method for the direct installation of fluorine onto aromatic rings. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have garnered considerable attention due to their tunable reactivity and selectivity. This guide provides a comparative analysis of 1-Fluoro-2,6-dichloropyridinium triflate, a powerful electrophilic fluorinating agent, with other commonly used reagents, focusing on the critical aspect of regioselectivity in aromatic fluorination.

Introduction to Electrophilic Fluorinating Agents

Electrophilic fluorination involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic fluorine species ("F+"). The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring and the steric and electronic properties of the fluorinating agent itself.

This compound belongs to the class of N-fluoropyridinium salts developed by Umemoto and coworkers.[1][2] The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly enhances the electrophilicity of the fluorine atom, making it a potent fluorinating agent.[1]

For comparison, this guide will also discuss two other widely used electrophilic fluorinating agents:

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, commercially available agent known for its broad applicability.

  • N-Fluorobenzenesulfonimide (NFSI): A stable, solid reagent often used for the fluorination of a variety of nucleophiles, including arenes.

Validating Regioselectivity: A Comparative Overview

The directing effect of substituents on a benzene ring is a cornerstone of electrophilic aromatic substitution. Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups (-CH₃) are ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing. However, the regioselectivity of fluorination is not solely dictated by the substrate. The steric bulk of the fluorinating agent can play a significant role, particularly in influencing the ortho:para ratio.

While specific quantitative data on the regioselectivity of this compound for a range of common aromatic substrates is not extensively documented in readily available literature, we can infer its behavior based on established principles and data from related N-fluoropyridinium salts. The two chlorine atoms at the 2- and 6-positions of the pyridine ring are expected to create significant steric hindrance around the nitrogen-fluorine bond.[3] This steric bulk is likely to disfavor attack at the sterically more congested ortho-position of substituted benzenes, leading to a higher preference for the para-isomer compared to less hindered reagents.

The following table summarizes the expected and reported regioselectivity for the fluorination of common aromatic substrates with different electrophilic fluorinating agents.

SubstrateFluorinating AgentExpected/Reported Regioselectivity (ortho:meta:para)
Anisole This compoundPredominantly para due to steric hindrance from the chloro groups disfavoring the ortho position.
Selectfluor®Primarily ortho and para isomers.
NFSICan result in a mixture of regioisomers; often requires forcing conditions for less activated arenes.[4]
Toluene This compoundPredominantly para due to the steric bulk of the reagent.
Selectfluor®Expected to be an ortho, para-director.
NFSICan be ortho-selective with the use of a palladium catalyst and a directing group.
Naphthalene This compoundExpected to favor fluorination at the more reactive α-position, with potential for di-fluorination under forcing conditions.
Selectfluor®Known to fluorinate electron-rich aromatic compounds.
NFSICan be unreactive under certain conditions.

Experimental Protocols

Protocol 1: General Procedure for the Electrophilic Fluorination of Toluene with Selectfluor®

Materials:

  • Toluene

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add toluene (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (10 mL).

  • Stir the solution at room temperature until the toluene is fully dissolved.

  • Add Selectfluor® (1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated toluene isomers.

Protocol 2: General Procedure for the Palladium-Catalyzed Ortho-Fluorination of an Aryl Compound with a Directing Group using NFSI

Materials:

  • Aryl substrate with a directing group (e.g., 2-arylpyridine)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Solvent (e.g., a mixture of MeNO₂ and MeCN)

  • Reaction vial or flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vial under an inert atmosphere, add the aryl substrate (0.5 mmol, 1.0 equiv), NFSI (1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., 10 mol%).

  • Add the solvent mixture (e.g., 2 mL of MeNO₂/MeCN 1:1).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the ortho-fluorinated product.

Visualizing Reaction Pathways

To better understand the processes involved in electrophilic aromatic fluorination and the workflow for comparing different reagents, the following diagrams are provided.

Figure 1: Generalized mechanism of electrophilic aromatic fluorination.

Regioselectivity_Workflow cluster_start Starting Point cluster_reagents Fluorinating Agents cluster_reaction Experimental Step cluster_analysis Analysis cluster_comparison Comparison Start Select Aromatic Substrate R1 1-Fluoro-2,6-dichloropyridinium triflate Start->R1 R2 Selectfluor® Start->R2 R3 NFSI Start->R3 Reaction Perform Fluorination Reactions R1->Reaction R2->Reaction R3->Reaction Analysis Analyze Product Mixture (GC-MS, NMR) Reaction->Analysis Compare Compare Yields and Regioselectivity (o:m:p) Analysis->Compare

Figure 2: Workflow for comparing the regioselectivity of fluorinating agents.

Conclusion

This compound is a potent electrophilic fluorinating agent with predictable, sterically-driven regioselectivity. The presence of the two chlorine substituents is expected to favor the formation of the para-isomer in the fluorination of activated aromatic rings, making it a potentially valuable tool for achieving high regiocontrol. While direct comparative data is limited, understanding the principles of electrophilic aromatic substitution and the influence of reagent structure allows for rational selection of the appropriate fluorinating agent for a desired synthetic outcome. The provided protocols for alternative reagents offer a starting point for experimental design and optimization. Further research into the specific applications and regioselectivity of this compound will undoubtedly continue to enrich the field of organofluorine chemistry.

References

A Comparative Guide to NMR Characterization of Products from 1-Fluoro-2,6-dichloropyridinium triflate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. A variety of electrophilic fluorinating agents are available, each with distinct reactivity profiles and handling requirements. Among these, 1-Fluoro-2,6-dichloropyridinium triflate has emerged as a potent reagent. This guide provides an objective comparison of the nuclear magnetic resonance (NMR) techniques used to characterize the products of reactions involving this reagent, alongside popular alternatives such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). The information presented is supported by experimental data and detailed protocols to aid in reagent selection and product analysis.

Performance Comparison of Electrophilic Fluorinating Agents

The choice of a fluorinating agent is critical and often dictated by the reactivity of the substrate. A quantitative comparison of reaction rates provides a valuable metric for reagent selection. The following table summarizes the kinetic data for the fluorination of 1,3-diphenylpropane-1,3-dione with this compound, Selectfluor®, and NFSI in acetonitrile.

Reagent NameClassAbbreviation/Structurek₂ (25 °C) [M⁻¹s⁻¹]
N-FluorobenzenesulfonimideNeutralNFSI1.83 x 10⁻³
Selectfluor®IonicF-TEDA-BF₄1.89 x 10²
This compoundIonic2.21 x 10²

Data adapted from Rozatian, N. et al., Chem. Sci., 2018, 9, 8692-8702.

As the data indicates, both this compound and Selectfluor® are significantly more reactive than the neutral reagent NFSI, exhibiting reaction rates several orders of magnitude higher. The comparable reactivity of this compound and Selectfluor® makes them suitable for less reactive substrates, while NFSI is often preferred for more easily fluorinated compounds where milder conditions are desirable.

NMR Spectroscopic Characterization of Reaction Products

NMR spectroscopy is the quintessential tool for the unambiguous characterization of fluorinated organic compounds. ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm the successful incorporation of fluorine and to elucidate the structure of the product.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorination

¹⁹F NMR is particularly powerful for analyzing fluorination reactions due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The wide chemical shift range minimizes signal overlap, and the absence of endogenous fluorine in most biological systems ensures background-free spectra.

¹H and ¹³C NMR Spectroscopy: Elucidating the Molecular Scaffold

¹H and ¹³C NMR are essential for confirming the overall structure of the fluorinated product. In the case of the fluorination of a 1,3-dicarbonyl compound, the disappearance of the enolic proton signal and the appearance of characteristic couplings between protons, carbons, and the newly introduced fluorine atom are key diagnostic features.

For 2-fluoro-1,3-diphenylpropane-1,3-dione, the following spectral data has been reported:

NucleusChemical Shift (ppm)
¹H NMR (CDCl₃)7.26-8.0 (m, Ar-H), 6.5 (d, J=48 Hz, CHF)
¹³C NMR (CDCl₃)191.2 (d, J=21 Hz, C=O), 134.5-128.5 (Ar-C), 93.5 (d, J=195 Hz, CHF)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Experimental Protocols

General Protocol for Electrophilic Fluorination of 1,3-Dicarbonyl Compounds

This protocol is a representative example for the fluorination of a 1,3-dicarbonyl compound and can be adapted for use with this compound, Selectfluor®, or NFSI.

Materials:

  • 1,3-Dicarbonyl substrate (e.g., 1,3-diphenylpropane-1,3-dione)

  • Electrophilic fluorinating agent (1.0 - 1.2 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the 1,3-dicarbonyl substrate in anhydrous acetonitrile, add the electrophilic fluorinating agent in one portion under an inert atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. An external reference standard (e.g., CFCl₃) or an internal standard can be used for chemical shift referencing.

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Electrophilic Fluorination

The electrophilic fluorination of enolates or enols is generally believed to proceed through a bimolecular nucleophilic substitution (S_N2) type mechanism. The enol tautomer of the 1,3-dicarbonyl compound acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.

reaction_mechanism cluster_start Reactants cluster_transition Transition State cluster_product Products Dicarbonyl 1,3-Dicarbonyl (Keto form) Enol Enol Tautomer Dicarbonyl->Enol Tautomerization TS [Enol---F---N]⁺ Enol->TS Nucleophilic Attack Reagent 1-Fluoro-2,6-dichloropyridinium triflate (N-F⁺) Reagent->TS Product α-Fluorinated Dicarbonyl TS->Product Biproduct 2,6-Dichloropyridine + HOTf TS->Biproduct

Caption: Proposed SN2-type mechanism for the electrophilic fluorination of a 1,3-dicarbonyl compound.

Experimental Workflow for Product Characterization

The following workflow outlines the key steps from reaction completion to the final characterization of the fluorinated product.

experimental_workflow A Fluorination Reaction B Reaction Quench & Workup A->B C Purification (Column Chromatography) B->C D ¹H NMR Analysis C->D E ¹³C NMR Analysis C->E F ¹⁹F NMR Analysis C->F G Structure Elucidation D->G E->G F->G

Caption: A typical experimental workflow for the synthesis and NMR characterization of a fluorinated product.

A Comparative Guide to the LC-MS Analysis of Reaction Mixtures Featuring 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of modulating a compound's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts, such as 1-Fluoro-2,6-dichloropyridinium triflate, have garnered significant attention due to their tunable reactivity and ease of handling. This guide provides a comprehensive comparison of this compound with other common N-F fluorinating agents, supported by detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to monitor reaction progress and identify key species.

Performance Comparison of Electrophilic Fluorinating Agents

The choice of a fluorinating agent is critical and often dictated by the reactivity of the substrate and the desired selectivity. The reactivity of N-F reagents can span several orders of magnitude. A quantitative scale of reactivity has been developed, providing a valuable tool for reagent selection.[1]

Table 1: Comparison of Common Electrophilic Fluorinating Agents

ReagentStructureRelative Reactivity (krel)Key CharacteristicsPotential Byproducts
This compound C₆H₃Cl₂F₄NO₃S~1High reactivity, suitable for a wide range of substrates including less reactive ones.[1][2]2,6-dichloropyridine, 2,6-dichloropyridinium salt, triflic acid, chlorinated side-products depending on the substrate.[3][4]
Selectfluor® (F-TEDA-BF₄) C₇H₁₄B₂ClF₂N₂1.0Bench-stable, easy to handle, and soluble in polar solvents. Versatile for many substrate classes.[1][5]TEDA (triethylenediamine), BF₃, and related salts.
N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₂S10⁻⁴ - 10⁻⁶Milder reagent, highly soluble in acetonitrile, suitable for more reactive substrates to avoid over-fluorination.[1][6]Benzenesulfonimide, benzenesulfonamide.

Relative reactivity is based on kinetic studies of the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives, with Selectfluor® as the benchmark (krel = 1.0). 1-Fluoro-2,6-dichloropyridinium tetrafluoroborate, which has very similar reactivity to the triflate salt, was used in the comparative study.[1]

Experimental Protocol: LC-MS Analysis of a Model Fluorination Reaction

This section details a representative protocol for monitoring the fluorination of a model substrate, 1-(trimethylsilyloxy)cyclohexene, using this compound. LC-MS is an invaluable tool for real-time or near real-time reaction monitoring, providing insights into reaction kinetics, byproduct formation, and overall efficiency.[7]

Model Reaction:

Model Reaction

Fluorination of 1-(trimethylsilyloxy)cyclohexene to 2-fluorocyclohexanone.

Sample Preparation
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 1 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for injection.

  • Vortex the diluted sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any solid material and transfer the supernatant to an LC-MS vial.

LC-MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the non-polar to moderately polar analytes in this reaction.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

Data Presentation and Analysis

The following table summarizes the expected LC-MS data for the key components in the model reaction mixture.

Table 2: Expected LC-MS Data for the Model Reaction

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)Key Fragments (MS/MS)
1-(trimethylsilyloxy)cyclohexene (Starting Material)4.2171.1155.1, 73.1
2-Fluorocyclohexanone (Product)2.5117.198.1, 70.1
1-Fluoro-2,6-dichloropyridinium (Reagent Cation)3.1148.0113.0, 78.0
2,6-Dichloropyridine (Byproduct)3.8148.0113.0, 78.0

Note: The reagent cation and the byproduct 2,6-dichloropyridine are isobaric. They can be distinguished by their different retention times.

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_reaction Fluorination Reaction cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis start Start Reaction sampling Aliquot Sampling start->sampling quench Quench & Dilute sampling->quench vortex Vortex quench->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer to Vial centrifuge->transfer inject Inject into LC-MS transfer->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis reaction_pathway SM Starting Material (1-(trimethylsilyloxy)cyclohexene) Product Product (2-Fluorocyclohexanone) SM->Product Byproduct2 TMS-Triflate SM->Byproduct2 Reagent 1-Fluoro-2,6-dichloropyridinium triflate Reagent->Product Byproduct1 2,6-Dichloropyridine Reagent->Byproduct1

References

A Comparative Guide to Electrophilic Fluorinating Agents: Benchmarking 1-Fluoro-2,6-dichloropyridinium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The unique properties imparted by fluorine can dramatically influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. Electrophilic fluorination has emerged as a powerful strategy for the precise installation of fluorine atoms. This guide provides an objective comparison of 1-Fluoro-2,6-dichloropyridinium triflate against other common electrophilic fluorinating agents, supported by experimental data to aid in reagent selection.

Introduction to Electrophilic Fluorinating Agents

Electrophilic fluorinating agents are reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate.[1] The development of stable, selective, and easy-to-handle N-F reagents has revolutionized this field, offering safer alternatives to highly reactive and hazardous sources like molecular fluorine.[2] Key players in this class include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and a variety of N-fluoropyridinium salts.[1][3]

The reactivity of N-fluoropyridinium salts can be systematically tuned by modifying the electronic properties of the pyridine ring. Electron-withdrawing substituents, such as the chloro groups in this compound, enhance the electrophilicity of the fluorine atom, leading to increased reactivity.[4][5]

Quantitative Performance Comparison

A quantitative kinetic study by Hodgson et al. established a reactivity scale for ten common electrophilic fluorinating reagents, providing a valuable tool for direct comparison.[6] The data, measured in acetonitrile, clearly positions this compound among the more reactive agents in this class.

Table 1: Relative Reactivity of Electrophilic Fluorinating Agents [6]

ReagentStructureRelative Reactivity (krel vs. Selectfluor®)
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0
This compound 2,6-dichloro-N-fluoropyridinium triflate~1.0
N-Fluorobenzenesulfonimide (NFSI)10⁻⁴ - 10⁻⁶
1-Fluoro-2,4,6-trimethylpyridinium triflate~10⁻²
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate~10²

Table 2: Comparative Yields in the α-Fluorination of Carbonyl Compounds

SubstrateReagentConditionsYield (%)Reference
AcetophenoneSelectfluor®MeCN, rt85[2]
PropiophenoneSelectfluor®MeCN, rt82[2]
Diethyl Malonate (sodium salt)1-Fluoro-2-pyridone9-39[4]
Diethyl 1-methylmalonate (sodium salt)N-Fluoro-N-(trifluoromethyl)sulfonimide96[5]
β-KetoestersMe-NFSIMeOH or H₂OHigh[5]
β-KetoacidsNFSIMeCN/H₂O, Cs₂CO₃Good[7]
1,3-Dicarbonyl CompoundsSelectfluor®Aqueous mediaVery Good[8]

Experimental Protocols for Benchmarking

To facilitate a direct comparison of fluorinating agents, the following standardized protocols for the α-fluorination of a model ketone (acetophenone) and a β-ketoester are provided.

Protocol 1: α-Fluorination of Acetophenone

Materials:

  • Acetophenone

  • Electrophilic fluorinating agent (e.g., this compound, Selectfluor®, NFSI)

  • Acetonitrile (MeCN), anhydrous

  • Stirring plate and stir bar

  • Round-bottom flask

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of acetophenone (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the electrophilic fluorinating agent (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain α-fluoroacetophenone.

  • Determine the isolated yield.

Protocol 2: Fluorination of a β-Ketoester

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Electrophilic fluorinating agent

  • Acetonitrile (MeCN), anhydrous

  • Stirring plate and stir bar

  • Round-bottom flask

  • Standard work-up and purification supplies

Procedure:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL), add the electrophilic fluorinating agent (1.1 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

  • Determine the isolated yield of the corresponding α-fluorinated β-ketoester.

Visualizing Workflows and Decision-Making

General Workflow for Electrophilic Fluorination

The following diagram illustrates a typical experimental workflow for the electrophilic fluorination of a nucleophilic substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Add Electrophilic Fluorinating Agent A->B C Stir at Defined Temperature B->C D Monitor Progress (TLC, GC-MS) C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

A generalized experimental workflow for electrophilic fluorination.
Decision Tree for Reagent Selection

Choosing the optimal electrophilic fluorinating agent depends on several factors, including the nature of the substrate and the desired reactivity.

G A Substrate Reactivity? B High A->B High C Low A->C Low D Consider Mild Reagent (e.g., NFSI) B->D E Consider Highly Reactive Reagent (e.g., this compound, Selectfluor®) C->E F Handling Concerns? D->F E->F G Yes F->G Yes H No F->H No I Prefer Bench-Stable Reagent (e.g., Selectfluor®, NFSI) G->I J Moisture-Sensitive Reagents May Be Suitable H->J

A decision tree to guide the selection of an electrophilic fluorinating agent.

Conclusion

This compound is a highly reactive electrophilic fluorinating agent, with a reactivity comparable to that of Selectfluor®.[6] Its enhanced reactivity, a result of the electron-withdrawing chloro substituents, makes it a powerful tool for the fluorination of a wide range of nucleophiles, including less reactive substrates.[4][5] However, this increased reactivity may also be associated with greater moisture sensitivity compared to more stable reagents like Selectfluor® and NFSI.

The choice of an electrophilic fluorinating agent is a critical parameter in the design of a synthetic route. For highly activated substrates or when milder conditions are preferred, less reactive agents such as NFSI may be more suitable. For challenging fluorinations requiring a potent reagent, this compound and Selectfluor® represent excellent choices. The provided experimental protocols offer a framework for researchers to conduct their own benchmarking studies to determine the optimal reagent for their specific application.

References

A Head-to-Head Battle of Electrophilic Fluorinating Agents: A Cost-Benefit Analysis of 1-Fluoro-2,6-dichloropyridinium triflate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a fluorinating agent is a critical decision that can significantly impact reaction efficiency, cost, and the novelty of synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the powerful electrophilic fluorinating agent, 1-Fluoro-2,6-dichloropyridinium triflate, and pits it against two of the most commonly used alternatives: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Electrophilic fluorination, which involves the transfer of an electrophilic fluorine atom to a nucleophilic carbon center, has emerged as a preferred method for this transformation. This comparison guide delves into the practical aspects of utilizing this compound, a highly reactive N-fluoropyridinium salt, in relation to the well-established reagents, Selectfluor® and NFSI.

At a Glance: Performance and Cost Comparison

To facilitate a rapid and objective assessment, the following tables summarize the key performance indicators and cost considerations for each of the three electrophilic fluorinating agents.

Table 1: Cost Analysis of Electrophilic Fluorinating Agents

ReagentMolecular Weight ( g/mol )Typical Price (USD/g)Cost per Mole (USD/mol)
This compound316.06[1][2]38.50 - 51.00[3][4]12167.9 - 16118.6
Selectfluor®354.26[5][6][7]4.00 - 5.74[5][7]1417.04 - 2033.45
N-Fluorobenzenesulfonimide (NFSI)315.34[8][9][10]3.13 - 19.28[8][9][10]987.00 - 6079.95

Table 2: Performance Comparison in the Electrophilic Fluorination of Active Methylene Compounds (Representative Substrate: Dibenzoylmethane)

ReagentReaction TimeYield (%)Key AdvantagesKey Disadvantages
This compoundTypically fastHighHigh reactivity for less nucleophilic substrates.High cost, moisture sensitive.
Selectfluor®Minutes to hours[11]High (often >90%)[11]Cost-effective, bench-stable, versatile.Can sometimes lead to side reactions (e.g., amination).[12]
N-Fluorobenzenesulfonimide (NFSI)Hours to daysModerate to HighGood solubility in organic solvents, milder than pyridinium salts.[13]Less reactive than pyridinium salts and Selectfluor®.[13]

Delving Deeper: A Comparative Overview

This compound: The Powerhouse

As a member of the N-fluoropyridinium salt family, this compound is characterized by its high electrophilicity. The electron-withdrawing chloro substituents on the pyridine ring significantly enhance the fluorinating power of the reagent.[14] This makes it particularly effective for the fluorination of less reactive substrates where other reagents may fail. However, this high reactivity comes at a significant cost, as highlighted in Table 1, and requires careful handling due to its sensitivity to moisture.

Selectfluor®: The Versatile Workhorse

Selectfluor® has established itself as one of the most widely used electrophilic fluorinating agents due to its excellent balance of reactivity, stability, and cost-effectiveness.[15] It is a bench-stable solid that is easy to handle and compatible with a broad range of functional groups. As shown in Table 2, it consistently delivers high yields in the fluorination of active methylene compounds and a variety of other substrates.[11] Its commercial availability and lower cost per mole make it an attractive option for both small-scale research and larger-scale synthesis.

N-Fluorobenzenesulfonimide (NFSI): The Mild and Soluble Option

NFSI is a neutral N-F reagent that is generally considered to be milder than the cationic N-fluoropyridinium salts and Selectfluor®.[13] Its key advantages include good solubility in a variety of organic solvents and its utility in reactions where a less aggressive fluorinating agent is required to avoid side reactions or degradation of sensitive substrates. While its reactivity is lower, it remains a highly effective reagent for a broad range of transformations, including the fluorination of enolates, enamines, and aromatic compounds.[16]

Experimental Protocols: A Practical Guide

To provide a tangible comparison of these reagents in a laboratory setting, detailed experimental protocols for the α-fluorination of a representative active methylene compound, dibenzoylmethane, are provided below.

Experimental Protocol 1: α-Fluorination of Dibenzoylmethane using this compound

Diagram of the Experimental Workflow:

experimental_workflow_dcp start Start reagents Dibenzoylmethane This compound Acetonitrile (solvent) start->reagents reaction Stir at room temperature reagents->reaction workup Aqueous work-up (e.g., NaHCO3 wash) reaction->workup extraction Extract with organic solvent (e.g., CH2Cl2) workup->extraction purification Purify by column chromatography extraction->purification product α-Fluorodibenzoylmethane purification->product

Workflow for the fluorination of dibenzoylmethane.

Procedure:

To a solution of dibenzoylmethane (1.0 mmol) in dry acetonitrile (10 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford α-fluorodibenzoylmethane.

Experimental Protocol 2: α-Fluorination of Dibenzoylmethane using Selectfluor®

Procedure:

In a round-bottom flask, dibenzoylmethane (1.0 mmol) is dissolved in acetonitrile (10 mL). Selectfluor® (1.1 mmol) is added to the solution. The mixture is stirred at room temperature for the time indicated by TLC analysis. After completion of the reaction, the solvent is removed in vacuo. The residue is then partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel to yield α-fluorodibenzoylmethane.[11]

Experimental Protocol 3: α-Fluorination of Dibenzoylmethane using N-Fluorobenzenesulfonimide (NFSI)

Procedure:

To a solution of dibenzoylmethane (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL), N-Fluorobenzenesulfonimide (1.2 mmol) is added. The reaction may require heating or the addition of a mild base (e.g., triethylamine, 0.1 mmol) to facilitate the reaction, depending on the substrate's reactivity. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is purified directly by flash column chromatography on silica gel to give the desired α-fluorodibenzoylmethane.

Signaling Pathways and Logical Relationships

The general mechanism for electrophilic fluorination with N-F reagents is believed to proceed through a direct SN2 attack of the nucleophile on the fluorine atom, although single-electron transfer (SET) pathways can also be involved depending on the substrate and reagent.[17]

fluorination_mechanism nucleophile Nucleophile (e.g., Enolate) transition_state Transition State [Nu---F---N]⁺ nucleophile->transition_state SN2 Attack nf_reagent N-F Reagent (e.g., [N-F]⁺) nf_reagent->transition_state product Fluorinated Product (Nu-F) transition_state->product leaving_group Leaving Group (e.g., Pyridine) transition_state->leaving_group

Generalized SN2 mechanism for electrophilic fluorination.

Conclusion: Making the Right Choice

The selection of an appropriate electrophilic fluorinating agent is a nuanced decision that depends on a variety of factors including the nucleophilicity of the substrate, the desired reactivity, budgetary constraints, and the scale of the reaction.

  • This compound stands out as a highly potent reagent, ideal for challenging fluorinations of less reactive substrates where other reagents may prove ineffective. Its primary drawback is its high cost, which may limit its use in large-scale applications.

  • Selectfluor® offers a robust and cost-effective solution for a wide array of electrophilic fluorinations. Its stability, ease of handling, and proven track record in delivering high yields make it a go-to reagent for many chemists.

  • N-Fluorobenzenesulfonimide (NFSI) provides a milder alternative, which can be advantageous when dealing with sensitive substrates. Its good solubility in common organic solvents is another practical benefit.

Ultimately, an informed decision will be based on a careful evaluation of the specific requirements of the synthetic task at hand. This guide provides the foundational data and practical considerations to aid researchers in navigating the landscape of modern electrophilic fluorinating agents and selecting the optimal reagent to achieve their synthetic goals.

References

A Comparative Review of 1-Fluoro-2,6-dichloropyridinium triflate and Other Electrophilic Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Electrophilic fluorination has emerged as a powerful strategy for the selective installation of fluorine atoms. This guide provides a comprehensive review of the substrate scope of 1-Fluoro-2,6-dichloropyridinium triflate in comparison to other widely used electrophilic fluorinating reagents, namely Selectfluor and N-Fluorobenzenesulfonimide (NFSI).

Introduction to Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine ("F+"). A variety of such reagents have been developed, with N-F reagents being the most common due to their relative stability and ease of handling.[1][2] The reactivity of these reagents can be tuned by modifying the electronic properties of the nitrogen-containing scaffold.[3] Cationic reagents, such as N-fluoropyridinium salts and Selectfluor, are generally more reactive than neutral reagents like NFSI due to the increased polarization of the N-F bond.[2]

The choice of a suitable fluorinating agent is critical and depends on the nucleophilicity of the substrate and the desired selectivity. A more reactive reagent is often required for less reactive substrates, while a milder reagent may be necessary to avoid side reactions with highly reactive or sensitive substrates.[1] This guide aims to provide a data-driven comparison to aid in the selection of the optimal reagent for a given transformation.

Comparison of Reagent Reactivity and General Scope

A quantitative reactivity scale for several electrophilic fluorinating reagents has been established, confirming that N-fluoropyridinium salts with electron-withdrawing groups are among the most powerful.[4] this compound is a highly reactive N-fluoropyridinium salt, demonstrating a broad substrate scope.[5]

Reagent_Reactivity NFSI NFSI Selectfluor Selectfluor NFSI->Selectfluor Increasing Reactivity FDCPT FDCPT Selectfluor->FDCPT Increasing Reactivity

Caption: A workflow for selecting an appropriate electrophilic fluorinating reagent.

Conclusion

This compound stands out as a highly potent electrophilic fluorinating agent, consistently providing excellent yields for a wide array of substrates, often under mild conditions and with short reaction times. Its high reactivity makes it particularly suitable for the fluorination of less reactive nucleophiles. Selectfluor offers a good balance of reactivity and stability, making it a versatile and widely used reagent. NFSI, being a neutral and less reactive reagent, is advantageous for substrates that are sensitive to oxidation or prone to side reactions with more powerful fluorinating agents. The selection of the optimal reagent will ultimately depend on a careful consideration of the substrate's properties and the desired reaction outcome. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in the field of synthetic and medicinal chemistry.

References

Safety Operating Guide

Safe Disposal of 1-Fluoro-2,6-dichloropyridinium Triflate: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Fluoro-2,6-dichloropyridinium triflate, a potent electrophilic fluorinating agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive.[2] All handling and disposal procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.

Hazard ClassGHS PictogramSignal WordHazard StatementUN Number
Skin Corrosion/Irritation 1BGHS05DangerH314: Causes severe skin burns and eye damage.3261
Corrosive Solid, Acidic, Organic, n.o.s.---3261
Disposal Plans

Two primary disposal routes are available, depending on the quantity of the waste material.

Plan A: Direct Disposal of Solid Waste (Recommended for bulk quantities)

This is the preferred method for disposing of larger quantities of this compound.

Plan B: Deactivation of Small Quantities (For residual amounts or small spills)

This protocol is for the controlled quenching of small, residual amounts of the reagent before collection by a waste disposal service. This procedure should only be performed by trained personnel.

Experimental Protocols

Protocol A: Direct Disposal of Solid this compound

This procedure outlines the steps for the direct disposal of the solid reagent.

Methodology:

  • Containerization:

    • Place the this compound waste into a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be clearly labeled.

    • Do not mix with other waste streams.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The hazard characteristics: "Corrosive"

      • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from incompatible materials (e.g., strong bases, acids, and oxidizers).

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's licensed professional waste disposal service. Provide them with the safety data sheet (SDS) for the compound.

Protocol B: Controlled Deactivation of Small Quantities of this compound

This protocol is for the neutralization of small quantities (typically < 5g) of the reagent. N-fluoropyridinium salts are known to undergo hydrolysis.[3][4][5] This procedure should be performed with caution due to the potential for an exothermic reaction.

Methodology:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Have a cooling bath (ice-water) readily available.

    • Prepare a saturated solution of sodium bicarbonate.

  • Deactivation:

    • Place the flask containing the residual this compound in the cooling bath.

    • Slowly and dropwise, add the saturated sodium bicarbonate solution to the stirred residue. Be vigilant for any signs of an exothermic reaction (e.g., heat generation, gas evolution). If an exotherm is observed, pause the addition and allow the mixture to cool before proceeding.

    • Continue the addition until the reaction ceases.

  • Neutralization and Collection:

    • Once the reaction is complete, test the pH of the resulting solution to ensure it is neutral.

    • Transfer the neutralized aqueous waste to a designated hazardous waste container for corrosive liquids.

  • Labeling and Disposal:

    • Label the waste container appropriately, noting the contents as "Neutralized this compound solution" and indicating that it is corrosive.

    • Arrange for disposal through your institution's licensed professional waste disposal service.

Visualizing Disposal Workflows

The following diagrams illustrate the decision-making and operational workflows for the proper disposal of this compound.

DisposalDecisionWorkflow start Waste this compound decision Quantity of Waste? start->decision bulk Bulk Quantity (>5g) decision->bulk Large small Small/Residual Quantity (<5g) decision->small Small planA Follow Protocol A: Direct Disposal bulk->planA planB Follow Protocol B: Controlled Deactivation small->planB end Dispose via Licensed Service planA->end planB->end

Caption: Decision workflow for selecting the appropriate disposal plan.

ProtocolBWorkflow cluster_protocolB Protocol B: Controlled Deactivation Workflow step1 Step 1: Preparation Place reagent in fume hood. Have cooling bath ready. Prepare saturated NaHCO3 solution. step2 Step 2: Deactivation Cool reagent in ice bath. Slowly add NaHCO3 solution. Monitor for exotherm. step1->step2 step3 Step 3: Neutralization & Collection Test pH of the solution. Transfer to a labeled waste container. step2->step3 step4 Step 4: Final Disposal Arrange for pickup by a licensed waste disposal service. step3->step4

Caption: Step-by-step workflow for the controlled deactivation of small quantities.

References

Personal protective equipment for handling 1-Fluoro-2,6-dichloropyridinium Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 1-Fluoro-2,6-dichloropyridinium Triflate. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a corrosive solid that poses significant health risks upon contact.[1][2][3] It is classified as a substance that causes severe skin burns and eye damage.[1][2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1A/1B/1CGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][4]
Serious Eye Damage, Category 1GHS05DangerH314: Causes severe skin burns and eye damage.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.[5]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is also recommended.[3][5]Protects against splashes and airborne particles that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for any signs of degradation or puncture before use.Prevents direct skin contact, which can cause severe burns.
Skin and Body Protection Protective clothing to prevent skin exposure. A lab coat is the minimum requirement.Shields skin from accidental contact with the chemical.
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[2][3]Protects against inhalation of the corrosive dust.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D Begin Work E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Dispose of Waste in Labeled Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Immediately call an ophthalmologist.[2] Remove contact lenses if present and easy to do.[2][3]
In case of skin contact Take off immediately all contaminated clothing.[2] Rinse skin with water/shower for at least 15 minutes.[2][3] Call a physician immediately.[2]
If inhaled Move person to fresh air.[2][3] If breathing is difficult, give oxygen.[3] Call a physician.[2]
If swallowed Rinse mouth.[2][3] Do NOT induce vomiting.[2][3] Make the victim drink water (two glasses at most).[2] Call a physician immediately.[2]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

  • The recommended storage temperature is 2-8°C.[4][5]

  • This compound is light and moisture sensitive.[2][5]

Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

  • Do not let the product enter drains.[5]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid generating dust.[2][5] Take up the material dry and dispose of it properly.[2] Clean the affected area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.